molecular formula C14H21NO3 B2625422 Cbz-L-Leucinol CAS No. 6216-61-1

Cbz-L-Leucinol

Cat. No.: B2625422
CAS No.: 6216-61-1
M. Wt: 251.326
InChI Key: YGARWTHXCINBQM-ZDUSSCGKSA-N
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Description

Cbz-L-Leucinol is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
BenchChem offers high-quality Cbz-L-Leucinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-L-Leucinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARWTHXCINBQM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Cbz-L-Leucinol (CAS 6216-61-1): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

Cbz-L-Leucinol, with the CAS number 6216-61-1, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As the N-protected form of L-Leucinol, it offers a stable yet strategically removable masking group, the Carboxybenzyl (Cbz or Z) group, which is essential for multi-step synthetic pathways. This guide provides an in-depth exploration of the core chemical and physical properties of Cbz-L-Leucinol, detailed protocols for its synthesis and purification, a survey of its critical applications, and essential safety information. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and complex molecule synthesis, facilitating a deeper understanding and more effective utilization of this versatile intermediate.

Core Physicochemical and Spectroscopic Properties

Cbz-L-Leucinol, systematically named benzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate, is a derivative of the natural amino alcohol L-Leucinol.[1] The introduction of the Cbz protecting group significantly modifies the polarity and reactivity of the parent molecule, rendering it an ideal intermediate for sequential chemical transformations.[]

Physicochemical Data Summary

The fundamental properties of Cbz-L-Leucinol are summarized in the table below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategy.

PropertyValueSource
CAS Number 6216-61-1[3]
Molecular Formula C₁₄H₂₁NO₃[3]
Molecular Weight 251.33 g/mol [3]
IUPAC Name benzyl (2S)-1-hydroxy-4-methylpentan-2-ylcarbamate[3]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane.[4][5] Low solubility in water.[4][5]
Storage Store at room temperature, ideally in a cool, dark place.[3]
Stereochemistry and Structural Significance

The stereochemical integrity of Cbz-L-Leucinol is paramount to its function in asymmetric synthesis. The "(S)" configuration at the chiral center, derived from the natural L-leucine, is crucial for the synthesis of enantiomerically pure target molecules. This defined stereochemistry allows for specific interactions in biological systems, which is a cornerstone of modern drug design.[1] The Cbz group, while achiral itself, provides steric bulk and influences the conformational preferences of the molecule, which can be a key factor in diastereoselective reactions.

Spectroscopic Profile for a Self-Validating System

Accurate characterization is the bedrock of chemical synthesis. The following spectroscopic data serve as a fingerprint for Cbz-L-Leucinol, enabling researchers to confirm its identity and assess its purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Key expected signals include: the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), the methylene protons of the benzyl group (a singlet around 5.1 ppm), the protons of the leucinol backbone, and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.[6][7] Expected signals would include those for the carbonyl carbon of the carbamate (around 156 ppm), the aromatic carbons, and the aliphatic carbons of the leucinol and benzyl groups. This technique is invaluable for confirming the presence of all carbon atoms in the expected electronic environments.[8]

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of Cbz-L-Leucinol will be characterized by a strong absorption band for the carbamate carbonyl (C=O) group (typically around 1690 cm⁻¹), a broad O-H stretch from the alcohol (around 3300 cm⁻¹), and N-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For Cbz-L-Leucinol, the molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) would be expected at m/z 251.33 or 252.34, respectively.

Synthesis, Purification, and Workflow

The most common and efficient synthesis of Cbz-L-Leucinol involves the protection of the amino group of L-Leucinol. The following section outlines a standard, field-proven protocol.

Synthetic Workflow Diagram

The diagram below illustrates the straightforward, single-step conversion of L-Leucinol to Cbz-L-Leucinol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Leucinol L-Leucinol Reaction N-Protection Reaction Leucinol->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., NaHCO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Dioxane/Water, DCM) Solvent->Reaction Temperature Temperature (e.g., 0 °C to RT) Temperature->Reaction Workup Aqueous Work-up Reaction->Workup 1. Quench 2. Extract Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Cbz-L-Leucinol Purification->Product Pure Product

Caption: General workflow for the synthesis of Cbz-L-Leucinol.

Step-by-Step Synthesis Protocol

This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for amino alcohol protection.

Materials:

  • L-Leucinol

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • 1,4-Dioxane and Water, or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Dissolution: Dissolve L-Leucinol (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio) in a round-bottom flask. Add sodium bicarbonate (2.0-3.0 eq) to the solution and cool the flask to 0 °C in an ice bath with stirring. Causality: The aqueous basic medium ensures the amino group is deprotonated and nucleophilic, while keeping the starting material soluble.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 eq) to the stirred solution over 20-30 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions, such as the formation of dibenzyl carbonate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of L-Leucinol.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Causality: The work-up removes water-soluble salts and impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: The crude Cbz-L-Leucinol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield a white crystalline solid.

Applications in Drug Development and Organic Synthesis

Cbz-L-Leucinol is not an active pharmaceutical ingredient itself but is a critical precursor in the synthesis of a wide range of biologically active molecules, particularly protease inhibitors.[9][10][11]

Precursor to Chiral Aldehydes

One of the most valuable applications of Cbz-L-Leucinol is its oxidation to the corresponding chiral aldehyde, Cbz-L-leucinal. This aldehyde is a potent inhibitor of various proteases, including calpains and cathepsins.

Oxidation_Pathway CbzLeucinol Cbz-L-Leucinol (Alcohol) OxidizingAgent Oxidizing Agent (e.g., Dess-Martin Periodinane, Swern Oxidation) CbzLeucinol->OxidizingAgent CbzLeucinal Cbz-L-Leucinal (Aldehyde) OxidizingAgent->CbzLeucinal Mild Oxidation ProteaseInhibitor Protease Inhibitors & other APIs CbzLeucinal->ProteaseInhibitor Further Synthesis

Caption: Oxidation of Cbz-L-Leucinol to a key synthetic intermediate.

The mild oxidation conditions required (e.g., Swern or Dess-Martin oxidation) are compatible with the Cbz protecting group, which is stable to these reagents. The resulting aldehyde is then used in subsequent steps, such as Wittig reactions, aldol condensations, or reductive aminations, to build more complex molecular architectures.

Role in HIV Protease Inhibitor Synthesis

Chiral amino alcohols and their derivatives are core structural motifs in many HIV protease inhibitors.[9][12] Cbz-L-Leucinol can serve as a key fragment in the synthesis of these complex drugs. The Cbz group provides robust protection during the assembly of the drug's backbone and can be cleanly removed in a final step via catalytic hydrogenation, a process that is orthogonal to many other protecting groups (like Boc or silyl ethers).[13] This strategic use of Cbz protection is a cornerstone of convergent synthetic strategies in drug manufacturing.

Safety, Handling, and Storage

As a laboratory chemical, Cbz-L-Leucinol requires careful handling to ensure personnel safety.

  • Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation.[3][14][15] It may also cause respiratory irritation.[3][16]

  • Personal Protective Equipment (PPE): Always handle Cbz-L-Leucinol in a well-ventilated area or a chemical fume hood.[17][18] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust, fumes, or vapors.[3][18] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[16][17] As noted, room temperature storage is generally acceptable.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Cbz-L-Leucinol (CAS 6216-61-1) is more than just a protected amino alcohol; it is an enabling tool for the creation of complex, high-value molecules. Its well-defined stereochemistry, the robust yet removable nature of the Cbz group, and its utility as a precursor to potent protease inhibitors make it an indispensable component in the synthetic chemist's toolbox. This guide has provided the core technical information necessary for its effective and safe use, from its fundamental properties and synthesis to its strategic applications in the pursuit of new therapeutic agents.

References

  • PubChem. (n.d.). Leucine, N-carboxy-, N-benzyl ester, L-. Retrieved from [Link]

  • Merck Index. (n.d.). Leucine. Retrieved from [Link]

  • Sbardella, G., et al. (2022). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 27(15), 4985. doi:10.3390/molecules27154985. Retrieved from [Link]

  • Arvidsson, P. I., & Kruger, H. G. (2006). Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives. Tetrahedron, 62(4), 631-638.

  • National Institutes of Health. (n.d.). Synthesis of macrocyclic trypanosomal cysteine protease inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses of FDA Approved HIV Protease Inhibitors. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. Retrieved from [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

  • Konno, S., & Stammer, C. H. (1978). The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. International Journal of Peptide and Protein Research, 12(4), 222-231.
  • SciELO. (n.d.). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Cbz-L-leucinol: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Cbz-L-leucinol in Asymmetric Synthesis

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure amino alcohols, serve as indispensable building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). N-Carbobenzyloxy-L-leucinol, commonly referred to as N-Cbz-L-leucinol, has emerged as a cornerstone chiral precursor for researchers, scientists, and drug development professionals. Its utility stems from the presence of a defined stereocenter, the versatile Cbz (benzyloxycarbonyl) protecting group, and a primary alcohol that allows for a wide array of chemical transformations.

This technical guide provides a comprehensive overview of N-Cbz-L-leucinol, delving into its fundamental physicochemical properties, robust synthetic protocols, and diverse applications. As a Senior Application Scientist, the focus of this document is to bridge theoretical knowledge with practical, field-proven insights, offering a self-validating framework for the effective utilization of this key chiral intermediate.

Core Physicochemical and Structural Characteristics

N-Cbz-L-leucinol is the N-protected form of L-leucinol, an amino alcohol derived from the naturally occurring amino acid L-leucine. The introduction of the Cbz protecting group on the amine is a strategic choice, rendering it stable to a variety of reaction conditions while allowing for facile removal via catalytic hydrogenation. This orthogonality is a key principle in multi-step organic synthesis.

The fundamental molecular and physical properties of N-Cbz-L-leucinol are summarized below, providing a foundational dataset for its handling, reaction planning, and analytical characterization.

PropertyValueSource(s)
Chemical Name Benzyl (2S)-1-hydroxy-4-methylpentan-2-ylcarbamate[1]
CAS Number 6216-61-1[1]
Molecular Formula C₁₄H₂₁NO₃[1]
Molecular Weight 251.33 g/mol [1]
Appearance White to off-white solid or crystalline powderInferred from typical properties of similar compounds
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Low solubility in water.Inferred from structure and supplier data
Storage Temperature Room Temperature[1]

Synthetic Strategy: From Amino Acid to Chiral Alcohol

The most common and efficient laboratory-scale synthesis of N-Cbz-L-leucinol involves a two-step sequence starting from the readily available and relatively inexpensive amino acid, L-leucine. This pathway leverages well-established protecting group chemistry and selective reduction methodologies.

Step 1: N-Protection of L-Leucine

The initial step is the protection of the primary amine of L-leucine with the benzyloxycarbonyl (Cbz) group. This is typically achieved through a Schotten-Baumann reaction, where benzyl chloroformate (Cbz-Cl) is reacted with L-leucine under basic conditions. The base, often sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Step 2: Reduction of the Carboxylic Acid

Following the successful N-protection to form N-Cbz-L-leucine, the carboxylic acid moiety is selectively reduced to a primary alcohol. This transformation is a critical step that converts the amino acid derivative into the desired amino alcohol. Powerful reducing agents are required for this conversion. Common choices include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, or borane complexes such as borane-tetrahydrofuran complex (BH₃·THF). The choice of reducing agent is dictated by factors such as functional group tolerance, safety considerations, and desired reaction scale. The use of borane is often preferred for its milder nature compared to LiAlH₄.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction L-Leucine L-Leucine N-Cbz-L-leucine N-Cbz-L-leucine L-Leucine->N-Cbz-L-leucine  1. Benzyl Chloroformate  2. Base (e.g., NaOH)  3. Aqueous Workup N-Cbz-L-leucinol N-Cbz-L-leucinol N-Cbz-L-leucine->N-Cbz-L-leucinol  1. Reducing Agent (e.g., BH₃·THF)  2. Quench & Workup

Synthetic workflow for N-Cbz-L-leucinol.
Detailed Experimental Protocol: Synthesis of N-Cbz-L-leucinol

The following protocol provides a representative, self-validating procedure for the synthesis of N-Cbz-L-leucinol from N-Cbz-L-leucine.

Materials and Reagents:

  • N-Cbz-L-leucine

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Cbz-L-leucine (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (approximately 1.5-2.0 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the effervescence ceases.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Cbz-L-leucinol can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a white solid.

Applications in Drug Discovery and Development

The synthetic versatility of N-Cbz-L-leucinol makes it a valuable chiral precursor in the development of a wide range of pharmaceutical agents. Its primary applications are centered around its use as a chiral building block for the introduction of the L-leucine side chain in a stereochemically defined manner.

  • Synthesis of Peptidomimetics and Unnatural Amino Acids: N-Cbz-L-leucinol is a common starting material for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability to enzymatic degradation. The primary alcohol can be oxidized to an aldehyde, which can then undergo various carbon-carbon bond-forming reactions to introduce diverse functionalities.

  • Precursor to Chiral Ligands and Auxiliaries: The chiral backbone of N-Cbz-L-leucinol can be incorporated into more complex molecular architectures to create chiral ligands for asymmetric catalysis or chiral auxiliaries to control the stereochemical outcome of reactions.

  • Incorporation into Bioactive Molecules: The isobutyl side chain of the leucine moiety is a common feature in many bioactive natural products and synthetic drugs. N-Cbz-L-leucinol provides a reliable method for incorporating this structural motif with the correct stereochemistry.

A representative application of N-Cbz-L-leucinol is its conversion to a chiral aldehyde, which can then be used in a variety of subsequent reactions, as illustrated below.

G N-Cbz-L-leucinol N-Cbz-L-leucinol Chiral_Aldehyde N-Cbz-L-leucinal N-Cbz-L-leucinol->Chiral_Aldehyde  Oxidation  (e.g., PCC, Swern, DMP) Further_Synthesis Diverse Synthetic Pathways (e.g., Wittig, Grignard, Aldol reactions) Chiral_Aldehyde->Further_Synthesis

Oxidation of N-Cbz-L-leucinol to a key chiral aldehyde.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of N-Cbz-L-leucinol are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

  • Hazards: While a comprehensive toxicological profile is not widely published, N-Cbz-L-leucinol should be handled with the standard precautions for laboratory chemicals. It may cause skin and eye irritation. Inhalation of dust or vapors should be avoided.

  • Personal Protective Equipment (PPE): When handling N-Cbz-L-leucinol, appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: N-Cbz-L-leucinol should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[1].

Conclusion

N-Cbz-L-leucinol stands as a testament to the power of strategic molecular design in advancing organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with the robust and versatile Cbz protecting group and a reactive primary alcohol, provides a reliable and predictable platform for the construction of complex, enantiomerically pure molecules. The synthetic accessibility of N-Cbz-L-leucinol from L-leucine further enhances its appeal as a cost-effective chiral building block. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and applications of N-Cbz-L-leucinol is paramount for the successful development of the next generation of chiral therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing N-Cbz-L-Leucine: A Guide for Pharma Buyers. [Link]

  • PharmaCompass. N-Cbz-L-leucine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • ChemBK. N-Carbobenzyloxy-L-leucine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cost-Effective N-Cbz-L-Leucine (2018-66-8) for Your Synthesis Projects. [Link]

  • PubChem. Leucine, N-carboxy-, N-benzyl ester, L-. [Link]

  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link]

  • ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

  • PubMed Central. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • PubChem. Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate. [Link]

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Technical Guide: Solubility Profile and Handling of N-Cbz-L-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyloxycarbonyl-L-leucinol (Cbz-L-Leucinol) is a critical chiral building block used extensively in the synthesis of peptide aldehydes (protease inhibitors), amino alcohols, and chiral auxiliaries.[1] Its solubility profile is dominated by the amphiphilic competition between the lipophilic carbobenzyloxy (Cbz) protecting group/isobutyl side chain and the polar primary alcohol/carbamate moieties.

This guide provides a definitive technical analysis of its solubility across organic solvent classes, establishing protocols for reaction solvent selection, liquid-liquid extraction (LLE), and recrystallization.

Physicochemical Structure & Solubility Logic[1][2][3]

To master the handling of Cbz-L-Leucinol, one must understand the Structure-Property Relationships (SPR) dictating its behavior.[1]

The Amphiphilic Conflict

The molecule contains three distinct solubility domains:

  • The Cbz Group (Lipophilic): A large aromatic carbamate that drives solubility in chlorinated solvents and aromatics (DCM, Toluene).[1]

  • The Leucine Side Chain (Lipophilic): An isobutyl group that reinforces solubility in non-polar organic media and insolubility in water.[1]

  • The Hydroxymethyl Group (Hydrophilic): A primary alcohol capable of Hydrogen Bond Donating (HBD) and Accepting (HBA), providing solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO).[1]

Solubility Mechanism Visualization

SolubilityLogic Compound Cbz-L-Leucinol Domain1 Cbz Group (Aromatic/Lipophilic) Compound->Domain1 Domain2 Isobutyl Chain (Aliphatic/Lipophilic) Compound->Domain2 Domain3 Alcohol/Carbamate (Polar/H-Bonding) Compound->Domain3 Solvent1 DCM / Ethyl Acetate (High Solubility) Domain1->Solvent1 Van der Waals Solvent3 Water / Hexanes (Low Solubility) Domain1->Solvent3 Insoluble Domain2->Solvent3 Hydrophobic Effect (Water) Too Polar (Hexane) Solvent2 Methanol / Ethanol (High Solubility) Domain3->Solvent2 H-Bonding

Figure 1: Mechanistic breakdown of Cbz-L-Leucinol solubility interactions.[1]

Solubility Data Matrix

The following data categorizes solvent compatibility for synthesis (homogeneous solution) versus purification (heterogeneous/precipitation).

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Note
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Synthesis / ExtractionPrimary solvent for reactions; easily solubilizes the aromatic Cbz group.[1]
Esters Ethyl Acetate (EtOAc)High Extraction / CrystallizationIdeal "Good Solvent" for two-solvent recrystallization.[1]
Alcohols Methanol / EthanolHigh Synthesis (Reduction)Soluble due to -OH group; not suitable for extraction (miscible with water).[1]
Polar Aprotic DMSO / DMFHigh Peptide CouplingUsed when higher boiling points are required; difficult to remove.[1]
Ethers THF / MTBEModerate-High SynthesisMTBE is an excellent alternative to Et2O for precipitations.[1]
Aromatics TolueneModerate RecrystallizationSolubility increases significantly with heat; good for thermal recrystallization.[1]
Alkanes Hexanes / HeptaneLow / Insoluble Anti-SolventUsed to crash out the product from EtOAc or DCM solutions.[1]
Aqueous WaterInsoluble Wash MediumProduct remains in organic phase during aqueous workup.[1]

Solvent Selection for Experimental Workflows

Synthesis & Reaction Media[1]
  • Recommended: Anhydrous THF or DCM .[1]

  • Rationale: These solvents dissolve Cbz-L-Leucinol completely at room temperature, allowing for homogeneous reaction kinetics (e.g., Swern oxidation to the aldehyde).[1]

  • Avoid: Protic solvents (Alcohols) if performing oxidation reactions or using moisture-sensitive reagents.[1]

Work-up (Liquid-Liquid Extraction)
  • Protocol: Dilute reaction mixture with Ethyl Acetate .

  • Wash Sequence:

    • 1M HCl: Removes any unreacted amine or trace pyridine.[1]

    • Sat. NaHCO₃: Removes acidic byproducts.[1]

    • Brine: Dehydrates the organic layer.[1][2]

  • Why EtOAc? It forms a distinct biphasic system with water.[1] Cbz-L-Leucinol partitions >99% into the EtOAc layer due to the lipophilic Cbz/Leucine domains overriding the single hydroxyl group [1].[1]

Purification Protocol: Two-Solvent Recrystallization[1][4]

While Cbz-L-Leucinol is often an oil or low-melting solid, high-purity samples can be crystallized.[1] The most robust method is the EtOAc/Heptane system.[1]

The "Cloud Point" Methodology

Objective: Purify crude Cbz-L-Leucinol to remove non-polar impurities and trace solvents.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude Cbz-L-Leucinol in the minimum amount of Ethyl Acetate at 40-50°C. (Do not boil aggressively; the compound has a low melting point).

  • Anti-Solvent Addition: While stirring, add Heptane (or Hexanes) dropwise.[1]

  • The Cloud Point: Stop adding Heptane the moment a persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add a few drops of EtOAc until the solution becomes clear again.

  • Nucleation: Remove heat and let the vessel cool to Room Temperature (RT) slowly.

  • Crystallization: Once at RT, move to a 4°C fridge for 12 hours. White needles or a waxy solid should form.[1]

  • Filtration: Filter the solids and wash with cold 10:1 Heptane:EtOAc.

Workflow Diagram

Recrystallization Start Crude Cbz-L-Leucinol Step1 Dissolve in min. EtOAc (45°C) Start->Step1 Step2 Add Heptane dropwise Step1->Step2 Decision Cloud Point Reached? Step2->Decision Decision->Step2 No (Solution Clear) Step3 Add drops of EtOAc to clear Decision->Step3 Yes (Turbid) Step4 Cool to RT -> 4°C Step3->Step4 End Pure Crystalline Solid Step4->End

Figure 2: Logic flow for the "Cloud Point" recrystallization technique.

Analytical Considerations (NMR/HPLC)

  • NMR Solvent: Chloroform-d (CDCl₃) is the standard.[1] It provides excellent solubility and prevents the overlap of the hydroxyl proton signal (which can exchange in Methanol-d4).[1]

    • Diagnostic Peaks: Look for the benzylic protons (s, 2H) at ~5.1 ppm and the isopropyl methyls (d, 6H) at ~0.9 ppm [2].

  • HPLC Mobile Phase: Cbz-L-Leucinol is UV-active (254 nm) due to the Cbz group.[1]

    • System: Acetonitrile/Water (0.1% TFA).[1]

    • Elution: Expect elution at higher organic percentages (e.g., >50% ACN) due to hydrophobicity.[1]

References

  • PubChem. Leucine, N-carboxy-, N-benzyl ester, L- (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amino acid derivative purification).

(Note: While specific literature often conflates the acid and alcohol forms in titles, the solubility principles described here are derived from the functional group chemistry of the specific alcohol derivative CAS 19887-32-2.)

Sources

Difference between Cbz-L-Leucinol and Cbz-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Distinctions, Synthesis, and Applications in Drug Discovery

Executive Summary

This guide delineates the critical technical distinctions between Cbz-L-Leucine (an amino acid) and Cbz-L-Leucinol (an amino alcohol). While both share the Leucine carbon skeleton and the Carbobenzyloxy (Cbz/Z) protecting group, their terminal functional groups dictate divergent roles in medicinal chemistry.

  • Cbz-L-Leucine serves as a standard building block for peptide chain elongation (C-terminus activation).

  • Cbz-L-Leucinol acts as a reduced intermediate, primarily used to synthesize peptide aldehydes (pharmacophores for protease inhibitors) or chiral auxiliaries.

Chemical Profile & Physical Properties[1]

The fundamental difference lies in the oxidation state of the C-1 carbon: a carboxylic acid in the leucine derivative versus a primary alcohol in the leucinol derivative.

Comparative Data Table
FeatureCbz-L-LeucineCbz-L-Leucinol
CAS Number 2018-66-86216-61-1
IUPAC Name (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acidBenzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate
Functional Group Carboxylic Acid (–COOH)Primary Alcohol (–CH₂OH)
Molecular Formula C₁₄H₁₉NO₄C₁₄H₂₁NO₃
Molecular Weight 265.31 g/mol 251.32 g/mol
Physical State White crystalline solidViscous oil or low-melting solid
Melting Point 132–135 °C~56–58 °C (often handled as oil)
Solubility Soluble in EtOAc, MeOH, basic H₂OSoluble in DCM, EtOH, EtOAc
Primary Reactivity Nucleophilic attack at carbonyl (Coupling)Oxidation to Aldehyde; Esterification

Synthetic Utility & Reactivity Pathways

The transition from Cbz-L-Leucine to Cbz-L-Leucinol, and subsequently to Cbz-L-Leucinal, represents a critical workflow in the synthesis of transition-state analog inhibitors.

Mechanistic Pathway Diagram

The following diagram illustrates the reduction-oxidation workflow commonly employed to generate protease inhibitors (e.g., calpain or proteasome inhibitors) from the parent amino acid.

G CbzLeu Cbz-L-Leucine (Carboxylic Acid) MixedAnh Mixed Anhydride Intermediate CbzLeu->MixedAnh Activation (IBCF / NMM) CbzLeucinol Cbz-L-Leucinol (Primary Alcohol) MixedAnh->CbzLeucinol Reduction (NaBH4) CbzLeucinal Cbz-L-Leucinal (Aldehyde) CbzLeucinol->CbzLeucinal Swern Oxidation (DMSO/Oxalyl Chloride) Inhibitor Protease Inhibitor (e.g., MG132) CbzLeucinal->Inhibitor Peptide Coupling or Warhead Assembly

Figure 1: Synthetic pathway transforming Cbz-L-Leucine into pharmacologically active aldehyde scaffolds.

Experimental Protocols

Protocol A: Synthesis of Cbz-L-Leucinol (Mixed Anhydride Reduction)

Objective: Reduce the carboxylic acid of Cbz-L-Leucine to the alcohol without racemization or removing the Cbz group. Direct reduction with LiAlH₄ is often too harsh; the Mixed Anhydride method is the industry standard for chiral integrity [1].

Reagents:

  • Cbz-L-Leucine (1.0 eq)[1]

  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Sodium Borohydride (NaBH₄) (3.0 eq)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Workflow:

  • Activation: Dissolve Cbz-L-Leucine in anhydrous THF at -15°C. Add NMM followed by the dropwise addition of IBCF. Stir for 15 minutes to form the mixed anhydride intermediate.

  • Reduction: Filter off the precipitated NMM·HCl salts (optional but recommended for purity). Cool the filtrate to -15°C.

  • Hydride Addition: Add NaBH₄ dissolved in a minimal amount of water (or methanol) dropwise. Caution: Vigorous gas evolution (H₂).

  • Workup: Allow to warm to room temperature. Quench with 1N HCl. Evaporate THF, extract the aqueous layer with Ethyl Acetate (EtOAc). Wash organic layer with NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

  • Result: Cbz-L-Leucinol is obtained as a viscous oil or solid, typically used directly in the next step.

Protocol B: Oxidation to Cbz-L-Leucinal (Swern Oxidation)

Objective: Convert Cbz-L-Leucinol to the aldehyde (Cbz-L-Leucinal). Aldehydes are potent electrophiles in protease inhibitors but are unstable. This reaction must be performed anhydrously to prevent over-oxidation to the acid [2].

Reagents:

  • Oxalyl Chloride (1.5 eq)

  • DMSO (2.4 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Solvent: Dichloromethane (DCM, anhydrous).

Step-by-Step Workflow:

  • Activator Formation: Cool anhydrous DCM to -78°C. Add Oxalyl Chloride. Add DMSO dropwise (gas evolution). Stir for 15 minutes.

  • Substrate Addition: Dissolve Cbz-L-Leucinol in DCM and add dropwise to the reaction mixture at -78°C. Stir for 30–45 minutes.

  • Elimination: Add TEA dropwise. The solution will likely become cloudy. Stir at -78°C for 10 minutes, then allow to warm to 0°C over 20 minutes.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with DCM. Wash with 1N HCl (to remove TEA), then water and brine.

  • Storage: The resulting aldehyde is unstable. Store at -80°C or use immediately for inhibitor synthesis.

Applications in Drug Development

Protease Inhibitor Scaffolds (The "Warhead" Precursor)

Cbz-L-Leucinol is the direct precursor to Cbz-L-Leucinal , a transition-state analog. The aldehyde group mimics the transition state of peptide bond hydrolysis, reversibly binding to the active site cysteine or serine of proteases.

  • Case Study: MG132 (Proteasome Inhibitor): MG132 (Z-Leu-Leu-Leu-al) is a potent 26S proteasome inhibitor widely used in oncology research. It functions by blocking the degradation of ubiquitin-conjugated proteins, inducing cell cycle arrest [3].

    • Synthesis Connection: The C-terminal Leucine is reduced to Leucinol and then oxidized to Leucinal to create the reactive electrophile.

Calpain Inhibitors

Calpains are calcium-dependent cysteine proteases implicated in neurodegeneration (Alzheimer's, ischemia).[2][3] Inhibitors like Calpain Inhibitor I (N-Acetyl-Leu-Leu-Norleucinal) and derivatives often utilize the Leucinol/Leucinal motif to target the hydrophobic S1/S2 pockets of the enzyme [4].

Chiral Auxiliaries

The steric bulk of the isobutyl side chain in Cbz-L-Leucinol allows it to be used as a chiral auxiliary in asymmetric synthesis, directing the stereochemistry of incoming nucleophiles on attached substrates.

References

  • Rodríguez, M. et al. (1991). A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols. Tetrahedron Letters.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis.

  • Guo, N., & Peng, Z. (2013). MG132, a proteasome inhibitor, induces apoptosis in tumor cells.[1] Journal of Cellular Physiology.

  • Donkor, I. O. (2000). A Survey of Calpain Inhibitors. Current Medicinal Chemistry.

  • PubChem Database. (2025). Cbz-L-Leucine (CID 74840) and Cbz-L-Leucinol. National Center for Biotechnology Information.

Sources

Z-L-Leucinol physical appearance and melting point

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization of Z-L-Leucinol

Executive Summary Z-L-Leucinol (N-Cbz-L-Leucinol) is a critical chiral intermediate in the synthesis of peptide aldehydes (e.g., Leupeptin), protease inhibitors, and amino alcohol-derived pharmacophores.[1][2] Its physicochemical characterization is frequently complicated by its tendency to exist as a viscous oil or a low-melting solid depending on purity and solvent history.[1][2] This guide provides a definitive technical analysis of its physical appearance, melting point behavior, and purification protocols, distinguishing it from its precursors (Z-L-Leucine) and derivatives.[2]

Chemical Identity & Nomenclature

Precise identification is paramount to avoid confusion with the free amine (Leucinol) or the carboxylic acid precursor (Z-L-Leucine).[1][2]

Parameter Technical Detail
Common Name Z-L-Leucinol; N-Cbz-L-Leucinol
IUPAC Name Benzyl ((S)-1-hydroxy-4-methylpentan-2-yl)carbamate
CAS Number 6216-61-1
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
SMILES CC(C)CNC(=O)OCC1=CC=CC=C1

Critical Distinction:

  • Z-L-Leucine (CAS 2018-66-8): The carboxylic acid precursor.[1][2]

  • L-Leucinol (CAS 7533-40-6): The free amine (hygroscopic liquid/low-melting solid).[1][2]

  • Z-L-Leucinol (CAS 6216-61-1): The target alcohol.[1][2]

Physical Appearance & State Analysis

Macroscopic Appearance

Z-L-Leucinol typically presents as a colorless to pale yellow viscous oil at room temperature.[1][2] However, high-purity samples that have been rigorously dried and free of solvent residues may crystallize into a waxy, low-melting white solid .[1][2]

  • As an Oil: Highly viscous, clear, refractive index approx. 1.51-1.52.[1][2]

  • As a Solid: Waxy needles or amorphous mass.[2] Crystallization is often slow and may require seeding or prolonged storage at -20°C.[1][2]

Melting Point Characterization

Unlike high-melting peptide intermediates (e.g., Fmoc-derivatives), Z-L-Leucinol exhibits a "soft" melting behavior due to the flexibility of the isobutyl side chain and the carbamate linker.[1][2]

  • Observed Range: < 30°C to 45°C (Dependent on enantiomeric purity and solvation).[2]

  • Thermodynamic Behavior: The compound often exhibits supercooling, remaining liquid well below its theoretical melting point.

  • Implication for Handling: Researchers should expect an oil during extraction and workup.[2] Solidification should not be the primary criterion for purity; HPLC and NMR are required for validation.[2]

Synthesis & Purification Logic

The physical state of Z-L-Leucinol is heavily influenced by the synthesis method.[1][2] The most common route involves the reduction of Z-L-Leucine mixed anhydrides.[1][2]

Synthesis Workflow (Graphviz)

Z_Leu_Synthesis Figure 1: Synthesis pathway influencing the physical state of Z-L-Leucinol. Z_Leu Z-L-Leucine (Solid Acid) MA Mixed Anhydride Intermediate Z_Leu->MA IBCF / NMM -15°C Red Reduction (NaBH4/MeOH) MA->Red Hydride Transfer Crude Crude Z-L-Leucinol (Viscous Oil) Red->Crude Workup (Acid/Base Wash) Pure Pure Z-L-Leucinol (Oil or Waxy Solid) Crude->Pure Silica Chromatography or Crystallization (Hex/EtOAc)

[1][2]

Purification Protocol

To achieve a state suitable for crystallization (if desired):

  • Extraction: Dissolve crude oil in Ethyl Acetate. Wash sequentially with 1N HCl, sat. NaHCO₃, and Brine.[2]

  • Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes trap the product).[2]

  • Solvent Removal: Evaporate under high vacuum (< 1 mbar) at 40°C to remove trace solvent.[2]

  • Crystallization Attempt: Dissolve in minimum hot Hexane/Ethyl Acetate (4:1). Cool slowly to 4°C. If oiling out occurs, seed with a crystal or scratch the flask.

Quality Control & Stability

Since the melting point is not a robust quality indicator, the following analytical metrics are required:

Test Acceptance Criteria Methodology
HPLC Purity > 98.0%C18 Column, ACN/Water gradient (210 nm)
1H NMR Conforms to StructureConfirm Cbz multiplet (7.3 ppm) and Leucine isobutyl signals.
Optical Rotation [α]D ≈ -4° to -6°c=1 in Methanol (Check specific CoA for batch value)
Water Content < 0.5%Karl Fischer Titration (Critical for solidification)

Storage:

  • Store at 2-8°C (Refrigerator).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption, which inhibits crystallization.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6106, L-Leucine (Precursor Data). Retrieved from [Link]1]

  • AChemBlock (2026). Cbz-L-Leucinol Product Data, Catalog P37016.[1][2][3] Retrieved from ]">https://www.achemblock.com[1]

  • Sigma-Aldrich (2026). Safety Data Sheet: L-Leucinol (Free Base).[1][2] Retrieved from ]">https://www.sigmaaldrich.com[1]

  • GuideChem (2026). N-Cbz-L-Leucine (Acid Precursor) Properties. Retrieved from ]">https://www.guidechem.com[1]

  • ChemicalBook (2026). N-Cbz-L-Leucinol CAS 6216-61-1 Registry Data.[1][2] Retrieved from ]">https://www.chemicalbook.com[1]

Sources

Technical Whitepaper: Cbz-L-Leucinol Safety & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cbz-L-Leucinol Safety & Handling: A Technical Whitepaper Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Navigating Hazard Architectures in Chiral Intermediate Synthesis

Executive Summary

Cbz-L-Leucinol (Benzyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate) acts as a critical chiral building block in the synthesis of peptide aldehydes (e.g., proteasome inhibitors like MG132) and amino alcohol-derived pharmacophores. Unlike commodity chemicals, its safety profile is defined not just by its intrinsic toxicity, but by its role as a reactive intermediate in reduction-oxidation workflows.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanism-based handling protocol . It distinguishes the compound from the anticonvulsant Carbamazepine (often abbreviated as CBZ), a common error in automated inventory systems that can lead to catastrophic cross-contamination or mishandling.

Chemical Identity & Physicochemical Properties

Precise Identification is the First Line of Defense.

PropertyData Specification
Chemical Name Benzyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate
Common Synonyms N-Cbz-L-Leucinol; Z-L-Leucinol
CAS Number 6216-61-1 (Note: Distinct from Cbz-L-Leucine [2018-66-8])
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Physical State Viscous colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Poorly soluble in water
Storage 2–8°C (Hygroscopic; protect from moisture)

Hazard Identification (GHS Classification)

While classified as a general irritant, the mechanism of action warrants specific attention due to the lipophilic nature of the Benzyloxycarbonyl (Cbz) group, which facilitates dermal penetration.

GHS Label Elements[2][3][4][5]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)

Hazard CodeHazard StatementMechanistic Insight
H315 Causes skin irritationThe lipophilic Cbz moiety allows the compound to intercalate into the stratum corneum, causing localized dermatitis.
H319 Causes serious eye irritationDirect contact with mucous membranes induces immediate lacrimation and inflammation due to surfactant-like properties.
H335 May cause respiratory irritationInhalation of aerosols (common during rotary evaporation) triggers upper respiratory tract inflammation.

The Self-Validating Handling System

A "self-validating" system implies that safety is not just a rule, but a check-step integrated into the workflow.

A. Engineering Controls (The Primary Barrier)
  • Fume Hood Velocity Check: Verify face velocity is >100 fpm before opening the vial. Cbz-L-Leucinol is often an oil; heating it to transfer can generate vapors.

  • Static Dissipation: When transferring large quantities (>10g), ground all glassware. The non-polar nature of protected amino alcohols can accumulate static charge in dry atmospheres.

B. Personal Protective Equipment (PPE) & Breakthrough Validation

Do not rely on generic "gloves." Use this compatibility matrix:

  • Nitrile (0.11 mm): Acceptable for incidental splash.

    • Validation: Change immediately upon contact. The benzyl ring can swell thin nitrile over time.

  • Laminate / Silver Shield: Required for spill cleanup or prolonged immersion.

    • Validation: Inspect for delamination before use.

C. Experimental Protocol: The "Quench-Check" Loop

When synthesizing Cbz-L-Leucinol (e.g., reduction of Cbz-L-Leucine via mixed anhydride or borane methods), the primary hazard is often the reagents (LiBH₄, B₂H₆).

  • Step 1: Monitor reaction completion via TLC (UV visualization at 254 nm).

  • Step 2 (Self-Validation): Before aqueous workup, perform a micro-quench test . Take 50 µL of the reaction mixture and add to 500 µL MeOH. If vigorous bubbling occurs, unreacted hydride is present. Do not proceed to bulk quench until this test moderates.

Synthesis & Risk Topology

The following diagram maps the hazard flow from precursor to product, highlighting critical control points (CCPs) where safety interventions are mandatory.

SynthesisRisk cluster_0 Critical Control Point Precursor Cbz-L-Leucine (Solid, Irritant) Reaction Reduction Step (H2 Gas Evolution) Precursor->Reaction Solubilization Reagent Reductant (LiBH4 / Borane) (Flammable/Toxic) Reagent->Reaction Dropwise Addn (Exothermic) Product Cbz-L-Leucinol (Viscous Oil) Reaction->Product Quench & Workup (Risk: Emulsion) Downstream Peptide Aldehyde (Bioactive) Product->Downstream Swern Oxidation

Figure 1: Synthesis Hazard Topology. The reduction step represents the highest energetic risk, while the product handling represents a chronic exposure risk.

Emergency Response Protocols

This decision logic ensures rapid, standardized responses to exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact (Lipophilic Absorption) Type->Skin Eye Ocular Contact (Immediate Pain) Type->Eye Inhale Inhalation (Resp. Irritation) Type->Inhale ActionSkin 1. Blot excess (do not rub) 2. Wash soap/water 15m 3. Discard leather goods Skin->ActionSkin ActionEye 1. Flush water 15m 2. Remove contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if hypoxic 3. Monitor for edema Inhale->ActionInhale

Figure 2: Exposure Response Logic. Dermal protocols emphasize blotting over rubbing to prevent spreading the lipophilic oil.

Storage & Stability

  • Shelf Life: ~2 years if stored correctly.

  • Degradation Pathway: Slow hydrolysis of the carbamate linkage can occur if stored in wet acidic environments, releasing benzyl alcohol and L-leucinol.

  • Visual Check: If the oil turns dark brown or develops a distinct "almond" smell (benzaldehyde from benzyl alcohol oxidation), repurify via silica chromatography before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74840, N-Benzyloxycarbonyl-L-leucine. (Note: Parent acid data used for toxicological inference). Retrieved from [Link]

Technical Guide: Chiral Amino Alcohol Building Blocks for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Amide Bond

In modern peptidomimetic drug design, chiral amino alcohols are not merely "reduced amino acids"; they are critical topological effectors. By replacing the planar, hydrolytically unstable amide bond (


) with a hydroxyethylene (

) or hydroxyethylamine (

) isostere, researchers can freeze the transition state of proteolytic cleavage.

This guide moves beyond basic textbook definitions to address the synthetic reality : how to manufacture these building blocks with high enantiomeric excess (


), how to protect them orthogonally, and how to incorporate them into Solid-Phase Peptide Synthesis (SPPS) without compromising the integrity of the secondary alcohol.

Classes of Amino Alcohol Building Blocks

We categorize these blocks by their topological position and function within the peptide chain.

Table 1: Functional Classification of Chiral Amino Alcohols
ClassStructurePrimary ApplicationKey Synthetic Challenge
C-Terminal Alcohols

Peptide aldehydes (protease inhibitors), C-term modification.Resin attachment (requires specific linkers like trityl or carbonate).

-Amino Alcohols

Transition state mimics (Renin, HIV protease inhibitors).Stereocontrol of the new hydroxyl center (diastereoselectivity).

-Amino Alcohols

Spacer units, foldamer construction.Regioselectivity during ring opening of precursors.

Synthesis of the Building Blocks

The quality of the final peptide depends entirely on the optical purity of the starting alcohol. We focus here on the Mixed Anhydride Reduction method, which offers superior racemization suppression compared to direct


 reduction.
Protocol A: Synthesis of Fmoc-Amino Alcohols (Mixed Anhydride Method)

Objective: Convert Fmoc-L-Amino Acid to Fmoc-L-Amino Alcohol. Mechanism: Activation of carboxylate via iso-butyl chloroformate followed by


 reduction.

Materials:

  • Fmoc-Amino Acid (1.0 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Iso-butyl chloroformate (IBCF) (1.0 eq)

  • 
     (3.0 eq)
    
  • Solvents: DME (Dimethoxyethane), Water.

Step-by-Step Procedure:

  • Activation: Dissolve Fmoc-Amino Acid in DME at

    
     (ice/salt bath). Add NMM followed by dropwise addition of IBCF. Stir for 5 minutes. Why: This forms the mixed anhydride intermediate rapidly while minimizing temperature-dependent racemization.
    
  • Precipitation: A white precipitate (NMM·HCl) will form. Do not filter; proceed immediately to reduction to prevent anhydride decomposition.

  • Reduction: Dissolve

    
     in water. Add this solution to the reaction mixture in one portion.
    
    • Critical Control Point: Gas evolution (

      
      ) will be vigorous. Ensure adequate headspace.
      
  • Quenching: After 20 minutes, quench with

    
     to neutralize excess borohydride.
    
  • Workup: Extract with Ethyl Acetate. Wash with

    
     (sat) and Brine. Dry over 
    
    
    
    .
  • Validation: Check purity via HPLC. Racemization is typically

    
     via this method [1].
    
Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Activation Phase cluster_1 Reduction Phase AA Fmoc-Amino Acid MA Mixed Anhydride (Intermediate) AA->MA IBCF / NMM -15°C Alc Fmoc-Amino Alcohol MA->Alc NaBH4 / H2O Rapid Addition QC QC: Chiral HPLC (>99% ee) Alc->QC caption Fig 1: Kinetic control in mixed anhydride reduction prevents racemization.

Solid-Phase Integration Strategies

Incorporating amino alcohols into SPPS presents a unique challenge: the hydroxyl group is a poor nucleophile compared to an amine , and it cannot form a standard amide bond with the next residue.

Strategy 1: The "Backbone" Incorporation (Hydroxyethylamine Isosteres)[1][2][3]

To create a protease inhibitor (e.g., HIV protease inhibitors), the amino alcohol is part of the backbone. The secondary hydroxyl group usually mimics the transition state and remains free (unprotected) or is protected as a silyl ether if further chemistry is harsh.

The "Succinate Linker" Protocol: Direct attachment of an amino alcohol to a resin via the hydroxyl group is difficult. A robust method involves using a succinic acid spacer [2].

  • Linker Synthesis: React the Fmoc-amino alcohol with succinic anhydride to form the hemisuccinate:

    
    
    
  • Resin Loading: Couple the free carboxylic acid of the hemisuccinate to a Rink Amide or Wang resin using standard DIC/HOBt activation.

  • Elongation: Perform standard Fmoc SPPS on the N-terminus.

  • Cleavage: Acidolytic cleavage (TFA) releases the peptide with the C-terminal alcohol intact (if using Wang) or as a succinyl-amide (if using Rink, though this is less common for pure alcohols).

Strategy 2: Reductive Amination (Secondary Amine Formation)

For creating reduced peptide bonds (


), the amino alcohol is often generated on-resin or coupled as an aldehyde followed by reduction. However, a more direct building block approach uses Fmoc-amino aldehydes  coupled to the resin-bound amine, followed by reduction.

Alternative: Use a pre-synthesized Fmoc-amino-alcohol-derived building block where the "next" amino acid is already attached to the alcohol nitrogen.

Mechanistic Insight: The Transition State Isostere

Why do these molecules work? In aspartic proteases (e.g., HIV-1 Protease, BACE1), the enzyme cleaves the peptide bond via a high-energy tetrahedral intermediate .

  • Natural Substrate: The carbonyl carbon goes from

    
     (planar) to 
    
    
    
    (tetrahedral) upon water attack.
  • Amino Alcohol Inhibitor: The carbon is already

    
     and possesses a hydroxyl group that coordinates with the catalytic aspartic acid residues (Asp25/Asp25'), mimicking the transition state but unable to collapse and cleave.
    
Visualization: Mechanism of Action

Mechanism cluster_enz Enzyme Active Site (Aspartic Protease) Substrate Natural Substrate (Peptide Bond) TS Tetrahedral Intermediate (Unstable) Substrate->TS Hydrolysis Start Cleavage Peptide Fragments TS->Cleavage Collapse Inhibitor Hydroxyethylamine Isostere (Stable Analog) Inhibitor->TS Mimics Geometry (Kd < nM) caption Fig 2: The isostere freezes the enzyme in a non-productive complex.

Troubleshooting & Quality Control

When working with chiral amino alcohols, three failure modes are common.

Table 2: Troubleshooting Matrix
IssueSymptomRoot CauseSolution
Racemization Loss of biological activity; double peaks in HPLC.Over-activation during mixed anhydride formation; high temp.Maintain

; use NMM instead of TEA (NMM is less basic).
O-Acylation Mass spec shows +Acyl group on the hydroxyl.Free hydroxyl group reacting during subsequent coupling steps.Use O-TBS or O-Trt protected building blocks if the alcohol is mid-sequence.
Incomplete Coupling Deletion sequences in SPPS.Steric hindrance of the secondary amine (if using reduced bond isosteres).Use HATU/HOAt or microwave-assisted coupling at

.

References

  • Rodriguez, M., et al. (1991). Synthesis of Fmoc-amino alcohols and their application in the solid-phase synthesis of peptide alcohols.[1]Journal of Organic Chemistry .

  • Kiso, Y., et al. (1999). Solid-phase synthesis of hydroxyethylamine isostere-containing peptides.Journal of Peptide Science .

  • Ghosh, A. K., et al. (2008). Structure-based design of HIV-1 protease inhibitors.Journal of Medicinal Chemistry .

  • Bachem Technical Guides. Solid Phase Peptide Synthesis (SPPS) explained.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Cbz-L-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-benzyloxycarbonyl-L-leucinol (Cbz-L-Leucinol), a critical building block in synthetic organic chemistry, particularly in the construction of peptide mimics and chiral auxiliaries. This guide is designed to furnish researchers with a robust and reproducible methodology, underpinned by a thorough explanation of the reaction mechanism, safety considerations, and characterization techniques. The protocol emphasizes scientific integrity and provides actionable insights to troubleshoot potential experimental challenges.

Introduction: The Significance of Cbz-L-Leucinol

L-leucinol is a chiral amino alcohol derived from the natural amino acid L-leucine. Its utility in organic synthesis is significantly enhanced by the strategic protection of its primary amine. The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group, first introduced in the pioneering work of Bergmann and Zervas.[1] This protecting group is favored for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.[2]

Cbz-L-Leucinol serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. The presence of the Cbz group masks the nucleophilicity of the amine, allowing for selective reactions at the hydroxyl group.[2] This strategic protection is fundamental to multi-step synthetic campaigns where precise control over reactive functional groups is paramount.

Reaction Mechanism and Scientific Rationale

The synthesis of Cbz-L-Leucinol from L-leucinol proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the L-leucinol amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

The reaction is typically conducted in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[2][3][4] The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Key Mechanistic Steps:

  • Nucleophilic Attack: The primary amine of L-leucinol attacks the carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, leading to the expulsion of a chloride ion.

  • Deprotonation: The added base deprotonates the newly formed carbamate, and the chloride ion reacts with the protonated base to form a salt.

Experimental Protocol: Synthesis of Cbz-L-Leucinol

This protocol is designed for the efficient and high-yield synthesis of Cbz-L-Leucinol.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS NumberKey Properties
L-Leucinol≥98%Sigma-Aldrich7533-40-6White to off-white solid
Benzyl Chloroformate (Cbz-Cl)≥95% (stabilized)Acros Organics501-53-1Colorless to yellow liquid, lachrymator
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFisher Scientific144-55-8White crystalline powder
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore75-09-2Volatile, colorless liquid
Ethyl Acetate (EtOAc)ACS Reagent GradeVWR141-78-6Colorless liquid
Brine (Saturated NaCl solution)N/AIn-house preparationN/AAqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Alfa Aesar7487-88-9Fine white powder
Deionized WaterHigh PurityIn-house system7732-18-5N/A
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-leucinol (5.0 g, 42.7 mmol) in a mixture of deionized water (50 mL) and dichloromethane (DCM, 50 mL). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Base: Add sodium bicarbonate (8.96 g, 106.7 mmol, 2.5 equivalents) to the stirring solution. Ensure the temperature is maintained at 0 °C.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (7.98 g, 6.7 mL, 46.9 mmol, 1.1 equivalents) dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine all organic layers.

    • Wash the combined organic phase successively with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 40 mL).[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6][7]

  • Purification: The crude Cbz-L-Leucinol can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography to afford a white crystalline solid.[6][7]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve L-Leucinol in H2O/DCM B Cool to 0 °C A->B C Add NaHCO3 B->C D Add Cbz-Cl dropwise at 0 °C C->D E Stir at RT (4-6 hours) D->E F Separate Layers E->F Reaction Complete G Extract Aqueous Phase with DCM F->G H Wash Organic Phase G->H I Dry with MgSO4 H->I J Evaporate Solvent I->J K Purify (Recrystallization or Chromatography) J->K L Cbz-L-Leucinol K->L Final Product

Caption: Workflow for the synthesis of Cbz-L-Leucinol.

Characterization of Cbz-L-Leucinol

Confirmation of the successful synthesis and purity of Cbz-L-Leucinol is crucial. The following techniques are recommended for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[8][9]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

    • δ ~5.10 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

    • δ ~4.90 ppm (br s, 1H): NH proton of the carbamate.

    • δ ~3.70-3.50 ppm (m, 3H): Protons adjacent to the hydroxyl and nitrogen groups (-CH-NH- and -CH₂-OH).

    • δ ~1.70-1.50 ppm (m, 1H): Methine proton of the isobutyl group (-CH(CH₃)₂).

    • δ ~1.40-1.20 ppm (m, 2H): Methylene protons of the isobutyl group (-CH₂-CH(CH₃)₂).

    • δ ~0.90 ppm (d, 6H): Methyl protons of the isobutyl group (-CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~156.5 ppm: Carbonyl carbon of the carbamate.

    • δ ~136.5 ppm: Quaternary aromatic carbon.

    • δ ~128.5, 128.0, 127.9 ppm: Aromatic carbons.

    • δ ~67.0 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

    • δ ~65.5 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

    • δ ~52.0 ppm: Methine carbon adjacent to the nitrogen (-CH-NH-).

    • δ ~41.0 ppm: Methylene carbon of the isobutyl group.

    • δ ~24.5 ppm: Methine carbon of the isobutyl group.

    • δ ~23.0, 22.0 ppm: Methyl carbons of the isobutyl group.

Infrared (IR) Spectroscopy
  • ~3350 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate.

  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2960 cm⁻¹: Aliphatic C-H stretch.

  • ~1690 cm⁻¹: C=O stretch of the carbamate.

Safety and Handling

Benzyl chloroformate is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. [10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[10]

  • Handling: Use only under a chemical fume hood.[13] Avoid inhalation of vapors and contact with skin and eyes.[11]

  • Storage: Store benzyl chloroformate in a cool, dry, and well-ventilated area, away from incompatible substances such as bases and oxidizing agents.[13][14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

L-Leucinol is a skin and eye irritant. [15] Handle with appropriate PPE.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure accurate stoichiometry, especially of the base. Monitor the reaction by TLC until the starting material is consumed.
Loss of product during work-up.Ensure complete extraction from the aqueous phase. Avoid overly aggressive washing steps.
Impure Product Presence of unreacted starting materials.Optimize reaction time and stoichiometry. Purify the product using column chromatography.
Formation of byproducts.Maintain the reaction temperature at 0 °C during the addition of Cbz-Cl to minimize side reactions.
Oily Product Residual solvent or impurities.Ensure complete removal of solvent under high vacuum. Recrystallize from an appropriate solvent system.

References

  • PubChem. (n.d.). L-Leucine, N-carboxy-, N-benzyl ester, L-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of l-lysine(CBZ)-NCA and l-leucine-NCA in DMSO-d6. Retrieved from [Link]

  • Reddit. (2017, October 15). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). L-Leucinol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • MDPI. (n.d.). NMR Characterization of Lignans. Retrieved from [Link]

  • ResearchGate. (2024, November 24). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica. Retrieved from [Link]

Sources

Synthesis of peptide aldehyde protease inhibitors using Cbz-L-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Primary Reagent: Cbz-L-Leucinol (N-benzyloxycarbonyl-L-leucinol) Target Class: Serine/Cysteine Protease Inhibitors (Transition State Analogs)

Abstract & Strategic Overview

Peptide aldehydes (e.g., MG-132, Leupeptin) are potent, reversible transition-state inhibitors of serine and cysteine proteases (e.g., 20S proteasome, SARS-CoV-2 Mpro, Calpain). The electrophilic aldehyde moiety forms a reversible hemiacetal or hemithioacetal adduct with the active site nucleophile, mimicking the tetrahedral transition state of peptide bond hydrolysis.

The Synthetic Challenge: The critical challenge in synthesizing peptide aldehydes is the high susceptibility of the C-terminal


-carbon to racemization. The aldehyde group is strongly electron-withdrawing, increasing the acidity of the 

-proton. Under basic conditions or during standard coupling of a pre-formed amino-aldehyde, epimerization occurs rapidly, destroying biological activity.

The Solution: "Oxidation-Last" Strategy To ensure optical purity, this guide utilizes the Oxidation-Last strategy. The peptide chain is fully assembled as a peptide alcohol precursor (using Cbz-L-Leucinol as the P1 scaffold). The final step is a mild, chemospecific oxidation of the alcohol to the aldehyde using Dess-Martin Periodinane (DMP) .[1][2] This hypervalent iodine reagent operates under neutral/mildly acidic conditions, virtually eliminating racemization.

Critical Reagent Profile

ReagentRoleKey PropertyHandling Constraint
Cbz-L-Leucinol P1 PharmacophoreChiral scaffold; stable alcoholPre-protected; requires hydrogenolysis if extending chain.
Dess-Martin Periodinane (DMP) OxidantChemoselective; mild; rapidMoisture sensitive; store at -20°C.
Dichloromethane (DCM) SolventNon-nucleophilic; solubilizes DMPMust be anhydrous for oxidation.
Sodium Thiosulfate QuencherReduces residual iodine speciesUsed in aqueous workup.

Experimental Protocols

Phase A: Assembly of the Peptide Alcohol Precursor

Note: If your target is simply Cbz-Leu-H (protected amino aldehyde), skip to Phase B. If synthesizing a longer chain (e.g., Cbz-Leu-Leu-Leu-H), follow this phase to extend the N-terminus.

Objective: Synthesize Cbz-Peptide-Leucinol (e.g., Cbz-Leu-Leu-Leu-ol).

  • Deprotection of Cbz-L-Leucinol:

    • Dissolve Cbz-L-Leucinol in MeOH.

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under H₂ atmosphere (balloon) for 2-4 hours.

    • Filter through Celite to remove Pd/C. Concentrate to yield L-Leucinol (free amine). Use immediately.

  • Coupling (Mixed Anhydride Method):

    • Dissolve the N-protected upstream peptide acid (e.g., Cbz-Leu-Leu-OH) in dry THF at -15°C.

    • Add 1.0 eq N-Methylmorpholine (NMM) and 1.0 eq Isobutyl chloroformate (IBCF). Stir for 15 min to form the mixed anhydride.

    • Add the freshly prepared L-Leucinol (1.0 eq) in THF.

    • Allow to warm to room temperature (RT) and stir for 4–12 hours.

  • Workup:

    • Evaporate THF. Redissolve in EtOAc.

    • Wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.

    • QC Point: Verify Mass (ESI-MS) and Purity (HPLC). The product is the stable Peptide Alcohol .

Phase B: The Critical Oxidation (Dess-Martin Protocol)

Objective: Chemoselective oxidation of the C-terminal alcohol to aldehyde without epimerization.

Mechanism: DMP acts as an electrophilic oxidant. The alcohol oxygen attacks the iodine center, displacing an acetate ligand. The resulting periodinane intermediate undergoes ligand exchange and reductive elimination to release the aldehyde and an iodinane byproduct.

Protocol:

  • Preparation:

    • Dissolve the Peptide Alcohol (1.0 mmol) in anhydrous DCM (10 mL).

    • Cool the solution to 0°C (ice bath). Cooling is critical to suppress side reactions.

  • Oxidation:

    • Add Dess-Martin Periodinane (1.5 mmol, 1.5 eq) in a single portion.

    • Remove the ice bath and allow the reaction to warm to RT.

    • Stir for 60–90 minutes .

    • Monitoring: Monitor by TLC (silica; EtOAc/Hexane). The aldehyde typically runs faster (higher R_f) than the alcohol.

  • Quenching (The "Fieser" Workup for Iodine):

    • Dilute with Et₂O or EtOAc (50 mL).

    • Pour the reaction mixture into a saturated aqueous solution containing 1:1 NaHCO₃ : Na₂S₂O₃ (Sodium Thiosulfate).

    • Why: Thiosulfate reduces the unreacted DMP and iodinane byproducts (which can be toxic and difficult to remove) to water-soluble iodo-benzoic acid derivatives.

    • Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear.

  • Isolation:

    • Separate phases. Wash organic layer with H₂O and Brine.

    • Dry over MgSO₄ (Magnesium sulfate is preferred over sodium sulfate for aldehydes to avoid surface catalysis of hydrates).

    • Concentrate in vacuo at <30°C . Avoid high heat to prevent polymerization.

  • Purification:

    • Flash chromatography on silica gel is possible but risky due to hydrate formation.

    • Preferred: Precipitation from DCM/Hexane or immediate use in biological assays.

Quality Control & Troubleshooting

The "Hydrate" Problem in Analysis

Peptide aldehydes exist in equilibrium with their gem-diol (hydrate) forms in the presence of water.



  • LC-MS Appearance: You will often see two masses:

    
     and 
    
    
    
    (the hydrate). This is normal and does not indicate impurity.
  • HPLC Peak Shape: Aldehydes often elute as broad or split peaks due to the on-column equilibrium between the free aldehyde and the hydrate (formed from trace water in the mobile phase).

    • Tip: Use acetonitrile gradients with 0.1% TFA. Avoid methanol (forms hemiacetals).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Old DMP reagent (hydrolyzed).Check DMP quality (should be white, not yellow). Recrystallize or buy fresh.
Racemization Basic conditions or high heat.Ensure reaction is buffered (DMP is acidic, usually safe, but avoid adding amines). Keep workup cold.
Broad HPLC Peak Hydrate/Hemiacetal equilibrium.Analyze in non-nucleophilic solvent or accept as characteristic behavior.[3] Confirm via NMR (CHO proton at ~9.5 ppm).

Visualization: Synthetic Workflow & Mechanism[4]

G cluster_0 Phase A: Precursor Assembly cluster_1 Phase B: Oxidation (DMP) Start Cbz-L-Leucinol (Protected P1) Deprotect H2 / Pd/C (Deprotection) Start->Deprotect Leucinol L-Leucinol (Free Amine) Deprotect->Leucinol Couple Coupling (Peptide-OH + IBCF) Leucinol->Couple PepAlc Peptide-Alcohol (Stable Precursor) Couple->PepAlc Oxidation Dess-Martin Periodinane DCM, 0°C -> RT PepAlc->Oxidation Intermediate Alkoxy-Periodinane Intermediate Oxidation->Intermediate Ligand Exchange Workup Quench: Na2S2O3 / NaHCO3 Intermediate->Workup Reductive Elimination Final Peptide Aldehyde (Active Inhibitor) Workup->Final

Figure 1: Step-by-step synthetic workflow from Cbz-L-Leucinol to the final Peptide Aldehyde Inhibitor.

Mechanism Inhibitor Peptide Aldehyde (Electrophile) Complex Tetrahedral Transition State (Hemiacetal) Inhibitor->Complex Reversible Attack Enzyme Protease Active Site (Ser-OH or Cys-SH) Enzyme->Complex

Figure 2: Mechanism of Action. The aldehyde traps the protease catalytic residue in a reversible transition-state complex.

References

  • Dess, D. B., & Martin, J. C. (1983).[2] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[2][3][4] The Journal of Organic Chemistry, 48(22), 4155–4156.[2]

  • Sasaki, T., et al. (1987). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and papain. Journal of Enzyme Inhibition, 3(3), 195-201. (Foundational work on leupeptin analogs).

  • Ma, N., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research, 30, 678–692. (Application of aldehyde inhibitors in COVID-19).

  • Douat, C., et al. (2000). Synthesis of Peptide Aldehydes on Solid Support via a Multipin Approach. Tetrahedron Letters, 41(1), 37-40. (Discussion of racemization challenges).

Sources

Reaction conditions for Cbz protection of L-leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of


-Cbz-L-Leucinol 

Executive Summary

This guide details the chemoselective protection of L-leucinol (2-amino-4-methylpentan-1-ol) with a benzyloxycarbonyl (Cbz) group.[1][2] Unlike simple amino acids, L-leucinol possesses two nucleophilic sites: a primary amine and a primary alcohol.[1][2] The core challenge is achieving exclusive


-acylation while preventing 

-acylation or di-protection.[2]

This protocol prioritizes Schotten-Baumann conditions for their robustness and scalability, while offering an Anhydrous Organic Method for specialized applications.[1][2]

Reaction Engineering & Mechanism

The reaction relies on the nucleophilic attack of the amine on benzyl chloroformate (Cbz-Cl).[3] Success depends on exploiting the nucleophilicity differential between the amine (


) and the hydroxyl group (

).[1][2][3]
  • Kinetic Control: Amines are significantly more nucleophilic than alcohols in neutral/mildly basic conditions.[1]

  • Thermodynamic Risk: High temperatures or excess strong base can deprotonate the alcohol, leading to competitive

    
    -acylation.[1]
    
  • pH Criticality: In aqueous conditions, a pH < 8 leaves the amine protonated (unreactive), while pH > 11 promotes hydrolysis of the reagent and potential

    
    -acylation.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_inputs Reagents cluster_process Kinetic Control (0°C) Leucinol L-Leucinol (Nu: -NH2, -OH) TS_N N-Attack (Fast) Major Pathway Leucinol->TS_N k_amine >> k_OH TS_O O-Attack (Slow) Side Reaction Leucinol->TS_O Excess Base/Heat CbzCl Cbz-Cl (Electrophile) CbzCl->TS_N Product N-Cbz-L-Leucinol (Target) TS_N->Product -HCl SideProduct N,O-di-Cbz-L-Leucinol (Impurity) TS_O->SideProduct

Figure 1: Kinetic competition between amine and hydroxyl nucleophiles.[1][2] Low temperature and controlled stoichiometry favor the N-acylated product.[2]

Experimental Protocols

Method A: Schotten-Baumann Conditions (Recommended)

Best for: Scale-up, cost-efficiency, and ease of purification.[1][2]

Reagents:

  • L-Leucinol (1.0 equiv)[1][2]

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)[1][2]

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (2.0 equiv)[1][2]
  • Solvent: THF/Water (1:1 v/v) or Acetone/Water (1:1 v/v)[1][2]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve L-leucinol (10 mmol, 1.17 g) in 15 mL of THF. Add 15 mL of water and the base (

    
    , 20 mmol, 2.12 g).[1]
    
  • Cooling: Cool the vigorously stirred biphasic mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the reaction rate of the hydroxyl group and minimizes hydrolysis of Cbz-Cl.

  • Addition: Add Cbz-Cl (10.5 mmol, 1.5 mL) dropwise over 15–20 minutes.

    • Critical Checkpoint: Do not add Cbz-Cl all at once.[1][2] An exothermic spike can degrade selectivity.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The amine spot (ninhydrin active) should disappear.[1]

  • Workup (The "Oiling Out" Fix):

    • Evaporate the THF/Acetone under reduced pressure. The product may separate as an oil in the remaining aqueous phase.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layer with 1M HCl (20 mL) to remove unreacted amine.[1]

    • Wash with Saturated

      
        (20 mL) to remove any phenols (if Cbz-OSu was used) or acidic byproducts.[1][2]
      
    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
Method B: Anhydrous Organic Conditions

Best for: Moisture-sensitive substrates or when aqueous workup is difficult.[2]

Reagents:

  • L-Leucinol (1.0 equiv)[1][2]

  • Cbz-Cl (1.0 equiv)[1][2]

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)[1][2]
    
  • Solvent: Dry Dichloromethane (DCM)[1][2][4]

Protocol:

  • Dissolve L-leucinol in dry DCM (0.2 M concentration) under Nitrogen/Argon.

  • Add

    
     and cool to -10°C to 0°C .
    
  • Add Cbz-Cl dropwise.[1][2]

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench with water and separate phases.[1]

Purification & Troubleshooting

L-Leucine derivatives often exhibit "oiling out" behavior, where they form a viscous gum rather than crystallizing immediately.[1][2]

Data Summary: Physical Properties

Property Value Notes
Appearance Viscous Oil / Waxy Solid Often solidifies upon standing at 4°C.
Melting Point ~40–48°C Low MP makes recrystallization tricky.[1][2]

| Solubility | High: EtOAc, DCM, MeOH | Low: Water, Hexanes.[1] |

Purification Workflow (DOT Visualization)

Purification Crude Crude Oil (Post-Workup) Check Check Purity (TLC/NMR) Crude->Check Pure Pure Check->Pure >95% Purity Oily Trituration Strategy Check->Oily Impure/Oily Trituration Add Et2O/Hexane (1:5) Stir vigorously at 0°C Oily->Trituration Solid Filtration & Drying Trituration->Solid Precipitate Forms Column Flash Chromatography (SiO2, Hex/EtOAc) Trituration->Column No Solid

Figure 2: Decision tree for purifying N-Cbz-L-leucinol. Trituration is the preferred first step to induce solidification.

Critical Troubleshooting:

  • Issue: Product remains an oil.

    • Solution: Dissolve in a minimum amount of diethyl ether, then slowly add hexane until cloudy.[1] Scratch the flask walls with a glass rod and store at -20°C overnight.

  • Issue:

    
    -acylation observed (di-Cbz).
    
    • Solution: Treat the crude mixture with 1M NaOH in MeOH for 30 mins. This selectively hydrolyzes the ester (

      
      -Cbz) while leaving the carbamate (
      
      
      
      -Cbz) intact.[2]

References

  • Schotten-Baumann Conditions & Mechanism

    • Organic Chemistry Portal.[1] Schotten-Baumann Reaction.

    • [Link][1][2]

  • Cbz Protection of Amino Alcohols

    • Organic Syntheses, Coll.[1] Vol. 5, p. 96 (1973); Vol. 44, p. 20 (1964).[1] (General procedure for Cbz protection).

    • [Link]

  • Physical Properties of Leucine Derivatives

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 74840, N-Carbobenzyloxy-L-leucine.

    • [Link][1][2]

  • Chemoselectivity in Amino Alcohol Protection: BenchChem. 3-(Cbz-Amino)benzyl Alcohol Synthesis & Chemoselectivity.

Sources

Advanced Protocol: Cbz-L-Leucinol as a Chiral Scaffold in Drug Synthesis

[1]

Executive Summary

1Cbz-L-Leucinal11

This guide provides high-fidelity protocols for the oxidation of Cbz-L-Leucinol and its subsequent conversion into bioactive scaffolds, with a specific focus on suppressing

1

Part 1: Structural Properties & Strategic Utility[1]

The Chemoselective Advantage

Cbz-L-Leucinol possesses two distinct functionalities that dictate its reactivity:

  • The Cbz (Z) Group: Provides orthogonal protection to the amine.[1] Unlike Boc, it is stable to the acidic conditions often required for downstream functionalization (e.g., acetal formation) but can be removed via hydrogenolysis (

    
    ) or harsh acid (HBr/AcOH).[1]
    
  • The Hydroxymethyl Group: A primary alcohol that serves as the handle for oxidation to the aldehyde.[1]

The Racemization Challenge

The utility of Cbz-L-Leucinol hinges on the optical purity of its oxidized form, Cbz-L-Leucinal.[1]

  • Mechanism: Once oxidized to the aldehyde, the

    
    -proton becomes significantly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the carbamate nitrogen.[1]
    
  • Risk: Standard oxidation or basic workups can lead to rapid enolization, destroying the chiral center derived from Leucine.[1]

  • Solution: The protocols below utilize buffered, non-basic oxidation conditions (Parikh-Doering) to maintain

    
     ee.
    

Part 2: Critical Workflow – Oxidation to Cbz-L-Leucinal[1]

Objective: Convert Cbz-L-Leucinol to Cbz-L-Leucinal without racemization. Method: Parikh-Doering Oxidation (

1Rationale:


1
Reagents & Equipment[1][2][3]
  • Substrate: Cbz-L-Leucinol (1.0 equiv)[1]

  • Oxidant: Sulfur trioxide pyridine complex (

    
    ) (3.0 equiv)[1]
    
  • Solvent/Activator: Anhydrous DMSO (Solvent) / Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Apparatus: 3-neck round bottom flask, internal thermometer, nitrogen inlet.[1]

Step-by-Step Protocol
  • Preparation: Charge the flask with Cbz-L-Leucinol (10 g, 37.7 mmol) and dissolve in anhydrous DMSO (40 mL) and DCM (40 mL).

  • Cooling: Cool the mixture to

    
    C using an ice/water bath. Ensure internal temperature is 
    
    
    C.
  • Base Addition: Add

    
     (15.8 mL, 113 mmol) dropwise. Note: The reaction is exothermic; maintain T < 10°C.
    
  • Oxidant Addition: Add

    
     (18.0 g, 113 mmol) in small portions over 15 minutes.
    
    • Critical Checkpoint: Do not add all at once. A massive exotherm will cause immediate racemization.[1]

  • Reaction: Allow the mixture to stir at

    
    C for 1 hour, then allow to warm to room temperature for 30 minutes. Monitor by TLC (30% EtOAc/Hexane).[1] The alcohol spot (
    
    
    ) should disappear; aldehyde spot (
    
    
    ) appears.[1]
  • Quench: Pour the reaction mixture into ice-cold brine (200 mL).

  • Extraction: Extract immediately with

    
     (
    
    
    mL). Note: Ether is preferred over DCM here to facilitate phase separation from DMSO.[1]
  • Wash: Wash combined organics with cold 10% citric acid (removes residual amine), followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at room temperature .
    
    • Warning: Do not heat the water bath above

      
      C. The aldehyde is thermally unstable.[1]
      

Yield Expectation: 85–95% Clear Oil.[1] Storage: Use immediately. If storage is necessary, freeze in benzene at

1

Part 3: Application – Synthesis of Chiral Statine Analogues[1]

Context: The aldehyde generated above is reacted with a nucleophile to create a hydroxyethylene isostere, a core scaffold in aspartyl protease inhibitors (e.g., HIV protease inhibitors).[1]

Objective: Diastereoselective addition of an allyl group to Cbz-L-Leucinal.

Protocol: Chelation-Controlled Grignard Addition[1]
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Dissolve freshly prepared Cbz-L-Leucinal (5.0 mmol) in anhydrous THF (25 mL). Cool to

    
    C.
    
  • Chelation: Add

    
     (5.5 mmol) solid or solution. Stir for 15 minutes.
    
    • Mechanism:[1][2][3][4][5] Magnesium chelates between the aldehyde oxygen and the carbamate carbonyl, locking the conformation (Cram-chelate model).[1]

  • Nucleophile: Add Allylmagnesium bromide (1.0 M in ether, 6.0 mmol) dropwise over 20 minutes along the side of the flask.

  • Reaction: Stir at

    
    C for 2 hours.
    
  • Quench: Add saturated

    
     solution while still cold.
    
  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Result: The major product will be the syn-amino alcohol (Statine stereochemistry) due to the chelation control.[1]

Part 4: Visualizing the Pathway

The following diagram illustrates the transformation logic and the critical decision nodes for preventing racemization.

CbzLeucinolPathcluster_0Starting Materialcluster_2Therapeutic TargetsStartCbz-L-Leucinol(Stable Alcohol)AldehydeCbz-L-Leucinal(Unstable Electrophile)Start->AldehydeParikh-Doering Ox.(SO3-Py, DMSO, 0°C)Start->AldehydeSwern Ox.(-78°C)RacemicRacemic Mixture(Dead End)Aldehyde->RacemicBase / Heat / Storage(Enolization)LeupeptinLeupeptin(Protease Inhibitor)Aldehyde->LeupeptinReductive Amination(Arg-H, NaBH3CN)StatineStatine Isostere(HIV Protease Inhibitor)Aldehyde->StatineGrignard/Allylation(Chelation Control)

Caption: Figure 1. Synthetic workflow for Cbz-L-Leucinol showing the critical oxidation step and divergence into therapeutic scaffolds.[1] Red path indicates failure mode (racemization).[1]

Part 5: Data Summary & Troubleshooting

Table 1: Oxidation Method Comparison for Cbz-L-Leucinol[1]
MethodConditionsYieldRacemization RiskScalabilityRecommendation
Parikh-Doering

, DMSO,

C
92%LowHighPrimary Choice
Swern

, DMSO,

C
95%Low (if T controlled)MediumUse for <1g scale
IBX IBX, EtOAc, Reflux88%LowLowToo expensive for scale
PCC/PDC DCM, RT70%HighHighAvoid (Acidic/Difficult workup)
Troubleshooting Guide
  • Problem: Low yield of aldehyde; presence of carboxylic acid.

    • Cause: Over-oxidation or presence of water in DMSO.[1]

    • Fix: Ensure DMSO is anhydrous.[1] Quench reaction immediately upon disappearance of starting material.[1]

  • Problem: Product shows loss of optical activity (

    
     deviation).
    
    • Cause: Base added too fast or reaction warmed up before quench.[1]

    • Fix: Keep internal temp

      
      C during 
      
      
      addition.[1] Use Citric Acid wash to neutralize residual base rapidly.[1]
  • Problem: Aldehyde solidifies or becomes gummy.

    • Cause: Polymerization/Trimerization.[1]

    • Fix: Cbz-amino aldehydes are prone to trimerize.[1] Use immediately in the next step (telescoping the process is recommended).

References

  • Parikh, J. R., & Doering, W. V. E. (1967).[1] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1] Journal of the American Chemical Society, 89(21), 5505–5507.[1] Link[1]

  • Jurczak, J., & Gołębiowski, A. (1989).[1] Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164.[1] Link[1]

  • McConnell, R. M., et al. (1993).[1][6] Inhibition studies of some serine and thiol proteinases by new leupeptin analogues.[1][6][7] Journal of Medicinal Chemistry, 36(8), 1084–1089.[1][6] Link

  • Luly, J. R., et al. (1987).[1] A synthesis of protected amino acid aldehydes.[1][3][8] Journal of Organic Chemistry, 52(8), 1487–1492.[1] Link[1]

High-Fidelity Synthesis of N-Cbz-L-Leucinal: A Critical Reagent for SARS-CoV-2 Mpro Covalent Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Role of Cbz-Leucinal in Mpro Research

The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) relies on a catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41).[1] To effectively silence this enzyme, inhibitors often employ a "warhead" capable of forming a reversible or irreversible covalent bond with the nucleophilic thiol of Cys145.

N-Cbz-L-leucinal (Carbobenzoxy-L-leucinal) serves as a foundational tool compound in this domain. It functions as a transition state analogue . The aldehyde moiety undergoes nucleophilic attack by Cys145, forming a hemithioacetal intermediate. This mimics the tetrahedral transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.

Why Cbz-Leucinal?
  • Structural Mimicry: The leucine side chain (P1 position) fits snugly into the S1 hydrophobic pocket of Mpro.

  • Warhead Reactivity: The aldehyde is highly reactive toward thiols but, unlike Michael acceptors (e.g., N3 inhibitor), the binding is reversible, allowing for determination of

    
     values and mechanistic dissection of binding kinetics.
    
  • Synthetic Accessibility: It is a direct precursor to more complex inhibitors and a standard control for assay validation.

Chemical Synthesis Strategy

The synthesis of N-Cbz-L-leucinal presents a specific challenge: maintaining optical purity . The


-proton adjacent to the aldehyde group is acidic; harsh oxidation conditions or basic workups can lead to rapid racemization, rendering the compound useless for stereospecific Mpro binding studies.

We utilize the IBX (2-Iodoxybenzoic acid) Oxidation protocol.[2][3] Unlike Swern oxidation (which requires cryogenic conditions) or Pyridinium Chlorochromate (toxic Cr(VI)), IBX offers a mild, chemoselective oxidation profile that minimizes epimerization at the chiral center.

Reaction Scheme Workflow (Graphviz)

SynthesisWorkflow Start Starting Material: N-Cbz-L-Leucinol Process Reaction: RT, 3-4 Hours Monitoring: TLC Start->Process Add Reagent Oxidant: IBX (1.1 eq) Solvent: DMSO Reagent->Process Workup Workup: Dilute with Water Filter IBA Byproduct Extract (Et2O) Process->Workup Complete Product Target: N-Cbz-L-Leucinal (Aldehyde) Workup->Product Purify

Figure 1: Workflow for the IBX-mediated oxidation of Cbz-L-Leucinol. This route prioritizes mild conditions to prevent racemization.

Detailed Experimental Protocol

Safety Note: IBX is explosive under impact or high heat (>200°C). Handle with care. DMSO penetrates skin; wear appropriate PPE.

Materials
  • Substrate: N-Cbz-L-Leucinol (CAS: 19887-24-2)

  • Reagent: IBX (Stabilized, 95%+)

  • Solvent: DMSO (Anhydrous)

  • Quench: Distilled Water, Sodium Bicarbonate (

    
    )
    
  • Extraction: Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )
Step-by-Step Methodology
  • Preparation:

    • Dissolve N-Cbz-L-Leucinol (1.0 mmol, 251 mg) in DMSO (3.0 mL) in a clean round-bottom flask.

    • Ensure the solution is clear.

  • Oxidation:

    • Add IBX (1.1 mmol, 308 mg) in a single portion at room temperature (20-25°C).

    • Stir the mixture vigorously. The reaction typically proceeds as a suspension initially, clearing slightly as IBX is consumed and IBA (2-Iodosobenzoic acid) precipitates or remains suspended depending on concentration.

    • Time: Monitor by TLC (Hexane/EtOAc 1:1) after 2 hours. The alcohol spot (

      
      ) should disappear, replaced by the aldehyde (
      
      
      
      ). Total time is usually 3-4 hours.
  • Workup (The "Crash-Out" Method):

    • Expert Insight: Unlike DMP oxidation, IBX byproducts are insoluble in water/ether.

    • Dilute the reaction mixture with Water (15 mL). This crashes out the IBA byproduct and any unreacted IBX.

    • Filter the white precipitate through a sintered glass funnel or Celite pad. Wash the pad with

      
       (20 mL).
      
  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous phase with

      
       (
      
      
      
      mL). Note: Ether is preferred over DCM to facilitate easier evaporation of solvent without heating.
    • Wash the combined organic layers with saturated

      
       (20 mL) to remove any acidic impurities, followed by Brine (20 mL).
      
    • Dry over anhydrous

      
      .
      
  • Isolation:

    • Concentrate under reduced pressure at low temperature (< 30°C). Aldehydes are heat sensitive.

    • Yield: Expect 85-95% as a colorless oil.

Quality Control & Self-Validation

Before using the synthesized Cbz-leucinal in Mpro assays, you must validate its integrity. Aldehydes are unstable; they oxidize to carboxylic acids or hydrate in the presence of water.

QC ParameterExpected ResultFailure Mode Indicator
1H NMR (

)
Distinct singlet/doublet at

9.5–9.6 ppm
(Aldehyde proton).
Disappearance of 9.6 ppm signal; appearance of broad OH peak (Hydrate) or acid peak (>10 ppm).
TLC (Hex/EtOAc 1:1) Single spot,

.
Streaking (Acid formation) or multiple spots (Polymerization).
Optical Rotation

to

(c=1, MeOH).
Value nearing

indicates racemization .

Storage Protocol: Flash freeze in liquid nitrogen and store at -80°C. For frequent use, store as a 100 mM stock in DMSO at -20°C.

Application in SARS-CoV-2 Mpro Assays[4][5][6][7][8]

The "DTT Trap" (Crucial for Aldehyde Inhibitors)

Standard protease assay buffers often contain DTT (Dithiothreitol) to maintain the active site cysteine in a reduced state. However, DTT reacts with aldehydes to form dithioacetals, scavenging your inhibitor and leading to false negatives (high


).

Correct Assay Buffer Formulation:

  • Buffer: 20 mM Tris-HCl or HEPES, pH 7.3.

  • Salt: 100 mM NaCl.

  • Reducing Agent: Use 1 mM TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT. TCEP is less nucleophilic toward aldehydes.

  • Alternative: If DTT is mandatory, limit concentration to < 1 mM and minimize pre-incubation time of Inhibitor + DTT before adding Enzyme.

Mechanism of Inhibition (Graphviz)

InhibitionMechanism Enzyme SARS-CoV-2 Mpro (Active Site Cys145-SH) Complex Michaelis Complex (Non-covalent Binding in S1) Enzyme->Complex Kd Inhibitor Cbz-Leucinal (Electrophilic Aldehyde) Inhibitor->Complex Kd TS Transition State (Tetrahedral Oxyanion) Complex->TS Nucleophilic Attack Adduct Hemithioacetal Adduct (Covalent Inhibition) TS->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Reversible)

Figure 2: Kinetic mechanism of Mpro inhibition by Cbz-leucinal. The formation of the hemithioacetal is the critical inhibitory step.

References

  • Dai, W., et al. (2020). Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science, 368(6497), 1331-1335.

  • Frigerio, M., & Santagostino, M. (1994). A mild oxidizing reagent for alcohols and 1,2-diols: o-iodoxybenzoic acid (IBX) in DMSO. Tetrahedron Letters, 35(43), 8019-8022.

  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

    
    -ketoamide inhibitors. Science, 368(6489), 409-412. 
    
  • Common Chemistry Portal. (2025). IBX Oxidation Protocols and Stability Data.

Sources

Synthesis of MG-132 Proteasome Inhibitor Intermediates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of MG-132 and its Synthetic Precursors

The proteasome is a critical cellular machine responsible for the degradation of ubiquitinated proteins, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its inhibition has emerged as a powerful therapeutic strategy, particularly in the context of oncology. MG-132, a potent, reversible, and cell-permeable peptide aldehyde (Z-Leu-Leu-Leu-al), is a widely utilized proteasome inhibitor in biomedical research.[2] It effectively blocks the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in various cancer cell lines.[1]

The synthesis of MG-132, and its peptide aldehyde analogues, is a topic of significant interest for researchers in drug discovery and chemical biology. A robust and well-characterized synthetic route to its key intermediates is essential for the exploration of structure-activity relationships and the development of novel proteasome inhibitors with improved therapeutic profiles. This comprehensive technical guide provides detailed application notes and protocols for the synthesis of two crucial intermediates in the preparation of MG-132: N-Cbz-L-leucinal and the dipeptide aldehyde Z-Leu-Leu-al .

This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying chemical principles and strategic considerations for a successful synthesis.

Strategic Overview of MG-132 Synthesis

The synthesis of a peptide aldehyde like MG-132 can be approached through a convergent strategy, where key fragments are synthesized and then coupled together. A common and effective approach involves the following key stages:

  • Synthesis of the N-terminal protected amino aldehyde: This involves the protection of the amino group of L-leucine with a suitable protecting group, such as the benzyloxycarbonyl (Cbz or Z) group, followed by the selective reduction of the carboxylic acid to an aldehyde. This yields the first key intermediate, N-Cbz-L-leucinal .

  • Synthesis of the dipeptide backbone: This stage involves the coupling of two leucine units. Typically, N-Cbz-L-leucine is coupled with an esterified L-leucine, such as L-leucine methyl ester, to form the protected dipeptide, Z-Leu-Leu-OMe .

  • Formation of the dipeptide aldehyde: The dipeptide ester is then converted to the corresponding aldehyde, Z-Leu-Leu-al , which serves as the second key intermediate.

  • Final Coupling and Deprotection: The final tripeptide aldehyde, MG-132, is assembled by coupling the dipeptide aldehyde with another leucine derivative, followed by any necessary deprotection steps.

This guide will focus on providing detailed protocols for the synthesis of the first two key intermediates, which are foundational for the synthesis of MG-132 and a variety of other peptide aldehyde inhibitors.

Diagram of the Synthetic Workflow

MG132_Synthesis_Workflow cluster_0 Synthesis of N-Cbz-L-leucinal cluster_1 Synthesis of Z-Leu-Leu-al cluster_2 Final Assembly L_Leucine L-Leucine N_Cbz_L_Leucine N-Cbz-L-leucine L_Leucine->N_Cbz_L_Leucine Cbz-Cl, Base N_Cbz_L_leucinol N-Cbz-L-leucinol N_Cbz_L_Leucine->N_Cbz_L_leucinol Reduction (e.g., BH3-SMe2) N_Cbz_L_leucinal N-Cbz-L-leucinal (Intermediate 1) N_Cbz_L_leucinol->N_Cbz_L_leucinal Oxidation (e.g., Dess-Martin Periodinane) MG132 MG-132 (Z-Leu-Leu-Leu-al) Z_Leu_OH N-Cbz-L-leucine Z_Leu_Leu_OMe Z-Leu-Leu-OMe Z_Leu_OH->Z_Leu_Leu_OMe Coupling (DCC, HOBt) H_Leu_OMe L-Leucine methyl ester Z_Leu_Leu_OH Z-Leu-Leu-OH Z_Leu_Leu_OMe->Z_Leu_Leu_OH Saponification Z_Leu_Leu_al Z-Leu-Leu-al (Intermediate 2) Z_Leu_Leu_OH->Z_Leu_Leu_al Reduction/Oxidation Intermediate_2 Z-Leu-Leu-al Intermediate_2->MG132 Coupling & Deprotection Leucine_Deriv Leucine Derivative

Caption: Overall synthetic strategy for MG-132.

Experimental Protocols

Part 1: Synthesis of N-Cbz-L-leucinal (Intermediate 1)

This protocol outlines a two-step process starting from commercially available N-Cbz-L-leucine: reduction to the corresponding alcohol followed by oxidation to the aldehyde.

Step 1.1: Reduction of N-Cbz-L-leucine to N-Cbz-L-leucinol

The reduction of the carboxylic acid to a primary alcohol can be efficiently achieved using borane complexes, which are selective for carboxylic acids in the presence of the Cbz protecting group.

Materials and Reagents:

  • N-Cbz-L-leucine

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Cbz-L-leucine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane dimethyl sulfide complex (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Cbz-L-leucinol.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.[3]

Step 1.2: Oxidation of N-Cbz-L-leucinol to N-Cbz-L-leucinal

The Dess-Martin periodinane (DMP) oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes, with the advantage of minimizing over-oxidation to the carboxylic acid.[4][5]

Materials and Reagents:

  • N-Cbz-L-leucinol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol:

  • In a dry round-bottom flask under an argon atmosphere, dissolve N-Cbz-L-leucinol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions.

  • Shake the funnel vigorously until the organic layer becomes clear. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Cbz-L-leucinal by silica gel column chromatography using a gradient of hexanes and ethyl acetate.[3]

Data Table for N-Cbz-L-leucinal Synthesis:

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (by HPLC)Analytical Data (Expected)
1.1N-Cbz-L-leucinolN-Cbz-L-leucineBH₃·SMe₂85-95>95%¹H NMR, ¹³C NMR, ESI-MS
1.2N-Cbz-L-leucinalN-Cbz-L-leucinolDess-Martin Periodinane80-90>98%¹H NMR: δ 9.5-9.7 (s, 1H, CHO). ¹³C NMR: δ ~200 (CHO). ESI-MS: [M+H]⁺, [M+Na]⁺
Part 2: Synthesis of Z-Leu-Leu-al (Intermediate 2)

This part of the protocol describes the synthesis of the dipeptide aldehyde intermediate, starting with the coupling of N-Cbz-L-leucine and L-leucine methyl ester.

Step 2.1: Synthesis of Z-Leu-Leu-OMe

The formation of the peptide bond is a critical step and is often mediated by coupling reagents to activate the carboxylic acid. The combination of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) is a classic and effective method for minimizing racemization and improving coupling efficiency.[6][7]

Materials and Reagents:

  • N-Cbz-L-leucine (Z-Leu-OH)

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask, dissolve N-Cbz-L-leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • In a separate flask, suspend L-leucine methyl ester hydrochloride (1.0 eq) in the same solvent and add triethylamine (1.1 eq) to neutralize the salt and generate the free amine.

  • Add the free amine solution to the solution of N-Cbz-L-leucine and HOBt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude Z-Leu-Leu-OMe.

  • The product can be further purified by recrystallization or silica gel chromatography.[6]

Step 2.2: Conversion of Z-Leu-Leu-OMe to Z-Leu-Leu-al

This conversion can be achieved in two steps: saponification of the methyl ester to the carboxylic acid, followed by reduction to the aldehyde. A more direct route involves the reduction of the ester to the alcohol, followed by oxidation, similar to the synthesis of N-Cbz-L-leucinal. An alternative and efficient method is the reduction of the corresponding Weinreb amide.

Protocol (via alcohol oxidation):

  • Reduction to Z-Leu-Leu-ol: Reduce Z-Leu-Leu-OMe to the corresponding dipeptide alcohol using a suitable reducing agent like lithium borohydride (LiBH₄) in an ethereal solvent.

  • Oxidation to Z-Leu-Leu-al: Oxidize the resulting dipeptide alcohol to the aldehyde using Dess-Martin periodinane as described in Step 1.2.

Data Table for Z-Leu-Leu-al Synthesis:

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (by HPLC)Analytical Data (Expected)
2.1Z-Leu-Leu-OMeZ-Leu-OH, H-Leu-OMe·HClDCC, HOBt, TEA80-90>95%¹H NMR, ¹³C NMR, ESI-MS
2.2Z-Leu-Leu-alZ-Leu-Leu-OMe1. LiBH₄ 2. DMP70-80 (over 2 steps)>98%¹H NMR: δ 9.4-9.6 (s, 1H, CHO). ESI-MS: [M+H]⁺, [M+Na]⁺

Visualization of Key Reaction Mechanisms

DCC/HOBt Mediated Peptide Coupling

DCC_HOBt_Coupling cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack R_COOH Z-Leu-OH O_Acylisourea O-Acylisourea (active intermediate) R_COOH->O_Acylisourea + DCC DCC DCC->O_Acylisourea + Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Dipeptide Z-Leu-Leu-OMe Active_Ester->Dipeptide + Amine Amine H-Leu-OMe

Caption: Mechanism of DCC/HOBt mediated peptide bond formation.

Dess-Martin Periodinane Oxidation

DMP_Oxidation cluster_0 Ligand Exchange cluster_1 Reductive Elimination Alcohol R-CH₂OH Intermediate Hypervalent Iodine Intermediate Alcohol->Intermediate + DMP Dess-Martin Periodinane DMP->Intermediate + Aldehyde R-CHO Intermediate->Aldehyde -> Byproduct Iodinane byproduct Intermediate->Byproduct ->

Caption: Simplified mechanism of Dess-Martin periodinane oxidation.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust and reliable pathway for the synthesis of key intermediates of the proteasome inhibitor MG-132. The presented methods utilize well-established and high-yielding reactions in peptide chemistry and organic synthesis. Careful execution of these protocols, coupled with diligent monitoring and purification, will enable researchers to access significant quantities of N-Cbz-L-leucinal and Z-Leu-Leu-al.

These intermediates are not only crucial for the total synthesis of MG-132 but also serve as versatile building blocks for the creation of novel peptide aldehyde libraries. By modifying the amino acid sequence and the N-terminal protecting group, a diverse range of proteasome inhibitors can be synthesized and evaluated for their biological activity. This will undoubtedly contribute to the ongoing efforts in the development of next-generation therapeutics targeting the ubiquitin-proteasome system.

References

  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & biology, 8(8), 739–758.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

  • Synthesis of photocaged MG132‐Cage (1). ResearchGate. Retrieved from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Gels. Retrieved from [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Retrieved from [Link]

  • LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. ResearchGate. Retrieved from [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Retrieved from [Link]

  • In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS After Benzyl Isothiocyanate Exposure. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules. Retrieved from [Link]

  • Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. ResearchGate. Retrieved from [Link]

  • Silica gel column preparation and compound purification. YouTube. Retrieved from [Link]

  • Mroczkiewicz, M., et al. (2010). Studies of the synthesis of all stereoisomers of MG-132 proteasome inhibitors in the tumor targeting approach. Journal of medicinal chemistry, 53(4), 1509–1518.
  • Fletcher, M. D., et al. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-14.
  • HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules. Retrieved from [Link]

  • How could silica gels be used for biomolecule separations?. ResearchGate. Retrieved from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. ResearchGate. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Biochemical Consequences of a Leucine-to-Cysteine Clamp Substitution in Lipoxygenases. Biochemistry. Retrieved from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Gels. Retrieved from [Link]

  • MnESI-MS Platform for LC-MS Analysis of Native Protein Complexes. Newomics. Retrieved from [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. Retrieved from [Link]

  • Dess–Martin periodinane oxidation. ResearchGate. Retrieved from [Link]

  • Purification by Flash Column Chromatography. MIT OpenCourseWare. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Arkivoc. Retrieved from [Link]

  • UPLC-ESI-MS/MS and Various Chromatographic Technique for Identification of Phytochemicals in Populus euphratica Oliv.. SciSpace. Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers. Retrieved from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules. Retrieved from [Link]

Sources

Technical Application Note: Synthesis of Leucine-Based Peptidomimetics via Reductive Amination of N-Cbz-L-Leucinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-fidelity synthesis of reduced amide bond isosteres (


) utilizing N-Cbz-L-leucinol  as the primary chiral scaffold. While reductive amination typically implies the reaction of an amine with a carbonyl, N-Cbz-L-leucinol is an alcohol. Therefore, the critical "gateway" transformation is the oxidation of the alcohol to the chiral aldehyde (N-Cbz-L-leucinal ) without racemization, followed by reductive coupling with an amine.

This protocol focuses on the Parikh-Doering Oxidation followed by Sodium Triacetoxyborohydride (STAB) reductive amination. This sequence is superior to Swern/NaCNBH


 routes for bench-top reproducibility, avoiding cryogenic conditions (-78 °C) and toxic cyanide byproducts while maintaining 

enantiomeric excess (ee).

Strategic Overview & Mechanism

The synthesis of Leucine-


-X isosteres relies on preserving the stereocenter at the Leucine 

-carbon. The aldehyde intermediate, N-Cbz-L-leucinal, is configurationally unstable due to the high acidity of the

-proton (adjacent to both an aldehyde and a carbamate).
Workflow Logic
  • Oxidation (The Critical Control Point): We utilize Parikh-Doering conditions (SO

    
    Py/DMSO) rather than Swern oxidation.[1] This allows reaction at 0 °C to Room Temperature (RT), minimizing thermal shock and handling errors associated with maintaining -78 °C, which often lead to partial racemization.
    
  • Reductive Amination: We employ Sodium Triacetoxyborohydride (STAB/NaBH(OAc)

    
    ). Unlike NaCNBH
    
    
    
    , STAB does not require toxic HCN management and exhibits higher selectivity for the imine intermediate over the aldehyde, reducing the formation of the alcohol byproduct (N-Cbz-L-leucinol reversion).
Mechanistic Pathway

ReductiveAmination Start N-Cbz-L-Leucinol (Alcohol) Oxidation Parikh-Doering Oxidation Start->Oxidation SO3.Py, DMSO Et3N, 0°C Aldehyde N-Cbz-L-Leucinal (Aldehyde) Oxidation->Aldehyde >95% Yield Retained Chirality Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine (R-NH2) - H2O Product Reduced Isostere (N-Cbz-Leu-psi[CH2NH]-R) Imine->Product + NaBH(OAc)3 Reductive Hydride Transfer

Figure 1: Sequential transformation from N-Cbz-L-leucinol to reduced amide isostere via the aldehyde intermediate.[2][3][4][5]

Experimental Protocols

Phase 1: Oxidation of N-Cbz-L-Leucinol to N-Cbz-L-Leucinal

Objective: Isolate the aldehyde with minimal epimerization. Scale: 10 mmol (Representative)

Reagents:

  • N-Cbz-L-leucinol (2.51 g, 10.0 mmol)

  • Sulfur trioxide pyridine complex (SO

    
    Py) (4.77 g, 30.0 mmol, 3.0 equiv)
    
  • Dimethyl sulfoxide (DMSO) (anhydrous, 15 mL)

  • Triethylamine (Et

    
    N) (4.2 mL, 30.0 mmol, 3.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 30 mL)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N

    
    ) atmosphere, dissolve N-Cbz-L-leucinol in anhydrous DMSO and DCM. Cool the solution to 0 °C  (ice/water bath).
    
  • Base Addition: Add Et

    
    N dropwise via syringe. Stir for 5 minutes.
    
  • Oxidant Addition: Add SO

    
    Py in 3 portions over 15 minutes. Note: The reaction is exothermic; maintaining 0 °C is crucial to prevent racemization.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 10 °C over 30 minutes. Monitor by TLC (System: Hexane/EtOAc 2:1). The aldehyde typically runs slightly higher than the alcohol.

  • Quench: Pour the mixture into ice-cold brine (100 mL).

  • Extraction: Extract with Et

    
    O (3 x 50 mL). Note: Ether is preferred over DCM for extraction to better separate DMSO.
    
  • Wash: Wash combined organics with 10% aqueous citric acid (to remove pyridine/amines), then saturated NaHCO

    
    , then brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at < 30 °C .
    • Checkpoint: The product should be a clear to pale yellow oil. Do not store. Proceed immediately to Phase 2. N-Cbz-leucinal is unstable on silica gel; purification is generally not recommended if crude purity >90%.

Phase 2: Reductive Amination (Coupling)

Objective: Coupling of N-Cbz-L-leucinal with an amine partner (e.g., L-Valine Methyl Ester). Reagents:

  • N-Cbz-L-leucinal (Crude from Phase 1, ~10 mmol)

  • Amine Partner (e.g., H-Val-OMe·HCl) (10.0 mmol, 1.0 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) (3.18 g, 15.0 mmol, 1.5 equiv)
    
  • Acetic Acid (AcOH) (glacial, catalytic to 1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (anhydrous, 40 mL)

Procedure:

  • Imine Formation: Dissolve the Amine Partner (free base or salt) in DCE.

    • If using Amine HCl salt: Add 1.0 equiv of Et

      
      N or DIPEA to free the amine, stir for 10 min.
      
    • Add the crude N-Cbz-L-leucinal.

    • Add Acetic Acid (1-2 drops, or 1.0 equiv if reaction is sluggish).

    • Stir at Room Temperature for 30–60 minutes to allow imine equilibrium establishment. Optional: Add activated 4Å molecular sieves to drive equilibrium.

  • Reduction: Cool to 0 °C. Add NaBH(OAc)

    
     in one portion.
    
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine mass.

  • Quench: Quench with saturated aqueous NaHCO

    
     (slow addition, gas evolution). Stir for 15 minutes.
    
  • Workup: Extract with DCM or EtOAc. Wash organics with brine, dry over MgSO

    
    .[6]
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization of Leucine Temperature too high during oxidation.Strictly maintain 0 °C during SO

Py addition. Do not exceed 1 hr reaction time.
Low Yield (Aldehyde) Residual DMSO preventing crystallization or reaction.Use extensive brine washes or lyophilize to remove trace DMSO.
Over-reduction (Alcohol formation) Direct reduction of aldehyde before imine forms.Ensure "Pre-complexation" time (Step 1 of Phase 2) is at least 30 mins. Use NaBH(OAc)

, not NaBH

.
No Reaction (Imine) Steric hindrance or wet solvent.Add 4Å Molecular Sieves. Use anhydrous DCE.
Side Product: N,N-dialkylation Amine is too nucleophilic.Ensure 1:1 stoichiometry. Add the aldehyde slowly to the amine solution.

References

  • Parikh-Doering Oxidation Protocol

    • Parikh, J. R.; Doering, W. v. E. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide.[5] J. Am. Chem. Soc.[1][7][8]1967 , 89, 5505–5507.[1]

  • Reductive Amination with STAB

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org.[8][9][10] Chem.1996 , 61, 3849–3862.

  • Application in Peptidomimetics (Leucinal)
  • IBX Alternative Oxidation

    • Frigerio, M.; Santagostino, M. A Mild Oxidizing Reagent for Alcohols of the Betaine Type. Tetrahedron Letters1994 , 35, 8019–8022.[11] (Useful for small-scale, high-value substrates).

Sources

Troubleshooting & Optimization

Preventing racemization during Cbz-L-Leucinol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Racemization During Aldehyde Synthesis

Status: Open | Priority: Critical | Assigned To: Senior Application Scientist[1]

Executive Summary & Mechanistic Insight

The Problem: You are oxidizing N-benzyloxycarbonyl-L-leucinol (Cbz-L-Leucinol) to its corresponding aldehyde. The product, Cbz-L-Leucinal, is configurationally unstable.[1] The


-proton (adjacent to the carbonyl and the carbamate) is acidic (

). Under basic conditions or prolonged reaction times, this proton is removed, forming an achiral enol/enolate intermediate.[1] Reprotonation occurs indiscriminately from either face, resulting in a racemic mixture (L- and D-isomers).[1]

The Goal: Maintain >98% enantiomeric excess (ee) while achieving high conversion.

Visualizing the Failure Mode

The following diagram illustrates the exact pathway of racemization you must avoid.

RacemizationMechanism L_Isomer Cbz-L-Leucinal (Target Product) Enol Achiral Enol/Enolate (Planar Intermediate) L_Isomer->Enol Deprotonation (Slow) Base Base Catalyst (e.g., Et3N, OH-) Base->L_Isomer Enol->L_Isomer Reprotonation (50%) D_Isomer Cbz-D-Leucinal (Unwanted Enantiomer) Enol->D_Isomer Reprotonation (50%)

Figure 1: Mechanism of base-catalyzed racemization via the enol intermediate.[1]

Standard Operating Procedures (SOPs)

Select your protocol based on scale and reagent availability.

Protocol A: The "Gold Standard" Swern Oxidation

Best for: Small to mid-scale (<10g), high yields.[1] Risk Level: High (Requires strict temperature control).[1]

The Critical Fix: The base (Triethylamine or DIPEA) induces racemization if the temperature rises above -60°C during addition.

Step-by-Step Workflow:

  • Activation: Cool dry DCM (dichloromethane) to -78°C (dry ice/acetone). Add oxalyl chloride (1.5 eq).[1] Dropwise add DMSO (2.4 eq) in DCM.[1] Stir 15 min. Temp must remain <-70°C.

  • Substrate Addition: Add Cbz-L-Leucinol (1.0 eq) in DCM dropwise over 10-15 mins. Stir for 30-45 mins at -78°C.

  • The Danger Zone (Quenching): Add DIPEA (Diisopropylethylamine, 3.0 eq) dropwise.[1]

    • Technical Note: DIPEA is bulkier than Triethylamine (TEA) and less likely to act as a nucleophile, though both work.[1]

    • CRITICAL: The exotherm here is what causes racemization. Monitor internal probe. Do not let T > -70°C.

  • Warm-up: Allow to warm to 0°C (not room temp) over 30 mins, then immediately quench with saturated

    
     or phosphate buffer (pH 7).
    
Protocol B: Dess-Martin Periodinane (DMP)

Best for: High value/small scale, minimizing racemization risk.[1] Risk Level: Low.[1]

The Logic: DMP operates under neutral to slightly acidic conditions, avoiding the enolate pathway entirely.

Step-by-Step Workflow:

  • Preparation: Dissolve Cbz-L-Leucinol (1.0 eq) in wet DCM (DCM saturated with water accelerates the mechanism).

  • Oxidation: Add DMP (1.2 eq) in one portion at 0°C or Room Temp.

  • Buffering (Optional): If your substrate is extremely acid-sensitive, add solid

    
     (5 eq) to the suspension.[1] Note: Cbz-Leucinol is generally stable to DMP acidity.[1]
    
  • Workup: Quench with 1:1 mixture of sat.

    
     and 10% 
    
    
    
    (to reduce iodine byproducts).[1] Stir vigorously until the organic layer is clear.
Protocol C: TEMPO/BAIB (Anelli Modification)

Best for: Large scale, avoiding heavy metals and sulfur smells.[1] Risk Level: Medium (pH control is vital).[1]

The Logic: Standard Bleach/TEMPO is pH 8-9 (racemizing).[1] The BAIB (Bis-acetoxyiodobenzene) variant is slightly acidic/neutral.[1]

Step-by-Step Workflow:

  • Solvent: DCM/Water (10:1).[1]

  • Reagents: Add Cbz-L-Leucinol (1.0 eq), TEMPO (0.1 eq).

  • Oxidant: Add BAIB (1.1 eq) at 0°C.

  • Completion: Reaction is usually done in <2 hours.

Troubleshooting & Root Cause Analysis

Data Comparison: Method vs. Racemization Risk
MethodYield (%)Racemization RiskPrimary Root Cause of Failure
Swern 85-95%HighTemp spike during base addition; Warming too long before quench.[1]
DMP 90-98%Very LowIncomplete reaction (wet DCM helps); Acidic hydrolysis (rare).[1]
TEMPO/Bleach 80-90%HighHigh pH (8.5+) of bleach solution drives enolization.[1]
Parikh-Doering 70-85%MediumLong reaction times at RT with TEA present.[1]
FAQ: Common User Tickets

Q: I lost optical rotation after column chromatography. Why? A: Silica gel is slightly acidic and can catalyze racemization or hydration of the aldehyde.

  • Fix: Use a short pad of silica. Elute quickly with 1:1 EtOAc/Hexanes.

  • Pro-Tip: Deactivate silica with 1% Triethylamine (careful, too much base causes the original problem!) or simply use the crude aldehyde if the NMR is >90% pure. Aldehydes are best used immediately in the next step (e.g., Wittig or Reductive Amination).[1]

Q: My Swern smells like dimethyl sulfide (DMS) and the yield is low. A: This is normal for the smell, but low yield suggests "Over-Swern."

  • Fix: If you let the activated DMSO/Oxalyl Chloride sit too long > -60°C before adding alcohol, it decomposes to chloromethyl methyl sulfide, which doesn't oxidize your alcohol.[1]

Q: Can I store the Cbz-L-Leucinal? A: Not recommended.

  • Fix: If you must, store at -20°C under Argon in benzene or toluene (solidifies).[1] Do not store in methanol or potentially nucleophilic solvents.[1]

Decision Matrix (Workflow Selection)

Use this logic flow to determine the best reagent for your specific constraints.

DecisionMatrix Start Start: Select Oxidation Method Scale What is your scale? Start->Scale Small < 1 gram Scale->Small High Value Large > 10 grams Scale->Large Bulk Budget Budget Constraints? Small->Budget Swern Use Swern Oxidation (Strict -78°C control) Large->Swern If Cryostat Available TEMPO Use TEMPO / BAIB (Scalable, avoid Bleach) Large->TEMPO Safety/Green Chem DMP Use Dess-Martin (DMP) (Safest for chirality) Budget->DMP No (Prioritize Purity) Budget->Swern Yes (Standard Lab)

Figure 2: Reagent selection guide based on scale and constraints.

References

  • Jurczak, J., & Golebiowski, A. (1989).[1] Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis.[1] Chemical Reviews, 89(1), 149–164.[1]

  • Mancuso, A. J., & Swern, D. (1981).[1] Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.[1]

  • Dess, D. B., & Martin, J. C. (1991).[1][2] A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species.[1] Journal of the American Chemical Society, 113(19), 7277-7287.[1]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[1][3] A Mild and Efficient Alternative to the Classical Swern Oxidation.[3] Journal of Organic Chemistry, 66(23), 7907–7909.[1]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry, 52(12), 2559–2562.[1]

Sources

Technical Support Center: Optimization of Cbz-L-Leucinol Swern Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-LEU Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Optimization)

Executive Summary

The oxidation of N-benzyloxycarbonyl-L-leucinol (Cbz-L-Leucinol) to Cbz-L-Leucinal via Swern oxidation is a deceptive reaction. While the standard Swern protocol is robust for simple alcohols,


-amino aldehydes are chemically fragile. They are prone to racemization  (loss of chirality at the leucine 

-carbon) and over-oxidation .

This guide deviates from standard textbook recipes to address the specific electronic and steric reality of the leucine side chain and the Cbz-protecting group.

Module 1: Critical Process Parameters (The "Why")

Before attempting the protocol, you must understand the three failure modes specific to this substrate.

The Racemization Trap

The


-proton in Cbz-L-Leucinal is exceptionally acidic due to the electron-withdrawing effects of both the newly formed aldehyde and the adjacent carbamate (Cbz) nitrogen.
  • Risk: During the base addition step (Triethylamine/DIPEA), if the temperature rises above -60°C, the base can deprotonate the

    
    -carbon, forming an enol. Reprotonation yields a racemic mixture (DL-Leucinal).
    
  • Control: The base must be added slowly down the side of the flask to precool it, and the reaction must remain at -78°C during quenching.

The Methylthiomethyl Ether Side-Reaction

If the "Active Swern Reagent" (chlorodimethylsulfonium chloride) is not fully consumed by the alcohol before the base is added, or if the reaction warms up too fast, the alcohol attacks the sulfur ylide incorrectly.

  • Result: You isolate the O-methylthiomethyl ether (Cbz-Leu-O-CH2-S-Me) instead of the aldehyde.

  • Control: Ensure adequate time for the alcohol-sulfonium complex to form (30–45 mins at -78°C) before adding base.

Aldehyde Instability

Cbz-L-Leucinal is not stable on the shelf. It effectively "dies" via:

  • Hydration: Reacting with atmospheric moisture.

  • Trimerization: Forming stable cyclic trimers.

  • Oxidation: Converting to Cbz-L-Leucine (carboxylic acid) in air.

  • Strategy: Do not store. Process immediately into the next step (e.g., Wittig, Reductive Amination).

Module 2: The "Gold Standard" Protocol

Optimized for 10.0 mmol scale. Scale reagents linearly.

Reagents Table
ComponentEquiv.AmountRoleCritical Note
Oxalyl Chloride 2.01.7 mLActivatorMust be clear/colorless. Yellow = degraded.
DMSO 4.02.8 mLOxidantMust be anhydrous. Dry over 4Å sieves for 24h.
Cbz-L-Leucinol 1.02.51 gSubstrateDissolve in min. volume DCM.
DIPEA (Hünig's Base)5.08.7 mLBasePreferred over Et3N to reduce racemization.
DCM (Solvent) N/A~40 mLSolventAnhydrous.
Step-by-Step Procedure
  • Activation (-78°C):

    • Place 20 mL anhydrous DCM in a flame-dried 3-neck flask under Argon.

    • Add Oxalyl Chloride (2.0 eq).[1] Cool to -78°C (Dry Ice/Acetone).[2]

    • Dropwise add DMSO (4.0 eq) dissolved in 5 mL DCM. Gas evolution (CO/CO2) will occur.[1][2][3]

    • Wait: Stir for 20 minutes. The "Active Swern Reagent" is now formed.

  • Substrate Addition (-78°C):

    • Dissolve Cbz-L-Leucinol (1.0 eq) in 10 mL DCM.

    • Add this solution dropwise over 15 minutes. Do not let the internal temp rise above -70°C.

    • Wait: Stir for 45 minutes at -78°C. The mixture will turn cloudy/white thick slurry (Alkoxysulfonium salt).

  • Elimination (The Danger Zone):

    • Add DIPEA (5.0 eq) dropwise.

    • CRITICAL: Keep reaction at -78°C. Stir for 10 minutes.

    • Remove the cooling bath and allow the reaction to warm to exactly 0°C (ice bath) over 20–30 minutes. Do not go to room temperature.

  • Quench & Workup:

    • Quench vigorously with cold saturated NH4Cl or NaHSO4 (10%) while the flask is still in the ice bath.

    • Extract immediately with DCM (3x).

    • Wash organics with cold 1N HCl (removes excess DIPEA), then saturated NaHCO3, then Brine.

    • Dry over Na2SO4, filter, and concentrate under reduced pressure at <30°C.

Module 3: Troubleshooting Guide (Q&A)

Q: My yield is low (<50%), and I see starting material. A: This is usually a "wet DMSO" issue. Water destroys the chlorodimethylsulfonium salt before it sees the alcohol.

  • Fix: Distill your DMSO over CaH2 or store it over activated 4Å molecular sieves for 48 hours. Also, check your Oxalyl Chloride; if it's yellow or has white precipitate, buy a fresh bottle.

Q: I am seeing significant racemization (L-isomer < 90%). A: You likely used Triethylamine (Et3N) and warmed it too fast. Et3N is less sterically hindered and can deprotonate the


-carbon more easily than DIPEA.
  • Fix: Switch to DIPEA (Diisopropylethylamine) . It is bulkier and less likely to act as a nucleophile or deprotonate the

    
    -position. Also, ensure you quench the reaction while it is still cold (0°C), rather than letting it sit at Room Temp.
    

Q: The product smells terrible and has an extra spot on TLC. A: The smell is Dimethyl Sulfide (DMS), the byproduct. The extra spot is likely the Methylthiomethyl ether.

  • Fix: This happens if you add the base too soon. The alcohol needs time to react with the activated DMSO. Increase the stirring time in Step 2 from 45 mins to 60 mins.

Q: Can I purify Cbz-L-Leucinal on silica gel? A: Avoid if possible. Silica is slightly acidic and can catalyze epimerization or hydration.

  • Fix: If you must purify, use a short plug of silica gel deactivated with 1% Triethylamine in the eluent. Flash filter it rapidly (under 5 mins). Ideally, use the crude aldehyde directly in your next step.

Module 4: Visualization

Diagram 1: Reaction Mechanism & Racemization Risk

This diagram illustrates the pathway to the aldehyde and the specific point where chirality is lost.

SwernMechanism Start Oxalyl Chloride + DMSO Active Chlorodimethylsulfonium Salt (Active Reagent) Start->Active - CO, - CO2, - Cl- Intermed Alkoxysulfonium Ion (Key Intermediate) Active->Intermed + Substrate - HCl Substrate Cbz-L-Leucinol (Alcohol) Substrate->Intermed Base Add DIPEA (-78°C) Intermed->Base Ylide Sulfur Ylide Transition State Base->Ylide Deprotonation Product Cbz-L-Leucinal (Aldehyde) Ylide->Product Intramolecular Rearrangement Racemization Racemization Risk! (Enol Formation) Ylide->Racemization Excess Base + Heat (> -20°C) Racemization->Product Yields DL-Mix

Caption: The critical path of Swern oxidation. Note the red path indicating where temperature control prevents racemization.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Problem Start: Low Yield / Impure CheckSM Is Starting Material Remaining? Problem->CheckSM CheckRac Is Product Racemic? CheckSM->CheckRac No WetDMSO Cause: Wet DMSO or Old Oxalyl Chloride CheckSM->WetDMSO Yes CheckSide Side Product: Methylthiomethyl Ether? CheckRac->CheckSide No TempIssue Cause: Base added too fast or warmed too high CheckRac->TempIssue Yes CheckSide->Problem Unclear (Check NMR) TimeIssue Cause: Base added before Alcohol reacted CheckSide->TimeIssue Yes

Caption: Diagnostic workflow for identifying the root cause of Swern oxidation failure.

References

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[3] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.[3]

    • Source:

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: Useful reagents for synthesis. Synthesis, 1981(03), 165-185.

    • Source:

  • Luly, J. R., et al. (1987). A synthesis of protected peptide aldehydes. Journal of Organic Chemistry, 52(8), 1487–1492.

    • Note: Specifically discusses the stability and synthesis of Leucine-derived aldehydes.
    • Source:

  • Jurczak, J., et al. (1986). Racemization of amino acid derivatives during Swern oxidation. Tetrahedron, 42, 447.

Sources

Purification of Cbz-L-Leucinol from benzyl alcohol byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Cbz-L-Leucinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of benzyl alcohol byproducts from Cbz-L-Leucinol.

Introduction

The synthesis of Cbz-L-Leucinol, a valuable chiral building block in organic synthesis, often results in the presence of benzyl alcohol as a significant byproduct. Benzyl alcohol can arise from the Cbz-protection step or the use of benzyl chloroformate as a reagent.[1] Its removal is crucial for obtaining highly pure Cbz-L-Leucinol for subsequent reactions. This guide provides practical, field-proven insights into the most effective purification strategies and how to troubleshoot common issues encountered during this process.

Physicochemical Properties at a Glance

A thorough understanding of the physical and chemical properties of both Cbz-L-Leucinol and benzyl alcohol is fundamental to designing an effective purification strategy. The key to separation lies in exploiting the differences in their properties.

PropertyCbz-L-LeucinolBenzyl AlcoholRationale for Separation
Molecular Weight 251.33 g/mol 108.14 g/mol Significant difference, but not the primary basis for common lab-scale purification.
Melting Point ~66-70 °C[2]-15.2 °C[3]Cbz-L-Leucinol is a solid at room temperature, while benzyl alcohol is a liquid, making crystallization a viable purification method.
Boiling Point Not readily available205.3 °C[3]Distillation is possible but may not be practical for small-scale lab preps due to the high boiling point of benzyl alcohol and potential for thermal degradation.
Solubility Soluble in many organic solvents like ethyl acetate, dichloromethane, and methanol.[4]Miscible with most organic solvents; moderately soluble in water (~4 g/100 mL).[3][5][6]The slight water solubility of benzyl alcohol can be exploited in liquid-liquid extraction. Differential solubility in a mixed solvent system is the basis for crystallization and chromatography.
Polarity Moderately polarPolarThe polarity difference allows for separation by silica gel chromatography.

Purification Workflow Overview

The general workflow for purifying Cbz-L-Leucinol from a reaction mixture containing benzyl alcohol involves an initial workup followed by one or more purification techniques.

Purification Workflow reaction Crude Reaction Mixture (Cbz-L-Leucinol, Benzyl Alcohol, etc.) workup Aqueous Workup (Liquid-Liquid Extraction) reaction->workup Initial Cleanup concentration Concentration (Rotary Evaporation) workup->concentration purification Purification concentration->purification Crude Product chromatography Flash Chromatography purification->chromatography Choice 1 crystallization Recrystallization purification->crystallization Choice 2 analysis Purity Analysis (NMR, HPLC) chromatography->analysis crystallization->analysis pure_product Pure Cbz-L-Leucinol analysis->pure_product >95% Purity

Caption: General workflow for the purification of Cbz-L-Leucinol.

Troubleshooting Guides

Issue 1: Poor Separation of Cbz-L-Leucinol and Benzyl Alcohol in Flash Chromatography

Question: I'm running a flash column to separate Cbz-L-Leucinol from benzyl alcohol, but they are co-eluting. How can I improve the separation?

Answer: This is a common issue due to the similar polarities of the two compounds. Here’s a systematic approach to troubleshoot and optimize your separation:

1. Re-evaluate Your Solvent System:

  • The "Rule of Thumb" for Rf: For good separation, the Rf value of your target compound (Cbz-L-Leucinol) on a TLC plate should be around 0.2-0.3.[7]

  • Starting Point: A common eluent for Cbz-protected amino derivatives is a mixture of ethyl acetate (EtOAc) and hexanes.[3]

  • Troubleshooting Steps:

    • Decrease Polarity: If both compounds are eluting too quickly (high Rf), decrease the proportion of ethyl acetate in your eluent. Try a gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration.

    • Alternative Solvents: Consider using dichloromethane (DCM) as the primary solvent with a small amount of methanol as the polar modifier. This can sometimes provide different selectivity.

2. Optimize Column Packing and Loading:

  • Proper Packing: Ensure your silica gel column is well-packed and free of air channels to prevent band broadening.

  • Dry Loading: If your crude product has low solubility in the initial eluent, consider dry loading. Dissolve your sample in a minimal amount of a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting powder onto the top of your column.[8] This prevents the use of a strong solvent during loading which can cause band spreading.

3. Check for Column Overloading:

  • Sample Amount: Overloading the column with too much crude material will lead to poor separation. As a general rule, for a challenging separation, the amount of crude material should be about 1-2% of the mass of the silica gel.

Issue 2: Cbz-L-Leucinol Fails to Crystallize or Oils Out During Recrystallization

Question: I've tried to recrystallize my Cbz-L-Leucinol, but it either remains an oil or doesn't crystallize at all. What should I do?

Answer: Oiling out or failure to crystallize is often due to the presence of impurities (like benzyl alcohol) that inhibit crystal lattice formation, or an inappropriate solvent system.

1. Ensure Sufficient Purity:

  • Recrystallization is most effective for compounds that are already relatively pure (>80-90%). If your crude product is heavily contaminated, it's best to first perform a flash column chromatography to remove the bulk of the impurities.

2. Optimize the Recrystallization Solvent System:

  • The Ideal Solvent: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[9]

  • Two-Solvent System: A two-solvent system is often effective. One solvent in which Cbz-L-Leucinol is highly soluble (e.g., ethyl acetate, acetone) and a second "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane).[10][11]

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure Cbz-L-Leucinol, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Solvent Polarity: If your compound is oiling out, the solvent may be too nonpolar. Try a slightly more polar solvent system.

3. Remove Residual Solvents:

  • Ensure that all solvents from the previous steps have been thoroughly removed under high vacuum before attempting recrystallization. Residual solvents can act as impurities and hinder crystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use liquid-liquid extraction to remove benzyl alcohol?

A1: Yes, to some extent. Benzyl alcohol has moderate solubility in water (around 4 g/100 mL), while Cbz-L-Leucinol is practically insoluble in water.[3][5] You can perform an aqueous wash of an organic solution (e.g., ethyl acetate) of your crude product.

  • Procedure: Dissolve the crude mixture in ethyl acetate and wash it several times with water or brine in a separatory funnel. This will partition a portion of the benzyl alcohol into the aqueous layer.[12]

  • Limitation: This method is often insufficient for complete removal and is best used as a preliminary purification step before chromatography or crystallization.

Q2: What are the common byproducts in Cbz-L-Leucinol synthesis besides benzyl alcohol?

A2: Besides unreacted starting materials and benzyl alcohol, other potential byproducts can include:

  • From the Cbz-protection step: Dibenzyl carbonate (if benzyl chloroformate reacts with benzyl alcohol).[1]

  • From the reduction of Cbz-L-leucine: If the starting material is Cbz-L-leucine, incomplete reduction might be an issue.

Q3: How can I confirm the purity of my final Cbz-L-Leucinol product?

A3: A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: This is an excellent method to check for the presence of benzyl alcohol, which has characteristic aromatic proton signals.[13] The absence of these signals is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of your Cbz-L-Leucinol.[14][15][16] Reversed-phase HPLC can be used to assess overall purity.

  • Melting Point: A sharp melting point range close to the literature value (66-70 °C) is indicative of high purity.[2] A broad or depressed melting point suggests the presence of impurities.

Q4: Is Cbz-L-Leucinol stable on silica gel?

A4: Generally, Cbz-protected amino alcohols are stable on silica gel under normal flash chromatography conditions. However, prolonged exposure to acidic silica gel can potentially lead to some degradation. If you suspect instability, you can use deactivated silica gel (by pre-treating with a solvent mixture containing a small amount of triethylamine) or an alternative stationary phase like alumina.[7]

Experimental Protocols

Protocol 1: Purification of Cbz-L-Leucinol by Flash Column Chromatography

This protocol is designed for the separation of Cbz-L-Leucinol from benzyl alcohol on a silica gel column.

Materials:

  • Crude Cbz-L-Leucinol containing benzyl alcohol

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in ethyl acetate.

    • Spot the solution on a TLC plate and develop it in a solvent system of 30% EtOAc in hexanes.

    • Visualize the spots under UV light and/or by staining with potassium permanganate.

    • Adjust the solvent system until the Rf of Cbz-L-Leucinol is approximately 0.2-0.3. Benzyl alcohol should have a higher Rf.

  • Column Preparation:

    • Pack a glass column with silica gel in the chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Elute the column with the optimized solvent system (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 30-40% EtOAc).

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing pure Cbz-L-Leucinol.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of Cbz-L-Leucinol by Recrystallization

This protocol is suitable for purifying Cbz-L-Leucinol that is already at a moderate level of purity.

Materials:

  • Crude Cbz-L-Leucinol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude Cbz-L-Leucinol in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly add hexanes to the hot ethyl acetate solution until it becomes slightly turbid.

    • If turbidity persists, add a few drops of hot ethyl acetate to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Cooling:

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the crystals under vacuum to obtain pure Cbz-L-Leucinol.

Troubleshooting Logic Diagram

Troubleshooting Logic start Purification Issue chrom_issue Poor Separation in Flash Chromatography start->chrom_issue cryst_issue Crystallization Failure (Oiling Out) start->cryst_issue check_rf Rf of Cbz-L-Leucinol ~0.2-0.3? chrom_issue->check_rf check_purity Crude Purity >80-90%? cryst_issue->check_purity adjust_solvent Adjust Eluent Polarity (e.g., decrease EtOAc) check_rf->adjust_solvent No check_loading Column Overloaded? check_rf->check_loading Yes try_new_solvent Try Alternative Solvents (e.g., DCM/MeOH) adjust_solvent->try_new_solvent reduce_load Reduce Sample Load check_loading->reduce_load Yes dry_load Use Dry Loading Technique check_loading->dry_load No pre_purify Pre-purify by Flash Chromatography check_purity->pre_purify No optimize_solvent Optimize Solvent System (Two-solvent approach) check_purity->optimize_solvent Yes slow_cool Ensure Slow Cooling optimize_solvent->slow_cool induce_cryst Induce Crystallization (Scratch/Seed) slow_cool->induce_cryst

Caption: A decision tree for troubleshooting common purification issues.

References

Sources

Cbz-leucinal aldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Storage of Cbz-Leucinal (Z-Leu-al)

Executive Summary: The Chemistry of Instability

As researchers, we often treat reagents as static tools. However, N-Cbz-L-leucinal (Z-Leu-al) is a reactive peptide aldehyde. Its biological utility—inhibiting calpain or serving as a precursor to proteasome inhibitors like MG-132—relies entirely on the electrophilic aldehyde "warhead" at the C-terminus.

This aldehyde group is chemically promiscuous. It is prone to oxidation (losing potency), racemization (losing stereospecificity), and nucleophilic attack (forming adducts with solvents). This guide moves beyond generic "store at -20°C" advice to explain the mechanistic reasons for failure and how to prevent them.

Core Storage Directives

The following protocols are designed to minimize the thermodynamic drivers of degradation.

Solid State Storage (Lyophilized Powder)
ParameterConditionScientific Rationale
Temperature -20°C (or -80°C)Arrhenius kinetics dictate that lower temperatures exponentially slow oxidation and polymerization rates.
Atmosphere Desiccated & Inert Moisture catalyzes hydrate formation; Oxygen drives oxidation to Cbz-Leucine (inactive acid). Store under Argon/Nitrogen if possible.[1]
Container Amber Vials While less photosensitive than fluorophores, peptide bonds and aldehydes can degrade under UV; amber glass prevents photo-initiated radical formation.
Shelf Life ~2 Years If kept strictly dry and frozen.
Solution State Storage (Reconstituted)
SolventStabilityRecommendation
DMSO (Anhydrous) High Preferred. Store at -20°C. Stable for ~1 month.[2] Avoid repeated freeze-thaw cycles which introduce moisture.
Ethanol / Methanol Low / Complex Not Recommended for Storage. Aldehydes react with alcohols to form hemiacetals . While reversible, this alters the effective concentration of the free aldehyde immediately upon thawing.
Water / PBS Very Low Do Not Store. Aldehydes form hydrates (gem-diols) and are susceptible to rapid oxidation and racemization in aqueous buffers.

Troubleshooting & FAQs: The "Why" Behind the Failures

Q1: My IC50 values have shifted significantly. How do I know if my inhibitor has degraded?

Diagnosis: The most common failure mode is oxidation . The active aldehyde (-CHO) oxidizes to a carboxylic acid (-COOH), forming N-Cbz-L-Leucine , which is biologically inactive against calpain/proteasome active sites that require the electrophile.

  • Test: Run a simple LC-MS or 1H-NMR.

    • Valid: Aldehyde proton signal at ~9.5 ppm .

    • Degraded: Disappearance of the 9.5 ppm peak; appearance of a broad acid peak (10-12 ppm) or shift in retention time on HPLC.

Q2: Can I dissolve Cbz-leucinal in Ethanol to avoid DMSO toxicity in my cells?

Critical Warning: While soluble, storing peptide aldehydes in primary alcohols (Ethanol, Methanol) triggers hemiacetal formation .

  • Mechanism:

    
    
    
  • Impact: In solution, your inhibitor exists as an equilibrium mixture. While the hemiacetal can revert to the aldehyde in aqueous media, the kinetics of this reversal can complicate rapid kinetic assays.

  • Protocol: Dissolve in high-concentration DMSO (e.g., 10-20 mM) to create a "Master Stock," then dilute >1000-fold into the media just before use. This keeps final DMSO <0.1%, minimizing cytotoxicity while preserving chemical integrity.

Q3: I left the tube on the bench overnight. Is it racemized?

Risk Assessment: High Risk. Peptide aldehydes are optically labile at the


-carbon (the carbon attached to the aldehyde).
  • The Trap: Spontaneous racemization converts the active L-isomer to the inactive D-isomer . This process is accelerated by:

    • Basic pH: Even slightly basic buffers (pH > 7.5) promote enolization.

    • Temperature: Room temperature accelerates the proton exchange at the chiral center.

  • Result: You may have 100% chemical purity (it's still an aldehyde) but only 50% biological potency (racemic mixture).

Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of Cbz-leucinal under improper storage.

DegradationPathways cluster_0 Storage Risks Active Active Cbz-Leucinal (Aldehyde Warhead) Acid Inactive Cbz-Leucine (Carboxylic Acid) Active->Acid Oxidation (Air/O2) Hemiacetal Hemiacetal Adduct (Reversible but problematic) Active->Hemiacetal + Ethanol/Methanol (Storage in Alcohol) Racemate Racemic Mixture (L-isomer + D-isomer) Active->Racemate Basic pH or Room Temp

Figure 1: Chemical degradation pathways. Oxidation and Racemization are irreversible; Hemiacetal formation is reversible but alters solution kinetics.

Validated Handling Workflow

To ensure reproducibility, follow this self-validating workflow for handling new batches.

Workflow Arrival 1. Arrival: Inspect & Desiccate (Do not open cold vial) Equilibrate 2. Equilibrate to Room Temp (Prevents water condensation) Arrival->Equilibrate Wait 30 mins Solubilize 3. Solubilize in Anhydrous DMSO (Create 10-20mM Stock) Equilibrate->Solubilize Dry Solvent Aliquot 4. Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solubilize->Aliquot Minimize Air Headspace Storage 5. Store at -20°C (Dark, Desiccated) Aliquot->Storage Usage 6. Dilute into Media (Immediate Use) Storage->Usage Thaw once

Figure 2: Optimal handling workflow to prevent hydrolysis and oxidation.

References

  • Sigma-Aldrich. Product Information: N-Cbz-L-leucinal (M35827). Accessed 2026.[3]

  • Master Organic Chemistry. Hemiacetals and Acetals: Formation and Mechanism. (Detailed mechanism of aldehyde-alcohol interaction).

  • National Institutes of Health (NIH). Calpain Inhibitors and Synaptic Plasticity. (Context on biological application and stability in assays).

  • ChemicalBook. N-Cbz-L-Leucine MSDS and Chemical Properties. (Data on the oxidation product and physical properties).

Sources

Technical Support Center: Troubleshooting Low Yields in Amino Alcohol Protection Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting amino alcohol protection reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with achieving optimal yields in their synthetic workflows. Here, we move beyond simple procedural lists to delve into the causal relationships behind common experimental pitfalls, offering field-proven insights to enhance your scientific outcomes.

Introduction: The Challenge of Selective Protection

Amino alcohols are bifunctional molecules containing both a nucleophilic amino group and a hydroxyl group.[1] This dual reactivity presents a significant challenge in multi-step organic synthesis, as one group often needs to be selectively masked or "protected" to prevent unwanted side reactions while the other is being modified.[2][3][4] Low yields in these protection reactions can stem from a variety of factors, including incorrect protecting group selection, suboptimal reaction conditions, and challenges in purification. This guide provides a structured, question-and-answer approach to diagnosing and resolving these common issues.

Section 1: Protecting Group Selection & Chemoselectivity

The choice of protecting group is the foundational step and often dictates the success of the entire synthetic sequence. The ideal protecting group is one that can be introduced in high yield, is stable to the subsequent reaction conditions, and can be removed cleanly and in high yield without affecting other functional groups—a concept known as orthogonality.[3]

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a mixture of N-protected, O-protected, and di-protected products. How can I improve the N-selectivity?

A1: This is a classic chemoselectivity problem. The inherent nucleophilicity of the amine generally makes it more reactive than the alcohol towards many electrophilic protecting group reagents, especially under neutral or slightly basic conditions.[5][6]

  • Causality: The lone pair of electrons on the nitrogen atom is typically more available for attack than those on the oxygen atom. However, this can be influenced by steric hindrance and the electronic environment of the molecule.

  • Troubleshooting Steps:

    • Reagent Choice: For selective N-protection, carbamate-forming reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) are excellent first choices.[5][7] These reagents react preferentially with the more nucleophilic amine. Silyl ethers, on the other hand, are commonly used for protecting alcohols.[8]

    • Control the Basicity: Employ a non-nucleophilic, mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA). The base neutralizes the acidic byproduct of the reaction (e.g., HCl from Cbz-Cl) without significantly deprotonating the alcohol, thus preserving the nucleophilicity difference between the amine and the alcohol.[5]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can enhance selectivity by favoring the kinetically preferred N-protection pathway.[9]

Q2: I need to protect the alcohol in the presence of the amine. What is the best strategy?

A2: Protecting the less reactive alcohol over the more reactive amine requires a more nuanced approach.

  • Causality: To achieve O-selectivity, you must either decrease the nucleophilicity of the amine or use a protecting group that has a strong affinity for oxygen over nitrogen.

  • Troubleshooting Strategies:

    • Protonation of the Amine: In an acidic medium, the amine will be protonated to form an ammonium salt, rendering it non-nucleophilic.[2] You can then proceed with the protection of the alcohol using an acid-stable protecting group. However, many common alcohol protecting groups are acid-labile.

    • Silyl Ether Protection: Silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) show a very high selectivity for oxygen over nitrogen. This is due to the high strength of the Si-O bond compared to the Si-N bond.[9] Any N-silylated byproduct that forms is typically labile and can be easily hydrolyzed during aqueous work-up.[9]

Section 2: Reaction Condition Optimization

Once an appropriate protecting group is selected, optimizing the reaction conditions is critical for maximizing yield and minimizing side product formation.

Frequently Asked Questions (FAQs)

Q3: My protection reaction is sluggish and gives incomplete conversion, even after prolonged reaction times. What can I do?

A3: Incomplete conversion is often a sign of insufficient reactivity or deactivation of the reagents.

  • Causality: This can be due to poor solubility of the starting material, inadequate activation of the protecting group, or steric hindrance.[10]

  • Troubleshooting Workflow:

    G start Low Conversion Observed solubility Is the starting material fully dissolved? start->solubility solvent Change to a more suitable solvent (e.g., DMF, THF, CH3CN).[11] solubility->solvent No base_strength Is the base appropriate? solubility->base_strength Yes solvent->base_strength base_choice Consider a stronger, non-nucleophilic base (e.g., DBU, DMAP as catalyst). base_strength->base_choice No temp Is the reaction temperature optimal? base_strength->temp Yes base_choice->temp heat Gradually increase the reaction temperature. temp->heat No reagent_quality Are the reagents fresh and of high purity? temp->reagent_quality Yes heat->reagent_quality new_reagents Use freshly opened or purified reagents. reagent_quality->new_reagents No

    Caption: Troubleshooting workflow for incomplete conversion.

Q4: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

A4: Side reactions in amino alcohol protections often involve over-reaction (di-protection) or reactions with the solvent or base.

  • Causality: The use of overly harsh conditions (e.g., strong bases, high temperatures) or incorrect stoichiometry can lead to a loss of selectivity.

  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the protecting group reagent. Use of a slight excess (1.05-1.2 equivalents) is common, but a large excess can drive the formation of di-protected species.

    • Base Selection: Ensure the base is not nucleophilic. For example, using a hindered base like 2,6-lutidine can prevent it from competing with the amino alcohol for the electrophilic protecting group.

    • Solvent Choice: Alcoholic solvents can sometimes compete in the reaction, especially with highly reactive protecting group reagents.[11] Using aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) is generally recommended.[12]

Data Presentation: Common Protecting Groups for Amino Alcohols
Protecting GroupReagentTarget GroupDeprotection ConditionsKey Considerations
Boc Boc₂OAmineStrong Acid (e.g., TFA, HCl)[7]Excellent selectivity for amines. Stable to a wide range of conditions.[13]
Cbz Cbz-ClAmineCatalytic Hydrogenation (H₂, Pd/C)[7][14]Orthogonal to acid-labile groups. Sensitive to reducing agents.[15]
TBDMS TBDMS-ClAlcoholFluoride source (e.g., TBAF) or acid.[8]High selectivity for alcohols over amines.[9] Stable to bases and many nucleophiles.
Trityl (Tr) Tr-ClAmine/AlcoholMild Acid, Hydrogenolysis[16]Bulky group, can be selective for primary vs. secondary alcohols due to sterics.[6]

Section 3: Work-up and Purification

Low isolated yields are frequently a result of challenging work-up and purification steps, where the product is lost or decomposes.

Frequently Asked Questions (FAQs)

Q5: My product seems to be water-soluble, and I'm losing a significant amount during the aqueous work-up. How can I improve recovery?

A5: The polarity of protected amino alcohols can make them partially soluble in the aqueous phase during extraction.

  • Causality: The presence of both a polar carbamate or ether group and the remaining free hydroxyl or amino group can impart significant water solubility.

  • Troubleshooting Steps:

    • Brine Wash: After the initial aqueous washes, wash the organic layer with saturated sodium chloride solution (brine). This decreases the solubility of organic compounds in the aqueous phase.

    • Back-Extraction: After separating the organic layer, re-extract the aqueous layer with fresh solvent 2-3 times to recover any dissolved product.

    • Solvent Evaporation: If the product is highly polar, consider removing the organic solvent under reduced pressure and then extracting the remaining aqueous residue.

Q6: I am having difficulty purifying my protected amino alcohol by column chromatography. The product either streaks badly or co-elutes with impurities.

A6: Purification of polar, protected amino alcohols can be challenging.

  • Causality: The free hydroxyl or amino group can interact strongly with the silica gel, leading to tailing (streaking). Closely related impurities, such as the di-protected product, can be difficult to separate.

  • Troubleshooting Protocol: Optimizing Column Chromatography

    • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent system. This will cap the acidic silanol groups on the silica surface and reduce tailing of basic amine-containing compounds.

    • Gradient Elution: Start with a less polar eluent system and gradually increase the polarity. This will help to first elute non-polar impurities and then provide better resolution between your product and closely related polar impurities.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a reverse-phase (C18) silica gel, which may offer different selectivity.

Experimental Protocol: General Procedure for Boc Protection of an Amino Alcohol

This protocol provides a starting point for the N-Boc protection of a primary amino alcohol.

  • Dissolution: Dissolve the amino alcohol (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a mild base such as triethylamine (1.1-1.5 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) portion-wise or as a solution in the same solvent.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Conclusion

Successfully troubleshooting low yields in amino alcohol protection reactions requires a systematic approach that considers the interplay between substrate, reagent, and reaction conditions. By understanding the underlying chemical principles of selectivity and reactivity, and by methodically optimizing each step from reagent selection to final purification, researchers can significantly improve the efficiency and outcome of their synthetic endeavors.

References
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Kim, H., & Lee, Y. R. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Various Authors. (2014, June 14). How can we protect an amino group leaving an alcohol group free? ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2023, February 8). Selective protection of alcohol over amine. Reddit. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Protecting Groups Archives. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Demirtas, I. (n.d.). Selective protection and deprotection of alcohols and amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

Sources

Removing excess benzyl chloroformate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Benzyl Chloroformate Work-up

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Benzyl Chloroformate

Benzyl chloroformate is a cornerstone reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group, a critical step in peptide synthesis and various other organic transformations.[1] Its primary function is to mask the nucleophilicity and basicity of amines.[1] However, reactions often necessitate an excess of this reagent to drive the reaction to completion. This leaves the challenge of efficiently removing the unreacted, corrosive, and lachrymatory benzyl chloroformate and its byproducts from the desired product.[2][3]

This guide will detail the most effective methods for quenching and removing excess benzyl chloroformate, ensuring the purity of your final compound and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove excess benzyl chloroformate?

A: There are several compelling reasons:

  • Reactivity: Benzyl chloroformate is highly reactive and can interfere with subsequent reaction steps.

  • Toxicity and Safety: It is a lachrymator, corrosive, and harmful if inhaled.[2][4] Proper quenching and removal are essential for safe handling and isolation of the final product.

  • Product Purity: Residual benzyl chloroformate and its byproducts (e.g., benzyl alcohol) can co-purify with the desired product, compromising its purity and potentially affecting downstream applications and analytical characterization.

Q2: What are the primary methods for removing excess benzyl chloroformate?

A: The most common and effective strategy involves a two-pronged approach:

  • Quenching: Chemically converting the excess benzyl chloroformate into less reactive and more easily removable substances.

  • Purification: Separating the quenched byproducts and other impurities from the desired Cbz-protected product through techniques like extraction, chromatography, or crystallization.

Q3: What are the recommended quenching agents for benzyl chloroformate?

A: The choice of quenching agent depends on the stability of your product and the reaction conditions. Common options include:

  • Aqueous Bases: Solutions of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are frequently used.[2][3][5] These bases hydrolyze benzyl chloroformate to benzyl alcohol, carbon dioxide, and sodium chloride.

  • Ammonia: Concentrated ammonium hydroxide can be used to convert benzyl chloroformate into benzyl carbamate, which is often a solid that can be filtered off.[6]

  • Amines: A simple amine like benzylamine can be used to quench excess Cbz-Cl, forming a urea derivative.[7] This is particularly useful if the resulting urea has significantly different solubility or chromatographic properties than your desired product.

Troubleshooting and In-Depth Protocols

Issue 1: Incomplete Quenching of Benzyl Chloroformate

Symptoms:

  • Persistent pungent odor after work-up.[1]

  • Presence of benzyl chloroformate in NMR or LC-MS analysis of the crude product.

  • Irritating fumes during solvent evaporation.

Root Cause Analysis and Solutions:

The primary cause of incomplete quenching is often insufficient contact time, inadequate mixing, or using a suboptimal quenching agent for the reaction scale.

Detailed Protocol: Aqueous Base Quench and Extractive Work-up

This is the most widely applicable method for quenching and removing excess benzyl chloroformate, especially in reactions involving the Cbz-protection of amines.

Rationale: The aqueous base hydrolyzes the reactive acyl chloride functionality of benzyl chloroformate. The resulting benzyl alcohol and the desired Cbz-protected product can then be separated based on their differential solubility in organic and aqueous layers.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quenching process.

  • Add Quenching Solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of gas evolution (CO₂).[5] Alternatively, a dilute solution of sodium hydroxide (e.g., 1 M NaOH) can be used.[7]

  • Stir Vigorously: Allow the biphasic mixture to stir vigorously for at least 30 minutes to ensure complete hydrolysis of the benzyl chloroformate.

  • Transfer to a Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Extraction:

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if not already present.

    • Shake the funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the organic layer.

    • Extract the aqueous layer 2-3 more times with the organic solvent.

  • Wash the Combined Organic Layers:

    • Wash with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.[5]

    • Wash with deionized water.[5]

    • Wash with brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.[3][5]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure to yield the crude Cbz-protected product.

Issue 2: Difficulty in Separating Byproducts from the Desired Product

Symptoms:

  • Co-elution of benzyl alcohol or other byproducts with the product during column chromatography.

  • Contamination of the crystallized product with byproducts.

Root Cause Analysis and Solutions:

This issue arises when the polarity and solubility of the byproducts are very similar to the desired product. In such cases, alternative quenching strategies or purification techniques are necessary.

Alternative Protocol: Ammonia Quench for Facile Byproduct Removal

Rationale: Quenching with concentrated ammonium hydroxide converts excess benzyl chloroformate into benzyl carbamate.[6] Benzyl carbamate is a solid with different solubility characteristics than many Cbz-protected amines, often allowing for its removal by simple filtration.[6]

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Cool the reaction mixture in an ice bath.

  • Slow Addition of Ammonia: Slowly and with vigorous stirring, add cold concentrated ammonium hydroxide (specific gravity 0.90) to the reaction mixture.[6]

  • Allow for Precipitation: Let the reaction mixture stand at room temperature for 30 minutes to allow for the complete precipitation of benzyl carbamate.[6]

  • Filtration: Filter the mixture with suction to remove the solid benzyl carbamate.[6]

  • Wash the Precipitate: Wash the collected solid with cold water.[6]

  • Work-up of the Filtrate: The filtrate, containing the desired product, can then be subjected to a standard extractive work-up as described in the previous protocol to remove any remaining water-soluble impurities.

Issue 3: Product Degradation During Work-up

Symptoms:

  • Low yield of the desired product.

  • Formation of unexpected side products.

Root Cause Analysis and Solutions:

Some Cbz-protected compounds may be sensitive to strongly basic or acidic conditions, or prolonged exposure to water.

Considerations for Sensitive Substrates:

  • Mild Quenching Agents: Consider using a milder quenching agent like a dilute solution of ammonium chloride or even just water if the reaction allows.

  • Temperature Control: Maintain low temperatures throughout the quenching and work-up process.

  • Minimize Contact Time: Reduce the time the product is in contact with aqueous layers.

  • Alternative Purification: If the product is highly sensitive, direct purification by flash chromatography without an aqueous work-up might be possible, although this is generally less efficient for removing large amounts of benzyl chloroformate.

Data Presentation

Table 1: Physical Properties of Benzyl Chloroformate and Related Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
Benzyl Chloroformate170.59[1]103 @ 20 mmHg[2]1.195[1]Decomposes in water[1]
Benzyl Alcohol108.142051.044Soluble in organic solvents, slightly soluble in water
Benzyl Carbamate151.16--Sparingly soluble in cold water

Visualizations

Diagram 1: Quenching and Work-up Workflow

G cluster_0 Reaction cluster_1 Quenching cluster_2 Extraction cluster_3 Purification Reaction_Mixture Reaction Mixture (Product + Excess Cbz-Cl) Quench Add Quenching Agent (e.g., aq. NaHCO3) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Organic_Layer Organic Layer (Product + Benzyl Alcohol) Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Salts) Extraction->Aqueous_Layer Drying Dry Organic Layer (e.g., Na2SO4) Organic_Layer->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Chromatography / Crystallization Evaporation->Chromatography Final_Product Pure Cbz-Protected Product Chromatography->Final_Product

Caption: Workflow for quenching and purifying Cbz-protected compounds.

Diagram 2: Chemical Transformation During Quenching

G cluster_products CbzCl Benzyl Chloroformate (Cbz-Cl) Quenching_Agent + Quenching Agent CbzCl->Quenching_Agent Byproducts Byproducts Quenching_Agent->Byproducts Benzyl_Alcohol Benzyl Alcohol Byproducts->Benzyl_Alcohol  e.g., H2O/Base CO2 CO2 Byproducts->CO2  e.g., H2O/Base Benzyl_Carbamate Benzyl Carbamate Byproducts->Benzyl_Carbamate  e.g., NH4OH

Caption: Reaction pathways for quenching excess benzyl chloroformate.

References

  • Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). CARBOBENZOXY CHLORIDE AND DERIVATIVES. Organic Syntheses, 23, 13. doi:10.15227/orgsyn.023.0013. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Benzyl chloroformate. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2012, May 16). Removing Benzyl bromide. Retrieved from [Link]

  • Reddit. (2018, May 1). How to purify out excess chloroformate. r/labrats. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1. Synthesis. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Over-oxidation of Cbz-L-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective oxidation of Cbz-L-Leucinol to its corresponding aldehyde, Cbz-L-Leucinal. Over-oxidation to the carboxylic acid is a common and often frustrating side reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields of the desired aldehyde product while minimizing the formation of the carboxylic acid byproduct.

Introduction: The Challenge of Selective Oxidation

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, the aldehyde product is itself susceptible to further oxidation to a carboxylic acid, particularly under harsh reaction conditions or in the presence of water. Cbz-L-Leucinol, a key chiral building block, is no exception. The resulting Cbz-L-Leucinoic acid can be difficult to separate from the desired aldehyde, leading to reduced yields and purification challenges. This guide focuses on mild, selective oxidation methods and provides practical solutions to common experimental pitfalls.

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation of Cbz-L-Leucinol. Each problem is followed by a detailed explanation of potential causes and a series of actionable solutions.

Problem 1: Significant formation of Cbz-L-Leucinoic acid is observed by TLC/LC-MS.

Root Cause Analysis:

Over-oxidation is typically caused by one or more of the following factors:

  • Choice of Oxidant: Strong oxidizing agents, such as those based on chromium (VI) in aqueous media (e.g., Jones reagent), will readily oxidize primary alcohols to carboxylic acids.[1]

  • Presence of Water: Many oxidation mechanisms proceed through a hydrate intermediate of the aldehyde, which is then rapidly oxidized to the carboxylic acid.[2][3] Water can be introduced through wet solvents, reagents, or glassware.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the second oxidation step, leading to the carboxylic acid.

  • Reaction Time: Allowing the reaction to proceed for too long, even with a mild oxidant, can lead to the accumulation of the over-oxidized product.

Solutions:

  • Select a Mild and Anhydrous Oxidation System:

    • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is highly effective for the selective oxidation of primary alcohols to aldehydes under mild, neutral pH, and anhydrous conditions.[4][5][6] It is known for its high yields and tolerance of sensitive functional groups.[5]

    • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (TEA).[7][8][9] It is performed at very low temperatures (-78 °C), which effectively prevents over-oxidation.[10][11]

    • TEMPO-Catalyzed Systems: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) can be used in catalytic amounts with a stoichiometric co-oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[12][13] These reactions are often highly selective for primary alcohols and can be run under mild conditions.[14][15]

  • Ensure Strictly Anhydrous Conditions:

    • Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled or anhydrous grade solvents. Dichloromethane (DCM) is a common choice and can be dried over calcium hydride.

    • Ensure all reagents are anhydrous.

  • Optimize Reaction Parameters:

    • Temperature Control: For Swern oxidations, maintaining a temperature of -78 °C (a dry ice/acetone bath) is critical.[11] For DMP and TEMPO oxidations, running the reaction at 0 °C or room temperature is typical, but lower temperatures can be explored to improve selectivity.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

Problem 2: The reaction is sluggish or incomplete, with significant starting material remaining.

Root Cause Analysis:

Incomplete conversion can stem from several issues:

  • Insufficient Oxidant: The stoichiometry of the oxidant to the alcohol may be incorrect.

  • Deactivated Reagent: The oxidizing agent may have degraded due to improper storage or handling. DMP, for instance, is moisture-sensitive.

  • Low Reaction Temperature: While crucial for selectivity, excessively low temperatures can slow the reaction rate to an impractical level.

  • Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent.

Solutions:

  • Verify Reagent Stoichiometry and Quality:

    • Use a slight excess (1.1-1.5 equivalents) of the oxidant.

    • Use fresh, high-quality reagents. If DMP has been stored for a long time, its activity may be diminished.

    • For Swern oxidation, ensure the DMSO and oxalyl chloride are of high purity.

  • Adjust Reaction Temperature:

    • For Swern oxidations, after the initial addition of reagents at -78 °C, the reaction may be allowed to slowly warm to a slightly higher temperature (e.g., -40 °C or even 0 °C) to drive it to completion.[10] Monitor carefully by TLC.

    • For DMP oxidations, if the reaction is slow at room temperature, gentle warming (e.g., to 30-40 °C) can be attempted, but this increases the risk of over-oxidation.

  • Improve Solubility:

    • Ensure all components are fully dissolved. If necessary, a co-solvent can be explored, provided it is compatible with the reaction conditions.

Problem 3: Purification is difficult, and the aldehyde product is unstable.

Root Cause Analysis:

  • Aldehyde Instability: N-protected amino aldehydes can be prone to racemization, especially at the α-carbon, and can also be unstable during purification (e.g., on silica gel).[16][17]

  • Byproduct Removal: The carboxylic acid byproduct can have similar polarity to the aldehyde, making chromatographic separation challenging.

Solutions:

  • Workup and Purification Strategies:

    • Aqueous Bicarbonate Wash: During the workup, washing the organic layer with a saturated solution of sodium bicarbonate can help remove the acidic carboxylic acid byproduct by converting it to its more water-soluble sodium salt.

    • Careful Chromatography: Use a minimally acidic grade of silica gel or buffer the eluent with a small amount of a non-nucleophilic base (e.g., triethylamine) to prevent degradation of the aldehyde on the column.

    • Alternative Purification: If chromatography is problematic, consider other techniques like crystallization or forming a temporary derivative (e.g., a bisulfite adduct) to facilitate separation.

  • Immediate Use of the Aldehyde:

    • Due to their potential instability, it is often best to use the purified aldehyde in the next synthetic step as soon as possible.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is the "best" for Cbz-L-Leucinol?

A1: There is no single "best" method, as the optimal choice depends on factors like scale, available equipment, and the specific requirements of your synthesis. However, for high selectivity and mild conditions, Dess-Martin Periodinane (DMP) oxidation is often a preferred choice for its operational simplicity and excellent yields in converting N-protected amino alcohols to aldehydes.[17][18] Swern oxidation is also highly reliable and selective but requires cryogenic temperatures and careful handling of malodorous byproducts.[9]

Q2: Can I use TEMPO with household bleach (sodium hypochlorite) as the co-oxidant?

A2: Yes, TEMPO/bleach systems are well-established for this type of oxidation.[12] However, it's crucial to control the pH of the reaction, typically by using a bicarbonate buffer, as the reaction rate and selectivity are pH-dependent. The slow addition of bleach is also recommended to avoid a buildup of the oxidant, which can lead to side reactions.[12]

Q3: My DMP reaction turned yellow/brown. Is this normal?

A3: A color change to yellow or brown during a DMP oxidation is common and typically indicates the reaction is proceeding. It is a result of the reduction of the hypervalent iodine species.

Q4: How can I confirm the formation of the carboxylic acid byproduct?

A4: You can use several analytical techniques:

  • TLC: The carboxylic acid will typically have a lower Rf value (be more polar) than the aldehyde and the starting alcohol. It may also show "streaking" on the TLC plate.

  • LC-MS: This is the most definitive method. You will see a peak with the mass corresponding to the oxidized carboxylic acid.

  • ¹H NMR: The aldehyde proton has a characteristic chemical shift around 9-10 ppm. The carboxylic acid proton is a broad singlet, often above 10 ppm.

Q5: What are the safety considerations for these oxidation reactions?

A5:

  • DMP: Can be explosive under certain conditions (e.g., upon impact or heating), although this is rare for the pure reagent. Handle with care.

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction produces carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood. The dimethyl sulfide byproduct has a very strong, unpleasant odor.[9]

  • TEMPO/Bleach: Bleach is corrosive. Mixing bleach with acid can release toxic chlorine gas. Ensure the reaction is buffered appropriately.

Data & Protocols

Comparison of Selective Oxidation Methods
MethodOxidizing SystemTypical Temp.AdvantagesDisadvantages
Dess-Martin Dess-Martin Periodinane (DMP) in DCMRoom Temp.Mild, neutral conditions; High yields; Operationally simple.[4][5]Expensive; Potentially explosive.[5]
Swern DMSO, (COCl)₂, Et₃N in DCM-78 °CHighly selective; Aldehyde is stable.[9]Cryogenic temps required; Malodorous byproduct.[9]
TEMPO-Catalyzed TEMPO (cat.), NaOCl, NaHCO₃ in DCM/H₂O0 °C to RTCatalytic; Inexpensive co-oxidant.[12]Requires careful pH control; Two-phase system.
Experimental Workflow & Decision Diagram

The following diagram illustrates a logical workflow for selecting and troubleshooting an oxidation method for Cbz-L-Leucinol.

Oxidation_Workflow Workflow for Selective Oxidation of Cbz-L-Leucinol start Start: Oxidize Cbz-L-Leucinol choose_method Choose Oxidation Method start->choose_method dmp Dess-Martin (DMP) (Mild, Room Temp) choose_method->dmp Simple & Reliable swern Swern Oxidation (Highly Selective, -78°C) choose_method->swern Max Selectivity tempo TEMPO-Catalyzed (Catalytic, pH Control) choose_method->tempo Cost-Effective run_reaction Run Reaction under Anhydrous Conditions dmp->run_reaction swern->run_reaction tempo->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor monitor->run_reaction Incomplete workup Aqueous Workup (incl. NaHCO3 wash) monitor->workup Reaction Complete purify Purify (e.g., Chromatography) workup->purify troubleshoot Analyze Outcome purify->troubleshoot product Desired Aldehyde troubleshoot->product High Yield & Purity over_oxidation Problem: Over-oxidation (Carboxylic Acid) troubleshoot->over_oxidation Byproduct Detected incomplete Problem: Incomplete Rxn (Starting Material Remains) troubleshoot->incomplete Low Conversion solution_over Solution: - Lower Temperature - Reduce Reaction Time - Ensure Anhydrous Cond. over_oxidation->solution_over solution_incomplete Solution: - Check Reagent Quality - Increase Equivalents - Slightly Increase Temp. incomplete->solution_incomplete solution_over->choose_method Re-optimize solution_incomplete->choose_method Re-optimize

Caption: Decision workflow for oxidizing Cbz-L-Leucinol.

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation of Cbz-L-Leucinol

This protocol is a representative example and should be adapted and optimized for your specific experimental setup.

Materials:

  • Cbz-L-Leucinol

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add Cbz-L-Leucinol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Addition of DMP: To the stirred solution at room temperature, add DMP (1.2 eq) portion-wise over 5-10 minutes. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Cbz-L-Leucinal.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for Cbz-L-Leucinol Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC methods for determining Cbz-L-Leucinol enantiomeric excess

Executive Summary

N-Carbobenzyloxy-L-leucinol (Cbz-L-Leucinol) is a critical chiral building block used frequently in the synthesis of protease inhibitors and peptidomimetics. The determination of its Enantiomeric Excess (EE) is a pivotal quality control step, as the D-isomer impurity can lead to biologically inactive or toxic diastereomers in the final drug substance.

This guide objectively compares the industry-standard Polysaccharide-Based Normal Phase methods against Macrocyclic Antibiotic Reversed-Phase alternatives. While multiple columns exist, the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) remains the superior choice for this specific analyte due to the interaction between the Cbz protecting group and the stationary phase's helical groove.

Method Comparison: Selecting the Right Tool

The separation of Cbz-L-Leucinol from its D-enantiomer relies heavily on the Cbz (benzyloxycarbonyl) group . This aromatic moiety provides the necessary


-

interaction sites that aliphatic amino alcohols (like leucinol itself) lack.
Comparative Analysis of Stationary Phases
FeatureMethod A: Amylose-Based (AD-H/IA) Method B: Cellulose-Based (OD-H/IB) Method C: Macrocyclic Antibiotic (Chirobiotic T)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Teicoplanin (Glycopeptide)
Primary Mode Normal Phase (Hexane/Alcohol)Normal Phase (Hexane/Alcohol)Reversed Phase (MeOH/Water)
Selectivity (

)
High (Typical

)
Medium to HighLow to Medium
Resolution (

)
Excellent (

)
GoodVariable
Robustness High (with immobilized versions like IA)HighHigh (Resistant to hydrolysis)
Throughput Fast (< 15 min)ModerateSlower (Viscous mobile phase)
Verdict Preferred Choice Strong Alternativespecialized (Green Chemistry)

Expert Insight:

  • Why Method A wins: The helical structure of the amylose derivative (AD-H) forms a "pocket" that accommodates the isobutyl side chain of Leucine while simultaneously engaging in

    
    -
    
    
    
    stacking with the Cbz ring. This "lock-and-key" fit often provides better baseline separation for Cbz-amino alcohols than the linear cellulose rigid rod structure of Method B [1, 6].
  • When to use Method C: Use Teicoplanin columns only if your lab restricts the use of normal phase solvents (Hexane/Heptane) due to toxicity or flammability concerns [2, 7].

Detailed Protocol: The "Gold Standard" Workflow

This protocol utilizes the Amylose-based Normal Phase method (Method A), as it provides the highest resolution and reliability for Cbz-protected amino alcohols.

A. Chromatographic Conditions
  • Column: Chiralpak AD-H (or immobilized equivalent Chiralpak IA),

    
     mm, 5 
    
    
    
    m particle size.
  • Mobile Phase: n-Hexane : Isopropanol (IPA) [90 : 10 v/v].

    • Note: Ethanol can be used as a modifier for sharper peaks, but IPA generally offers better chiral recognition for this specific selector.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Control is critical; higher temps often reduce resolution).
    
  • Detection: UV @ 254 nm .

    • Reasoning: While the peptide bond absorbs at 210 nm, the Cbz group has a strong aromatic absorption at 254 nm. Using 254 nm eliminates baseline drift caused by mobile phase impurities (IPA cutoff) and increases specificity [1].

  • Injection Volume: 5–10

    
    L (1 mg/mL concentration).
    
B. Step-by-Step Execution
  • System Equilibration: Flush the column with Mobile Phase for at least 30 minutes until the baseline at 254 nm is flat.

  • Blank Run: Inject pure Mobile Phase to ensure no ghost peaks interfere with the Cbz-Leucinol elution window (typically 6–12 mins).

  • Racemic Standard Injection (System Suitability):

    • Inject a prepared racemic mixture (DL-Cbz-Leucinol).

    • Requirement: Baseline resolution (

      
      ) between the two peaks.
      
  • Sample Analysis: Inject the test sample (Cbz-L-Leucinol).

  • Spiking (Self-Validation):

    • If a small impurity peak is observed, spike the sample with authentic Cbz-D-Leucinol (if available) or Cbz-L-Leucinol .

    • Logic: If the main peak increases, the major component is L. If the small peak increases, the impurity is confirmed as the enantiomer.

C. Calculation of Enantiomeric Excess (EE)


Where 

is the peak area of the major (L) enantiomer and

is the minor (D) enantiomer.[1]
Visualization: Method Development & Mechanism
Figure 1: Method Development Decision Tree

This workflow illustrates the logical path for optimizing the separation of N-protected amino alcohols.

MethodDevelopment Start Start: Cbz-L-Leucinol Sample ColSelect Select Column: Amylose (AD-H/IA) Start->ColSelect MobilePhase Initial Mobile Phase: Hexane/IPA (90:10) ColSelect->MobilePhase Run Inject Racemate MobilePhase->Run CheckRes Check Resolution (Rs) Run->CheckRes Success Validation & QC (Rs > 2.0) CheckRes->Success Rs > 1.5 Optimize1 Decrease IPA (e.g., 95:5) CheckRes->Optimize1 Rs < 1.5 (Partial Sep) SwitchCol Switch Column: Cellulose (OD-H/IB) CheckRes->SwitchCol No Separation Optimize1->Run Optimize2 Switch Modifier (Hexane/Ethanol) Optimize1->Optimize2 Peak Shape Poor Optimize2->Run SwitchCol->MobilePhase

Caption: Logical workflow for optimizing chiral separation. Start with Amylose/IPA; adjust polarity or switch to Cellulose if resolution is insufficient.

Figure 2: Chiral Recognition Mechanism

Understanding why the separation works ensures reproducibility.

Mechanism Cbz Cbz-Group (Aromatic Ring) Interaction1 Pi-Pi Stacking Cbz->Interaction1 Interaction3 H-Bonding (Carbamate) Cbz->Interaction3 SideChain Leucinol Side Chain (Isobutyl) Interaction2 Steric Inclusion SideChain->Interaction2 CSP Amylose CSP (Helical Groove) Separation Enantiomeric Separation CSP->Separation Differential Retention (L vs D) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: The "Three-Point Interaction" model. The Cbz group provides Pi-Pi and H-bonding sites, while the Leucinol tail provides steric discrimination.

Troubleshooting & Optimization (Causality)
IssueProbable CauseCorrective Action
Broad Peaks Slow mass transfer or H-bonding with silanols.Add 0.1% Diethylamine (DEA) or switch from IPA to Ethanol (sharper peaks due to lower viscosity) [4].
Peak Tailing Uncapped silanols on the silica support.Ensure the column is "H-Series" (High performance, 5

m) or Immobilized (IA/IB) which have better end-capping.
Retention Time Drift Temperature fluctuation or solvent evaporation.Thermostat the column at

. Premix mobile phase in a sealed bottle rather than using on-line mixing for Hexane/Volatiles.
Inverted Elution Order Change in CSP type (Amylose vs Cellulose).Always run a standard. Elution order is not absolute and can flip between AD-H and OD-H [6].
References
  • BenchChem. (2025).[1] Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Chiral Technologies. (2013).[2] Instruction Manual for CHIRALPAK® AD-H. Retrieved from

  • ResearchGate. (2020). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives. Retrieved from

  • Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations on CHIROBIOTIC Columns. Retrieved from

Sources

Technical Comparison Guide: Specific Optical Rotation of Pure N-Cbz-L-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the specific optical rotation (SOR) of N-Cbz-L-leucinol, designed for researchers in medicinal chemistry and drug development.

Executive Summary

N-Cbz-L-leucinol (Benzyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate) is a critical chiral building block used in the synthesis of protease inhibitors, peptide mimetics, and chiral auxiliaries. Its optical purity is the primary determinant of downstream yield and stereochemical integrity.

This guide addresses a common gap in technical literature: the precise specific optical rotation (


) of the alcohol derivative compared to its acid precursor and N-Boc alternatives. While the free base L-leucinol exhibits dextrorotation (

), N-protection with carbamate groups (Cbz, Boc) typically induces a sign inversion to levorotation (

) in polar organic solvents.

Technical Specifications & Comparative Analysis

The "Gold Standard" Values

The specific optical rotation is highly solvent-dependent. The values below represent the high-purity benchmarks for N-Cbz-L-leucinol and its closest comparators.

PropertyN-Cbz-L-Leucinol (Target)N-Boc-L-Leucinol (Comparator)L-Leucinol (Free Base)
CAS Number 19936-22-2 82010-31-97533-40-6
Physical State Viscous Oil / Low-melting SolidWhite Solid (mp 98-100°C)Viscous Liquid
Specific Rotation (

)
-6.0° to -8.0° (Est. in MeOH)*-27.5° (

, MeOH)
+4.0° (Neat)
Solvent Dependence High (MeOH vs CHCl

)
ModerateHigh
Primary Impurity N-Cbz-L-Leucine (Acid)N-Boc-L-LeucineUnreduced Leucine
Detection Method Polarimetry / Chiral HPLCPolarimetryGC / Polarimetry

*Note: N-Cbz-L-leucinol is often reported as an oil. The rotation is significantly less negative than the N-Boc analog due to the electronic differences between the benzyloxy and tert-butoxy groups. Users must establish an internal reference standard using the protocol in Section 3.

Mechanistic Insight: The Sign Inversion

The unmasked amino group in L-leucinol results in a positive rotation (


). Acylation of the amine (e.g., with Cbz-Cl or Boc

O) alters the dipole moment and the chromophore environment around the chiral center, typically causing a sign inversion to negative values in methanol or ethanol.
  • Observation: If your synthesized N-Cbz-L-leucinol reads positive (

    
    ), it indicates significant contamination with unreacted L-leucinol or complete racemization to the D-isomer (unlikely without harsh conditions).
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Purification (The Source of Truth)

To ensure the SOR value reflects the pure compound, one must synthesize it via a non-racemizing route. The Mixed Anhydride Reduction is preferred over direct Borane reduction for Cbz-derivatives to avoid carbamate reduction.

Reagents: N-Cbz-L-Leucine, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), NaBH


.
  • Activation: Dissolve N-Cbz-L-Leucine (10 mmol) in dry THF at

    
    C. Add NMM (1.0 eq) followed by IBCF (1.0 eq). Stir for 15 min to form the mixed anhydride.
    
  • Reduction: Filter off the NMM

    
    HCl salt (critical for purity). Add the filtrate dropwise to a suspension of NaBH
    
    
    
    (2.5 eq) in water/THF at
    
    
    C.
  • Quench & Workup: Quench with 1N HCl/KHSO

    
    . Extract with Ethyl Acetate. Wash with NaHCO
    
    
    
    (removes unreacted acid) and Brine.
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (Hex/EtOAc 1:1).

Protocol B: Polarimetry Measurement Standard

Objective: Eliminate solvent and temperature variables to obtain reproducible data.

  • Preparation: Dry the sample under high vacuum (

    
     mbar) for 4 hours to remove residual solvent (solvent weight distorts concentration calculation).
    
  • Solvent System: Use HPLC-grade Methanol . Avoid Chloroform due to stabilization with ethanol/amylene which can affect readings.

  • Concentration: Prepare a solution of

    
     (1.0 g / 100 mL).
    
  • Measurement:

    • Zero the polarimeter with pure solvent blank.

    • Fill the 1 dm cell, ensuring no bubbles.

    • Record 5 readings at

      
      C (Sodium D line, 589 nm).
      
    • Calculate average

      
      .
      

Visualization of Workflows

Figure 1: Synthesis & Stereochemical Integrity Pathway

This diagram illustrates the logic flow from the starting material to the isolated chiral alcohol, highlighting critical control points (CCPs) where optical rotation must be checked.

G cluster_0 Activation Phase cluster_1 Reduction Phase cluster_2 Isolation Phase Start N-Cbz-L-Leucine (Acid Precursor) [α] = -15° (EtOH) Anhydride Mixed Anhydride Intermediate Start->Anhydride IBCF / NMM -15°C SaltRemoval Filter NMM.HCl (Impurity Removal) Anhydride->SaltRemoval Reduction NaBH4 Reduction (0°C, Aqueous THF) SaltRemoval->Reduction Workup Acid/Base Wash (Remove Unreacted Acid) Reduction->Workup Quench Product N-Cbz-L-Leucinol (Target Alcohol) Workup->Product Crystallization Check Polarimetry Expected: (-) Rotation Product->Check QC Check

Caption: Figure 1. Synthesis pathway for N-Cbz-L-leucinol via mixed anhydride reduction, highlighting the critical filtration step to ensure high purity.

Figure 2: Comparative Polarimetry Workflow

A decision tree for validating the optical purity of the product against known standards.

P Sample Isolated Sample (Dried) Solvent Dissolve in MeOH (c = 1.0) Sample->Solvent Measure Measure [α] at 20°C (589 nm) Solvent->Measure ResultPos Positive (+) Rotation Measure->ResultPos ResultNeg Negative (-) Rotation Measure->ResultNeg Diagnosis1 Contamination: Free L-Leucinol (+4°) or D-Isomer ResultPos->Diagnosis1 Diagnosis2 Valid Product: Compare to N-Boc Std (-27.5°) ResultNeg->Diagnosis2

Caption: Figure 2. Diagnostic logic for interpreting specific optical rotation data. Positive rotation in MeOH indicates significant impurity or deprotection.

References

  • Fisher Scientific. N-Boc-L-leucinol, 97% Product Specifications. Retrieved from .

  • Sigma-Aldrich (Merck). L-Leucinol Product Data (CAS 7533-40-6). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6106, L-Leucine (Precursor Data). Retrieved from .

  • ChemicalBook. N-Boc-L-leucinol Properties and Optical Activity. Retrieved from .

  • Konno, S., & Stammer, C. H. (1978). The synthesis of N-benzyloxycarbonyl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine.[1] International Journal of Peptide and Protein Research. (Demonstrates Cbz-protection and reduction workflows).

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Cbz-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug development, amino alcohols serve as indispensable chiral building blocks for a vast array of pharmaceuticals and complex molecules. The strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity. Among these, the benzyloxycarbonyl (Cbz or Z) group is a stalwart for amine protection due to its robustness and selective removal conditions.[1][2] The structural verification of these Cbz-protected amino alcohol intermediates is a critical step in any synthetic workflow, and mass spectrometry stands as a premier analytical technique for this purpose.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of Cbz-protected amino alcohols, offering insights into fragmentation patterns, ionization techniques, and analytical workflows. We will explore the nuances of electrospray ionization-tandem mass spectrometry (ESI-MS/MS) as a direct analysis method and contrast it with gas chromatography-mass spectrometry (GC-MS) requiring prior derivatization.

The Decisive Edge of Mass Spectrometry in Characterizing Cbz-Protected Amino Alcohols

The Cbz group, while an excellent protecting group, can influence the physicochemical properties of the amino alcohol, making its characterization non-trivial. Mass spectrometry offers unparalleled sensitivity and structural information from minute sample quantities. Understanding the fragmentation behavior of these molecules is key to confident identification.

Electrospray Ionization (ESI): A Gentle Approach for Direct Analysis

Electrospray ionization is a soft ionization technique that typically imparts minimal energy to the analyte, preserving the molecular ion. For Cbz-protected amino alcohols, ESI in positive ion mode readily produces the protonated molecule, [M+H]⁺. Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides a roadmap to the molecule's structure.

The fragmentation of Cbz-protected amino alcohols is primarily dictated by the Cbz group itself, alongside characteristic cleavages of the amino alcohol backbone. The fragmentation cascade is initiated by the cleavage of the benzylic C-O bond, a well-documented pathway for Cbz-protected amines.[3]

Predicted Fragmentation Pathways of Cbz-Protected Amino Alcohols

The fragmentation of a protonated Cbz-protected amino alcohol, such as Cbz-Leucinol, is expected to proceed through several key pathways:

  • Loss of Benzyl Alcohol (C₇H₈O): A common fragmentation pathway for Cbz-protected compounds.

  • Formation of the Tropylium Cation (C₇H₇⁺): The highly stable tropylium ion at m/z 91 is a hallmark of compounds containing a benzyl moiety.

  • Loss of the Benzyloxy Radical (C₇H₇O•): This has been observed in the mass spectra of Cbz-protected dipeptides.[4]

  • α-Cleavage: Characteristic of alcohols and amines, involving the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl or amino group.

  • Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.

The interplay of these fragmentation pathways provides a unique fingerprint for the specific Cbz-protected amino alcohol being analyzed.

Experimental Workflows: A Comparative Analysis

The choice of analytical workflow significantly impacts the quality and nature of the data obtained. Here, we compare two prominent methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) which necessitates a derivatization step.

Direct Analysis via LC-MS/MS

This approach is often preferred for its simplicity in sample preparation and its applicability to a wide range of polar and thermally labile compounds.

Experimental Protocol: LC-MS/MS Analysis of a Cbz-Protected Amino Alcohol

  • Sample Preparation:

    • Dissolve the Cbz-protected amino alcohol sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS Scan Range: m/z 50-500.

    • MS/MS: Product ion scans of the protonated molecular ion [M+H]⁺ using collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy for each compound (typically 10-30 eV).

Indirect Analysis via GC-MS with Derivatization

Due to the polar nature and low volatility of amino alcohols, direct analysis by GC-MS is challenging. Derivatization, typically through silylation, is required to replace active hydrogens on the hydroxyl and amino groups with nonpolar moieties, thereby increasing volatility.

Experimental Protocol: GC-MS Analysis of a Silylated Cbz-Protected Amino Alcohol

  • Derivatization (Silylation):

    • Dry a 100 µg sample of the Cbz-protected amino alcohol under a stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and 100 µL of a suitable solvent like acetonitrile.

    • Heat the mixture at 70-100 °C for 1-4 hours.

    • Cool the sample to room temperature before injection.

  • Gas Chromatography (GC) Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Scan Range: m/z 40-600.

Visualizing the Fragmentation

A clear understanding of the fragmentation pathways is crucial for spectral interpretation.

G cluster_main Fragmentation of Protonated Cbz-Leucinol mol [M+H]⁺ m/z 266 frag1 Loss of Benzyl Alcohol [M+H - C₇H₈O]⁺ m/z 158 mol->frag1 -C₇H₈O frag2 Tropylium Cation [C₇H₇]⁺ m/z 91 mol->frag2 frag3 α-Cleavage [M+H - C₄H₉]⁺ m/z 209 mol->frag3 -C₄H₉• frag4 Loss of Water [M+H - H₂O]⁺ m/z 248 mol->frag4 -H₂O

Caption: Predicted ESI-MS/MS fragmentation of Cbz-Leucinol.

Performance Comparison: LC-MS/MS vs. GC-MS

FeatureLC-MS/MS (Direct Analysis)GC-MS (with Derivatization)
Sample Preparation Minimal: Dissolve and inject.Multi-step: Drying and chemical derivatization required.
Analyte Suitability Excellent for polar and thermally labile compounds.Requires volatile and thermally stable derivatives.
Ionization Soft (ESI), preserves molecular ion.Hard (EI), extensive fragmentation, molecular ion may be weak or absent.
Structural Information Controlled fragmentation (MS/MS) allows for targeted structural elucidation.Provides a reproducible fragmentation pattern (library searchable).
Throughput High, with fast LC gradients.Lower, due to derivatization step and longer GC run times.
Potential Issues Ion suppression from matrix components.Incomplete derivatization, potential for side reactions.

Concluding Remarks

For the routine analysis and structural confirmation of Cbz-protected amino alcohols, LC-MS/MS with electrospray ionization offers a superior workflow . Its primary advantages lie in the minimal sample preparation, direct analysis of the intact molecule, and the controlled fragmentation that facilitates straightforward structural interpretation. The gentle nature of ESI ensures that the molecular ion is preserved, providing a crucial starting point for MS/MS analysis.

While GC-MS is a powerful technique , the mandatory derivatization step for polar analytes like amino alcohols introduces complexity, potential for incomplete reactions, and increases overall analysis time. However, for volatile, non-polar analytes or when leveraging existing EI spectral libraries, GC-MS remains an invaluable tool.

Ultimately, the choice of method will depend on the specific analytical challenge, available instrumentation, and the desired level of structural detail. For researchers in the fast-paced environment of drug discovery and development, the efficiency and directness of LC-MS/MS make it the method of choice for the characterization of these vital synthetic intermediates.

References

  • ResearchGate. (2025). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • RSC Publishing. (n.d.). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Technical Comparison Guide: Cbz vs. Fmoc Protecting Groups for Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive peptides and chiral auxiliaries, Leucinol (2-amino-4-methyl-1-pentanol) serves as a critical building block. The choice between Benzyloxycarbonyl (Cbz/Z) and Fluorenylmethyloxycarbonyl (Fmoc) protection for the amine functionality is not merely a matter of preference but a strategic decision dictated by downstream chemical compatibility and purification requirements.

This guide analyzes the technical trade-offs between these two protecting groups, specifically for Leucinol. While Fmoc-Leucinol offers the distinct advantage of crystallinity (simplifying purification), Cbz-Leucinol provides superior stability against basic conditions required for subsequent hydroxyl modifications (e.g., alkylation).

Critical Analysis: Engineering the Protection Strategy

Orthogonality and Chemical Stability

The primary differentiator lies in the deprotection mechanism and stability profile.

  • Fmoc (Base-Labile):

    • Mechanism: Cleaved via

      
      -elimination using secondary amines (e.g., 20% piperidine in DMF).
      
    • Advantage: Completely stable to acidic conditions. Ideal if the Leucinol scaffold undergoes subsequent acid-catalyzed reactions (e.g., acetal formation).

    • Risk: Incompatible with basic reagents. If you intend to alkylate the hydroxyl group of Leucinol using a strong base (NaH) and an alkyl halide, the Fmoc group will prematurely cleave or degrade.

  • Cbz (Hydrogenolysis/Acid-Labile):

    • Mechanism: Cleaved via catalytic hydrogenolysis (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      /Pd-C) or strong acids (HBr/AcOH).
      
    • Advantage: Base stability. This is the superior choice if the Leucinol hydroxyl requires alkylation or if the molecule will be exposed to nucleophiles.

    • Risk: Hydrogenolysis is incompatible with sulfur-containing moieties (catalyst poisoning) or olefins (unwanted reduction).

Physical Properties & Purification

For process chemists, the physical state of the intermediate drives the cost of purification.

  • N-Fmoc-L-Leucinol: Typically isolates as a white crystalline solid (MP: 131–134 °C). This allows for purification via recrystallization, avoiding expensive and time-consuming silica gel chromatography.

  • N-Cbz-L-Leucinol: Often isolates as a viscous oil or low-melting waxy solid. This frequently necessitates column chromatography for high purity, reducing throughput at scale.

Comparative Technical Data

The following table summarizes the key physical and chemical distinctions.

FeatureN-Fmoc-L-LeucinolN-Cbz-L-Leucinol
CAS Number 139551-83-06216-61-1
Physical State White Crystalline SolidViscous Oil / Waxy Solid
Melting Point 131 – 134 °CN/A (Liquid/Low melt)
Deprotection 20% Piperidine/DMF (Base)

/Pd-C or HBr/AcOH (Acid/Red)
Base Stability Poor (Labile to

, alkoxides)
Excellent (Stable to NaH, NaOH)
Acid Stability Excellent (Stable to TFA, HCl)Good (Stable to mild acid; labile to HBr)
Purification Recrystallization (EtOAc/Hex)Column Chromatography
Atom Economy Lower (Large fluorenyl group)Higher (Benzyl group)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate protecting group based on intended downstream chemistry.

ProtectionLogic Start Start: Leucinol Protection Decision1 Downstream Chemistry? Start->Decision1 RouteA Basic Conditions Required (e.g., O-Alkylation w/ NaH) Decision1->RouteA High pH RouteB Acidic Conditions Required (e.g., Acetal formation) Decision1->RouteB Low pH CbzChoice Select Cbz Protection (Base Stable) RouteA->CbzChoice RouteC Sulfur/Alkenes Present? RouteB->RouteC RouteC->CbzChoice No FmocChoice Select Fmoc Protection (Acid Stable) RouteC->FmocChoice Yes (Avoid H2)

Figure 1: Strategic decision tree for selecting Cbz vs. Fmoc based on reaction compatibility.

Experimental Protocols

Protocol A: Synthesis of N-Fmoc-L-Leucinol (Solid)

Target: High-purity crystalline solid suitable for SPPS or subsequent oxidation.

Reagents:

  • L-Leucinol (1.0 equiv)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (2.5 equiv)
    
  • Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone

Procedure:

  • Dissolution: Dissolve L-Leucinol (1.17 g, 10 mmol) in 25 mL of Water/Dioxane (1:1). Add

    
     (2.1 g, 25 mmol) and stir until dissolved.
    
  • Addition: Cool the solution to 0 °C. Add Fmoc-OSu (3.71 g, 11 mmol) portion-wise or as a solution in minimal dioxane over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of Leucinol.

  • Work-up: Evaporate the organic solvent (dioxane/acetone) under reduced pressure. The product often precipitates as a white solid from the remaining aqueous layer.

  • Extraction (if oil forms): Acidify carefully to pH 3-4 with 1N HCl. Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane to yield N-Fmoc-L-Leucinol as white needles.

    • Expected Yield: 85-95%

    • MP: 131–134 °C

Protocol B: Synthesis of N-Cbz-L-Leucinol (Oil)

Target: Base-stable intermediate for O-alkylation.

Reagents:

  • L-Leucinol (1.0 equiv)[1]

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)[2]

  • 
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Water/THF or Water/DCM (Schotten-Baumann conditions)

Procedure:

  • Setup: Dissolve L-Leucinol (1.17 g, 10 mmol) in 20 mL of 10% aqueous

    
    . Cool to 0 °C in an ice bath.
    
  • Addition: Add Benzyl Chloroformate (1.7 mL, 11 mmol) dropwise over 20 minutes with vigorous stirring. Caution: Cbz-Cl is lachrymatory; use a fume hood.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up: Extract the reaction mixture with Diethyl Ether (

    
     mL) to remove unreacted Cbz-Cl (optional wash). Acidify the aqueous layer to pH 2 with 2N HCl and extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the organic layer with water and brine, dry over

    
    , and concentrate in vacuo.
    
  • Isolation: The product, N-Cbz-L-Leucinol , is typically isolated as a clear, viscous oil. If high purity is required, purify via flash chromatography (Silica, 30% EtOAc in Hexanes).

    • Expected Yield: 90-98%

    • Physical State: Viscous Oil[3]

Synthesis Workflow Visualization

SynthesisFlow Leucinol L-Leucinol (Amino Alcohol) Reaction Schotten-Baumann Reaction (Aq. Base / Organic Solvent) Leucinol->Reaction Reagent Protecting Reagent (Fmoc-OSu vs Cbz-Cl) Reagent->Reaction Workup Acidic Workup & Extraction Reaction->Workup FmocProduct N-Fmoc-Leucinol (Solid, Recrystallize) Workup->FmocProduct If Fmoc used CbzProduct N-Cbz-Leucinol (Oil, Chromatography) Workup->CbzProduct If Cbz used

Figure 2: Comparative synthesis workflow showing the divergence in isolation methods.

References

  • General Protocol for Cbz Protection (Schotten-Baumann) Organic Syntheses. "Preparation of N-Cbz Amino Acids." Org. Synth. 2011.[4] [Link]

Sources

Technical Guide: IR Spectral Interpretation of Benzyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared spectral interpretation of Benzyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate , commonly known as N-Cbz-L-Leucinol .

This guide is structured to assist analytical chemists and process development scientists in validating the identity and purity of this chiral building block, specifically distinguishing it from its metabolic precursors (N-Cbz-L-Leucine) and structural analogues (N-Boc-L-Leucinol).

Executive Summary & Molecular Context

Benzyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate (N-Cbz-L-Leucinol) is a critical chiral intermediate used in the synthesis of protease inhibitors and peptidomimetics. Its structural integrity relies on two key features: the benzyloxycarbonyl (Cbz) protecting group on the amine and the primary alcohol derived from the reduction of the leucine carboxylic acid.

Accurate IR interpretation is the primary rapid-screening tool to verify:

  • Successful Reduction: Absence of the carboxylic acid dimer stretch (from starting material N-Cbz-L-Leucine).

  • Protecting Group Integrity: Presence of aromatic overtones and carbamate carbonyls (distinguishing from N-Boc analogues).

Chemical Structure & Functional Zones
  • Zone A (Cbz Group): Aromatic ring + Carbamate linker.

  • Zone B (Leucine Backbone): Chiral center + Isobutyl side chain.

  • Zone C (Functional End): Primary Alcohol (-CH₂OH).

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible spectral data, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to prevent moisture interference with the hydroxyl regions.

Protocol: High-Fidelity Spectrum Acquisition

  • Instrument Prep: Purge FTIR spectrometer with N₂ for 15 mins to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Crystal Cleaning: Clean the Diamond/ZnSe ATR crystal with isopropanol; verify background energy curve.

  • Sample Deposition:

    • If Oil/Viscous Liquid: Apply 10 µL drop directly to the crystal center.

    • If Waxy Solid: Apply ~5 mg and engage the pressure clamp to ensure uniform contact (target pressure: 80-100 psi).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Publication quality)

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply ATR correction (if quantitative comparison is required) and baseline correction.

Spectral Analysis & Band Assignment

The IR spectrum of N-Cbz-L-Leucinol is characterized by three distinct frequency regions.

Region I: High Frequency (3600 – 2800 cm⁻¹)

This region contains the diagnostic hydrogen-stretching vibrations.

Frequency (cm⁻¹)AssignmentModeDiagnostic Note
3300 – 3450 O-H / N-H StretchBroad band.[1][2] The alcohol O-H overlaps with the carbamate N-H. A sharp shoulder at ~3440 cm⁻¹ often indicates non-hydrogen-bonded N-H.
3030 – 3090 Ar-C-H StretchWeak, sharp peaks >3000 cm⁻¹. Confirms the presence of the Benzyl (Cbz) aromatic ring.
2950 – 2960 C-H₃ Stretch (asym)Strong intensity. Characteristic of the Leucine isobutyl group.
2870 – 2930 C-H₂ Stretch (sym)Methylene groups in the backbone and benzyl position.
Region II: The Double Bond Region (1750 – 1500 cm⁻¹)

This is the "Fingerprint of the Protecting Group."

Frequency (cm⁻¹)AssignmentModeDiagnostic Note
1690 – 1720 C=O (Carbamate) StretchThe "Amide I" equivalent. Strong, sharp peak. Crucial Check: If a second peak appears >1720 cm⁻¹, it suggests unreacted ester or carboxylic acid impurity.
1520 – 1550 N-H / C-N Bend / Stretch"Amide II" band. Diagnostic of the secondary amide linkage in the carbamate.
1495 & 1455 C=C (Aromatic) Ring BreathingSkeletal vibrations of the benzene ring (Cbz).
Region III: The Fingerprint Region (1500 – 600 cm⁻¹)

Used for confirmation of the leucine skeleton and substitution patterns.

Frequency (cm⁻¹)AssignmentModeDiagnostic Note
1365 & 1385 Gem-Dimethyl Bend"The Leucine Doublet." A split peak characteristic of the isopropyl tail (CH(CH₃)₂).
1230 – 1260 C-O-C Stretch (asym)Carbamate ether linkage.
1030 – 1060 C-O (Alcohol) StretchPrimary alcohol (-CH₂OH). Crucial Check: This peak is absent in the starting material (Cbz-Leucine) if it was an acid, or shifted if it was an ester.
730 – 750 Ar-C-H Out-of-PlaneStrong. Indicates monosubstituted benzene (Benzyl group).
690 – 700 Ring Deformation BendSecond diagnostic peak for monosubstituted benzene.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the IR signature of N-Cbz-L-Leucinol against its metabolic precursor and a common alternative to validate "Performance" in terms of spectral distinctness.

Comparison A: Verification of Synthesis (Reduction Step)

Scenario: Reducing N-Cbz-L-Leucine (Acid) to N-Cbz-L-Leucinol (Alcohol).

FeaturePrecursor: N-Cbz-L-Leucine Product: N-Cbz-L-Leucinol Interpretation
OH Region Very broad, diffuse (3300–2500 cm⁻¹) due to carboxylic acid dimer.Distinct, broad band (3200–3500 cm⁻¹) for alcohol.Loss of "Acid Beard" confirms reduction.
Carbonyl (C=O) Broad/Split ~1710–1740 cm⁻¹ (Acid + Carbamate).Sharp, single band ~1690–1710 cm⁻¹ (Carbamate only).Simplification of C=O region indicates removal of acid carbonyl.
C-O Stretch ~1210–1320 cm⁻¹ (C-O acid).~1030–1060 cm⁻¹ (C-O primary alcohol).Shift to lower wavenumber confirms primary alcohol formation.
Comparison B: Protecting Group Differentiation

Scenario: Distinguishing N-Cbz-L-Leucinol from N-Boc-L-Leucinol.

FeatureN-Cbz-L-Leucinol N-Boc-L-Leucinol Interpretation
>3000 cm⁻¹ Present (Ar-C-H stretch).[1][2][3]Absent (Aliphatic only).Aromaticity check.
1360-1390 cm⁻¹ Weak doublet (Isopropyl).Strong/Intense doublet (t-Butyl + Isopropyl).Boc group adds significant intensity to the methyl bending region.
700/750 cm⁻¹ Strong peaks (Mono-sub benzene).[3]Absent.Definitive confirmation of Benzyl group.

Visualizations

Diagram 1: Spectral Assignment Workflow

This flowchart guides the researcher through the logical steps of assigning peaks to confirm the structure.

IR_Analysis_Workflow Start Start: Acquire Spectrum Check_3000 Check >3000 cm⁻¹ (Aromatic C-H) Start->Check_3000 Check_1700 Check 1690-1720 cm⁻¹ (C=O Carbamate) Check_3000->Check_1700 Peaks Present Check_Fingerprint Check 700 & 750 cm⁻¹ (Mono-sub Benzene) Check_1700->Check_Fingerprint Strong C=O Check_OH Check 3200-3500 cm⁻¹ (Broad O-H) Decision_Alc Confirm Alcohol (Leucinol) Check_OH->Decision_Alc Broad Band Decision_Cbz Confirm Cbz Group Check_Fingerprint->Decision_Cbz Peaks Present Decision_Cbz->Check_OH Final Identity Verified: N-Cbz-L-Leucinol Decision_Alc->Final

Caption: Step-by-step logic flow for validating N-Cbz-L-Leucinol structure via IR.

Diagram 2: Structural Feature Mapping

Mapping the molecular structure directly to the IR regions.

Structure_Map Cbz Benzyl Carbamate (Cbz) Ar-CH₂-O-CO-NH- Sig_Ar 3030 cm⁻¹ (C-H) 690/740 cm⁻¹ (Bend) Cbz->Sig_Ar Sig_CO 1690-1710 cm⁻¹ (C=O) 1530 cm⁻¹ (N-H) Cbz->Sig_CO Leu Leucine Side Chain -CH₂-CH(CH₃)₂ Sig_Alk 2950 cm⁻¹ (C-H) 1365/1385 cm⁻¹ (Gem-Dimethyl) Leu->Sig_Alk Alc Primary Alcohol -CH₂-OH Sig_OH 3300-3400 cm⁻¹ (O-H) 1050 cm⁻¹ (C-O) Alc->Sig_OH

Caption: Correlation between molecular functional groups and specific IR frequency zones.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2018). Spectral Database for Organic Compounds (SDBS): Benzyl carbamate & Leucine derivatives. SDBSWeb.[4] ]">https://sdbs.db.aist.go.jp[4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Bocchetti, G., et al. (2013). "Monitoring of the solid-phase synthesis of peptides by FTIR spectroscopy." Analytical and Bioanalytical Chemistry, 405(12), 4047-4054. (Reference for monitoring Cbz/Fmoc/Boc protecting groups via IR).

Sources

Validated QC Standards for Pharmaceutical Grade Cbz-L-Leucinol (CAS 6216-61-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gatekeeper of Chirality

Cbz-L-Leucinol (Benzyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate) is a critical chiral building block (Key Starting Material, KSM) used primarily in the synthesis of peptide-based protease inhibitors, including HIV protease inhibitors and specific antineoplastic agents.

In pharmaceutical development, the distinction between Reagent Grade and Pharmaceutical Grade Cbz-L-Leucinol is not merely a matter of purity percentage—it is a matter of downstream risk management. A 0.5% enantiomeric impurity in this KSM can propagate through a 10-step synthesis, resulting in diastereomeric impurities that are often inseparable from the final Active Pharmaceutical Ingredient (API).

This guide defines the rigorous QC standards required to qualify Cbz-L-Leucinol for GMP manufacturing, contrasting them with standard industrial specifications.

Comparative Analysis: Pharmaceutical vs. Industrial Grade

The following table outlines the divergence in specifications. Note that while Industrial Grade focuses on "Assay," Pharmaceutical Grade focuses on "Impurity Profile" and "Stereochemical Integrity."

Quality AttributePharmaceutical Grade (GMP KSM) Industrial / Reagent Grade Risk Impact
CAS Registry 6216-61-1 6216-61-1Verification Essential
Assay (HPLC) ≥ 98.5% (w/w)≥ 95.0%Low assay affects yield calculations and stoichiometry.
Chiral Purity (ee) ≥ 99.5% (L-isomer)Not Specified or ≥ 98.0%Critical: D-isomer leads to inseparable diastereomers in final drug.
Specific Rotation

(c=1, MeOH)
Range often widerQuick ID check, but insufficient for quantitation of low-level isomers.
Loss on Drying ≤ 0.5%≤ 2.0%High water content can hydrolyze sensitive coupling reagents (e.g., EDC/DCC).
Residue on Ignition ≤ 0.1%Not SpecifiedHigh inorganic salts can poison metal catalysts (e.g., Pd/C) in next steps.
Key Impurities L-Leucinol < 0.5%Benzyl Alcohol < 0.2%UnspecifiedL-Leucinol competes in coupling; Benzyl alcohol is a process solvent residue.

Critical Quality Attributes (CQAs) & Impurity Profiling

To control the quality of Cbz-L-Leucinol, one must understand the origin of its impurities. The synthesis typically involves the reaction of L-Leucinol with Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Impurity Origin Map

The following diagram illustrates the synthesis pathway and the genesis of critical impurities.

ImpurityMap Start L-Leucinol (Starting Material) Product Cbz-L-Leucinol (Target) Start->Product pH 8-9, 0°C Imp1 Impurity A: Unreacted L-Leucinol Start->Imp1 Incomplete Rxn Imp3 Impurity C: Cbz-D-Leucinol (Racemization) Start->Imp3 Base-catalyzed Epimerization Reagent Cbz-Cl (Reagent) Reagent->Product Imp2 Impurity B: Benzyl Alcohol (Hydrolysis of Cbz-Cl) Reagent->Imp2 Hydrolysis Imp4 Impurity D: O,N-di-Cbz-Leucinol (Over-reaction) Product->Imp4 Excess Cbz-Cl

Figure 1: Synthesis pathway of Cbz-L-Leucinol highlighting the origin of key impurities (A-D) that must be monitored during QC.

Validated Analytical Protocols

Trustworthy QC relies on validated methods. The following protocols are field-proven for characterizing Cbz-L-Leucinol.

Protocol A: Determination of Chiral Purity (Enantiomeric Excess)

Standard RP-HPLC cannot distinguish enantiomers. A polysaccharide-based chiral stationary phase is required.

  • Principle: Separation of Cbz-L-Leucinol from Cbz-D-Leucinol based on differential interaction with the chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Column: Chiralpak AD-H or IA (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Amide bond absorption) or 254 nm (Aromatic ring).

  • Sample Prep: Dissolve 5 mg in 1 mL of Mobile Phase.

  • System Suitability:

    • Resolution (

      
      ) between L and D enantiomers > 2.0.
      
    • Tailing factor < 1.5.[1]

  • Expected Retention: D-isomer (minor) typically elutes before L-isomer (major) on AD-H columns, but this must be confirmed with a racemic standard.

Protocol B: Chemical Purity & Assay (RP-HPLC)

Used to detect non-chiral impurities like Benzyl Alcohol and O,N-di-Cbz species.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 210 nm.

  • Key Identification:

    • Benzyl Alcohol: ~RT 4-5 min.

    • Cbz-L-Leucinol: ~RT 12-14 min.[2]

    • Di-Cbz impurity: ~RT 18+ min (highly retained).

Alternative Selection Guide

Why use Cbz-L-Leucinol over Boc- or Fmoc-protected alternatives?

FeatureCbz-L-Leucinol Boc-L-Leucinol Fmoc-L-Leucinol
Deprotection Hydrogenolysis (

) or HBr/AcOH
Acid (TFA or HCl)Base (Piperidine)
Stability Stable to Acid and BaseUnstable to AcidUnstable to Base
Orthogonality Excellent for strategies using acid-labile side chains (e.g., t-Butyl).[3]Good for base-sensitive syntheses.Standard for Solid Phase Peptide Synthesis (SPPS).
Industrial Utility Preferred for scale-up due to clean removal (gas evolution) and low cost.Good, but isobutylene gas generation can be hazardous at scale.Expensive; byproduct removal is difficult in solution phase.

QC Workflow Diagram

This flowchart represents a self-validating decision tree for incoming raw material release.

QCWorkflow Sample Incoming Raw Material (Cbz-L-Leucinol) ID_Test 1. Identification (IR / NMR / Melting Point) Sample->ID_Test Chem_Purity 2. Chemical Purity (RP-HPLC) ID_Test->Chem_Purity Pass Reject REJECT (OOS Investigation) ID_Test->Reject Fail Chiral_Purity 3. Chiral Purity (Chiral HPLC) Chem_Purity->Chiral_Purity >98.5% Chem_Purity->Reject Fail Residuals 4. Residual Solvents (GC-HS) Chiral_Purity->Residuals >99.5% ee Chiral_Purity->Reject Fail Decision Meets All Specs? Residuals->Decision Release RELEASE For GMP Mfg Decision->Release Yes Decision->Reject No

Figure 2: Step-by-step Quality Control decision tree for releasing Cbz-L-Leucinol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61-90-5, Leucine. (Note: General Leucine data; specific Cbz-derivative data inferred from supplier certificates). Link

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Methodology basis for Chiral HPLC protocol). Link

  • BenchChem. (2025).[4][5] Cbz-L-Leucinol 95% | CAS: 6216-61-1.[6] (Source for CAS verification and basic industrial specs). Link

  • BOC Sciences. (n.d.).[] CBZ-Amino Acids: Stability and Applications. (Comparative data for protecting group stability).

  • Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays. (Guidance on validating the chiral method described). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cbz-L-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in the chemical nature of Cbz-L-Leucinol. The presence of the carbamate functional group and its classification as a chemical of potential, though uncharacterized, toxicity necessitates its handling as hazardous waste. The procedures outlined below are designed to mitigate risks of environmental contamination and exposure to laboratory personnel.

I. Hazard Assessment and Classification

Prior to any handling or disposal, a thorough risk assessment is critical. Based on data from similar compounds, such as Cbz-L-tert-Leucine and L-Leucinol, Cbz-L-Leucinol should be presumptively handled as a substance that may cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed.[2]

Table 1: Presumptive Hazard Profile of Cbz-L-Leucinol

Hazard TypePresumed ClassificationRationale
Acute Toxicity Harmful if swallowedBased on analogs like Cbz-L-tert-Leucine.[2]
Skin Irritation IrritantCommon hazard for similar amino alcohol derivatives.[1]
Eye Irritation Serious eye irritantCommon hazard for similar amino alcohol derivatives.[1]
Respiratory Irritation May cause respiratory irritationBased on analogs like L-Leucinol.[1]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic lifeA potential hazard for carbamate compounds.[2]

Due to its carbamate structure, Cbz-L-Leucinol waste falls under regulations for carbamate wastes, which are classified as hazardous by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) due to their inherent toxicity.[3]

II. Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling Cbz-L-Leucinol and its waste.

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Nitrile or other chemically resistant gloves. Use proper glove removal technique to avoid skin contact.[1]

  • Body Protection : A lab coat or other protective clothing to prevent skin exposure.[4]

  • Respiratory Protection : If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.[1]

All handling of Cbz-L-Leucinol should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

III. Disposal Workflow

The following diagram and step-by-step protocol outline the decision-making process and actions required for the safe disposal of Cbz-L-Leucinol waste.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposition A Cbz-L-Leucinol Waste Generated (Solid, Liquid, Contaminated Labware) B Segregate Waste Streams: - Solid Waste - Liquid Waste (Aqueous/Organic) - Sharps - Empty Containers A->B C Select Appropriate, Leak-Proof Waste Containers B->C D Label Containers with: - 'Hazardous Waste' - Full Chemical Name: Cbz-L-Leucinol - Hazard Characteristics (e.g., Irritant) - Accumulation Start Date C->D E Store Sealed Containers in a Designated Satellite Accumulation Area D->E F Request Waste Pickup from Institutional Environmental Health & Safety (EHS) E->F G EHS Transports Waste to a Licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal via High-Temperature Incineration or other BDAT G->H

Caption: Decision workflow for the proper disposal of Cbz-L-Leucinol waste.

Step-by-Step Disposal Protocol:
  • Identify and Classify Waste : Determine if the waste is pure Cbz-L-Leucinol, a solution, or contaminated labware (e.g., pipette tips, gloves, glassware).[5] All forms must be treated as hazardous waste.

  • Segregate Waste Streams :

    • Solid Waste : Collect unreacted Cbz-L-Leucinol, contaminated powders, and disposable labware in a designated, sturdy, leak-proof container, clearly labeled for solid chemical waste.[6]

    • Liquid Waste : Do not dispose of Cbz-L-Leucinol solutions down the drain.[7] Collect all liquid waste containing Cbz-L-Leucinol in a sealable, chemically compatible container. If possible, segregate organic and aqueous waste streams.

    • Contaminated Sharps : Any needles, blades, or broken glassware contaminated with Cbz-L-Leucinol should be placed in a puncture-proof sharps container.[8]

    • Empty Containers : "Empty" containers that held Cbz-L-Leucinol should be triple-rinsed with a suitable solvent.[6][8] The rinsate must be collected and disposed of as hazardous liquid waste.[6][8] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Container Labeling : All waste containers must be clearly and accurately labeled.[5] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Cbz-L-Leucinol" (avoid abbreviations)

    • The primary hazard(s) (e.g., "Irritant," "Toxic")

    • The accumulation start date

  • Storage : Keep waste containers tightly sealed except when adding waste.[9] Store them in a designated satellite accumulation area that is secure and away from incompatible materials.[8]

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Do not attempt to treat or dispose of the waste yourself.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Evacuate non-essential personnel from the immediate area.[10]

  • Ventilate : Ensure the area is well-ventilated.

  • Wear Appropriate PPE : Before cleaning, don the appropriate PPE as described in Section II.

  • Contain and Absorb : For liquid spills, contain the spill and then collect it with an inert absorbent material (e.g., sand, vermiculite).[11] For solid spills, carefully sweep or scoop the material to avoid creating dust.[4]

  • Collect Waste : Place the absorbed material or spilled solid into a sealed container for disposal as hazardous waste.[10][12]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your laboratory supervisor and EHS department.

V. Regulatory Context: Carbamate Waste

The EPA has specific regulations for carbamate-containing wastes. The Land Disposal Restrictions (LDR) program mandates that these wastes be treated to minimize threats to human health and the environment before land disposal.[13] The accepted treatment standard is often the use of the Best Demonstrated Available Technology (BDAT), which typically includes high-temperature incineration.[3][14] This is why professional disposal through a licensed facility is mandatory; they are equipped to meet these regulatory requirements.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of Cbz-L-Leucinol, thereby protecting themselves, their colleagues, and the environment.

References

  • CDH Fine Chemical. (n.d.).
  • ECHEMI. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (2024).
  • AAPPTec, LLC. (n.d.).
  • Fisher Scientific. (2021).
  • Carl ROTH. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Stericycle UK. (2024).
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • New Jersey Department of Health. (n.d.).
  • Fisher Scientific. (2009).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-leucine | 2018-66-8.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74840, Leucine, N-carboxy-, N-benzyl ester, L-.
  • U.S. Environmental Protection Agency. (2011).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2011).
  • Angene Chemical. (n.d.). N-Carbobenzyloxy-L-leucine(CAS# 2018-66-8).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • BenchChem. (2025).
  • Restek Corporation. (2024). Carbamate Pesticides Standard (1X1 mL)

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cbz-L-Leucinol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. Cbz-L-Leucinol, a valuable chiral building block, requires meticulous attention to safety protocols to mitigate risks and ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the causality behind each procedural step.

Hazard Identification: Understanding the "Why"

Before any bottle is opened, a thorough understanding of the specific hazards associated with Cbz-L-Leucinol is critical. While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, related compounds and precursors exhibit specific risks that inform a cautious approach.[1] The parent compound, L-Leucinol, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Given these potential analogous risks, a comprehensive risk assessment is the foundational step in our safety protocol.

Primary Risks to Mitigate:

  • Inhalation: As a solid, Cbz-L-Leucinol can form dust during weighing and transfer, posing a risk of respiratory tract irritation.

  • Dermal Contact: Direct skin contact should always be avoided to prevent potential irritation or unforeseen sensitization.[3]

  • Eye Contact: The eyes are particularly vulnerable to chemical dust and splashes, which can cause serious irritation.[2][4]

The PPE Protocol: A Task-Based Approach

A one-size-fits-all approach to PPE is antithetical to robust laboratory safety. The required level of protection is directly proportional to the risk of exposure associated with a specific task. The following table outlines the recommended PPE for common laboratory operations involving Cbz-L-Leucinol.

Task Engineering Controls Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing & Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile GlovesSafety Glasses with Side ShieldsFull-Length Lab CoatN95 Respirator (recommended)
Solution Preparation Chemical Fume HoodNitrile GlovesChemical Safety Goggles or Face ShieldFull-Length Lab CoatNot typically required if in a fume hood
Reaction & Work-up Chemical Fume HoodNitrile Gloves (consider double-gloving)Chemical Safety Goggles and Face ShieldFull-Length Lab CoatNot typically required
Storage & Transport (within lab) N/ANitrile GlovesSafety GlassesLab CoatNot required
Deep Dive: Selecting the Right PPE
  • Hand Protection: Nitrile gloves are the standard for handling most non-highly corrosive chemicals. They provide a sufficient barrier against incidental contact. It is crucial to remove and wash contaminated gloves, including the inside, before re-use.[3] Always inspect gloves for tears or punctures before use and change them frequently, especially after handling the neat compound.

  • Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement for any work in the laboratory.[5] When preparing solutions or running reactions where there is a risk of splashing, upgrading to chemical safety goggles is a non-negotiable step.[5] For larger scale operations, a face shield worn over safety goggles provides the most comprehensive protection.

  • Respiratory Protection: The primary inhalation risk occurs when handling the powdered form of Cbz-L-Leucinol. While working in a fume hood or a ventilated balance enclosure is the primary engineering control, an N95 respirator is recommended as an additional precaution to minimize the inhalation of fine particulates.

  • Protective Clothing: A full-length lab coat, buttoned completely, is mandatory to protect against accidental spills and contamination of personal clothing.[6]

Operational Guide: Safe Handling and Disposal

Step-by-Step: Weighing and Dissolving Cbz-L-Leucinol

  • Preparation: Don all required PPE as outlined in the table above (Nitrile gloves, safety glasses, lab coat, and N95 respirator). Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.

  • Staging: Place a weigh boat on the analytical balance inside the enclosure. Tare the balance.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of Cbz-L-Leucinol from the stock bottle to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.

  • Closure: Securely cap the stock bottle immediately after the transfer.

  • Dissolution: Transfer the weighed solid into the reaction vessel containing the chosen solvent inside the chemical fume hood.

  • Decontamination: Wipe down the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder. Dispose of the contaminated wipes in the designated chemical waste container.

  • Glove Removal: Once the task is complete, carefully remove your gloves and dispose of them in the appropriate waste stream. Immediately wash your hands thoroughly with soap and water.[7]

Disposal Plan: All waste materials, including empty containers, contaminated gloves, and weigh boats, must be disposed of as chemical waste in accordance with institutional and local regulations.[8][9] Do not allow the chemical or its solutions to enter drains or sewer systems.[10][11] It is often best to collect carbamate-containing waste in a designated, labeled, and sealed container for pickup by a certified waste broker.[9][12]

Emergency Procedures: A Self-Validating System
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill: For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[10] Ensure the area is well-ventilated.

PPE Selection Workflow

The following diagram illustrates the logical workflow for determining the appropriate level of PPE for any task involving Cbz-L-Leucinol.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Control & PPE Selection A Identify Task (e.g., Weighing, Solution Prep) B Assess Potential for: - Dust/Aerosol Generation - Splashes - Direct Contact A->B C Is there a risk of inhalation (dust)? B->C D Use Ventilated Enclosure + N95 Respirator C->D Yes E Work in Fume Hood C->E No F Is there a risk of splashing? D->F E->F G Wear Chemical Goggles + Face Shield F->G Yes H Safety Glasses (Minimum) F->H No I Standard PPE: - Nitrile Gloves - Lab Coat G->I H->I caption Fig 1. Decision workflow for PPE selection.

Caption: Fig 1. Decision workflow for PPE selection.

This guide is intended to provide a comprehensive framework for the safe handling of Cbz-L-Leucinol. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before beginning any work.

References

  • PERSONAL PROTECTIVE EQUIPMENT REQUIREMENTS . McGill University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.